1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride
Description
Properties
IUPAC Name |
2,4-dimethylpyrazole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S/c1-4-3-7-8(2)5(4)11(6,9)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVUTYCQFZZSEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174834-52-6 | |
| Record name | 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, provide detailed and validated protocols for its synthesis and subsequent reactions, and explore its applications in the development of novel therapeutics, grounded in established scientific principles.
Core Molecular Attributes of this compound
A thorough understanding of a reagent's physicochemical properties is paramount for its effective use in synthesis and drug design. This compound is a solid at room temperature, possessing a unique combination of a stable, substituted pyrazole core and a highly reactive sulfonyl chloride functional group. This duality makes it an invaluable scaffold in medicinal chemistry.[1][2]
| Property | Value | Source |
| Molecular Weight | 194.64 g/mol | [1][2] |
| Molecular Formula | C₅H₇ClN₂O₂S | [1][2] |
| CAS Number | 1174834-52-6 | [1][2] |
| Physical Form | Solid | [2] |
| SMILES String | Cc1cnn(C)c1S(Cl)(=O)=O | [1][2] |
| InChI Key | SAVUTYCQFZZSEI-UHFFFAOYSA-N | [1][2] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a two-stage process, beginning with the formation of the pyrazole ring, followed by sulfonation and chlorination. The protocols provided below are based on established methodologies for analogous pyrazole derivatives, ensuring a high degree of reliability and reproducibility.[3]
Stage 1: Synthesis of the 1,4-dimethyl-1H-pyrazole Precursor
The pyrazole core is constructed via a condensation reaction. While various methods exist for pyrazole synthesis, a common approach involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[4] For 1,4-dimethyl-1H-pyrazole, a suitable starting material would be a methylated derivative of a β-diketone which is then cyclized with methylhydrazine.
Experimental Protocol: Synthesis of 1,4-dimethyl-1H-pyrazole
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of the appropriate β-dicarbonyl precursor in a suitable solvent such as ethanol.
-
Reagent Addition: Slowly add an equimolar amount of methylhydrazine to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by distillation or column chromatography on silica gel to yield pure 1,4-dimethyl-1H-pyrazole.
Stage 2: Sulfonylation and Chlorination to Yield this compound
This stage introduces the reactive sulfonyl chloride moiety onto the pyrazole ring. The protocol is adapted from a general and robust method for the sulfonylation of pyrazoles.[3] The causality behind using chlorosulfonic acid is its powerful sulfonating ability, while thionyl chloride is an effective chlorinating agent to convert the resulting sulfonic acid into the desired sulfonyl chloride.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, dissolve 1,4-dimethyl-1H-pyrazole (1 equivalent) in chloroform. Cool the solution to 0 °C in an ice bath.
-
Sulfonylation: Slowly add chlorosulfonic acid (5.5 equivalents) dropwise from the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 10 hours.
-
Chlorination: To the reaction mixture at 60 °C, add thionyl chloride (1.3 equivalents) dropwise over 20 minutes. Continue stirring at 60 °C for an additional 2 hours.
-
Quenching and Extraction: Carefully quench the reaction by pouring it into a mixture of dichloromethane and ice-cold water. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum. The crude product can be purified by column chromatography to yield pure this compound.[3]
Caption: Synthetic workflow for this compound.
Reactivity and Mechanistic Insights
The chemical behavior of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group is highly susceptible to nucleophilic attack, making it an excellent precursor for the synthesis of a wide array of sulfonamide derivatives.
Nucleophilic Substitution: The Gateway to Sulfonamides
The reaction with primary or secondary amines is a cornerstone of this molecule's utility. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion, a good leaving group, to form a stable sulfonamide bond. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to quench the HCl byproduct.[3]
Caption: General reaction scheme for sulfonamide synthesis.
Experimental Protocol: Synthesis of a 1,4-dimethyl-1H-pyrazole-5-sulfonamide Derivative
-
Reaction Setup: Dissolve the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (1.5 equivalents) in dichloromethane at room temperature.
-
Reagent Addition: In a separate flask, dissolve this compound (1 equivalent) in dichloromethane. Add this solution dropwise to the amine solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by column chromatography or recrystallization.[3]
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[5] When combined with a sulfonamide group, the resulting molecules exhibit a wide range of biological activities, making this compound a valuable starting material for drug discovery programs.[3]
Development of Enzyme Inhibitors
Derivatives of pyrazole sulfonamides have shown promise as potent enzyme inhibitors. For example, a similar scaffold, pyrazole azabicyclo[3.2.1]octane sulfonamides, has been investigated for the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory processes.[1] The pyrazole moiety can engage in crucial hydrogen bonding and hydrophobic interactions within the enzyme's active site, while the sulfonamide group can act as a hydrogen bond acceptor.
Anticancer and Antiproliferative Agents
The pyrazole-sulfonamide motif is also explored in the design of anticancer agents.[3][6] These compounds can target various cellular pathways involved in cancer progression. For instance, they can be designed to inhibit protein kinases, which are often dysregulated in cancer cells. The modular nature of the synthesis, starting from this compound, allows for the systematic variation of the amine component to optimize potency and selectivity against specific cancer targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride chemical properties
An In-depth Technical Guide to 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride
Introduction
This compound (CAS Number: 1174834-52-6) is a specialized heterocyclic building block of significant interest to the fields of medicinal chemistry and organic synthesis.[1][2] Its structure, which combines a dimethylated pyrazole ring with a highly reactive sulfonyl chloride moiety, makes it a valuable precursor for the synthesis of a diverse range of pyrazole sulfonamides. The sulfonamide functional group is a well-established pharmacophore present in numerous therapeutic agents, and the pyrazole scaffold itself is a privileged structure in drug discovery, known for a wide spectrum of biological activities including anti-inflammatory and anticancer properties.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. It is important to note that as a specialized research chemical, extensive physical data such as a verified melting point or boiling point is not always publicly available.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇ClN₂O₂S | [1][5] |
| Molecular Weight | 194.64 g/mol | [5] |
| CAS Number | 1174834-52-6 | [1][5] |
| Appearance | Solid | [1][5] |
| InChI | 1S/C5H7ClN2O2S/c1-4-3-7-8(2)5(4)11(6,9)10/h3H,1-2H3 | [1][5] |
| InChI Key | SAVUTYCQFZZSEI-UHFFFAOYSA-N | [1][5] |
| SMILES String | Cc1cnn(C)c1S(Cl)(=O)=O | [1][5] |
Synthesis of Pyrazole Sulfonyl Chlorides
The synthesis of pyrazole sulfonyl chlorides is most commonly achieved through the direct sulfonation of the corresponding pyrazole ring with chlorosulfonic acid.[6] This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group onto the pyrazole core.
Caption: General synthesis pathway for pyrazole sulfonyl chlorides.
For related structures, such as 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, the reaction involves treating the starting pyrazole with chlorosulfonic acid and thionyl chloride in a suitable solvent like chloroform at elevated temperatures.[3] This approach provides a high yield of the desired sulfonyl chloride.[3]
Chemical Reactivity and Profile
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom within the sulfonyl chloride group (-SO₂Cl).[7] This sulfur atom is rendered highly electron-deficient by the two strongly electronegative oxygen atoms and the chlorine atom, making it an excellent target for nucleophilic attack. The chloride ion serves as a good leaving group, facilitating these nucleophilic substitution reactions.[7]
Sulfonamide Formation
The most prominent and synthetically useful reaction is the coupling with primary or secondary amines to form stable sulfonamides.[7][8] This reaction is a cornerstone of medicinal chemistry for accessing vast libraries of potential drug candidates.[9] The reaction typically requires a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[7]
Caption: Reaction of sulfonyl chloride with an amine to form a sulfonamide.
Other Nucleophilic Reactions
While amine coupling is the most common, the sulfonyl chloride group can also react with other nucleophiles:
-
Hydrolysis: Reaction with water leads to hydrolysis, forming the corresponding 1,4-dimethyl-1H-pyrazole-5-sulfonic acid.[10] This is a critical consideration for handling and storage, which must be done under anhydrous conditions.
-
Reaction with Alcohols: In the presence of a base, it can react with alcohols to form sulfonate esters.
Applications in Drug Discovery and Development
This compound is not typically an end-product but rather a crucial intermediate for constructing more complex molecules with potential biological activity.[11]
-
Scaffold for Medicinal Chemistry: Its primary application is in the synthesis of novel pyrazole sulfonamides.[3][12] By reacting this sulfonyl chloride with a diverse array of commercially or synthetically available amines, chemists can rapidly generate large libraries of compounds. These libraries are then screened against various biological targets, such as enzymes or receptors, to identify new hit compounds for drug development programs.[9]
-
Pharmacological Relevance: The pyrazole-sulfonamide motif is a key structural feature in many pharmacologically active agents.[3][4] Compounds containing this core have been investigated for a wide range of therapeutic applications, underscoring the importance of versatile building blocks like this compound in modern drug discovery.[4][10]
Experimental Protocol: General Synthesis of a Pyrazole Sulfonamide
This protocol provides a representative, step-by-step methodology for the synthesis of an N-substituted 1,4-dimethyl-1H-pyrazole-5-sulfonamide from the title compound.
Objective: To synthesize a sulfonamide via nucleophilic substitution.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.0-1.2 equiv)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base (e.g., Triethylamine or DIPEA) (1.5-2.0 equiv)
-
Distilled water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, dropping funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the selected amine (1.0-1.2 equiv) and dissolve it in anhydrous DCM (approx. 10 volumes).
-
Base Addition: Cool the solution to 0-5 °C using an ice bath. Add the base (1.5-2.0 equiv) dropwise while stirring. Causality: The base is added to neutralize the HCl that will be formed, preventing it from protonating the reactant amine and rendering it non-nucleophilic.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equiv) in a separate portion of anhydrous DCM. Add this solution dropwise to the cold amine/base mixture over 15-20 minutes. Causality: Slow, dropwise addition helps to control the exothermic reaction and prevent the formation of side products.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Workup: Once the reaction is complete, add cold water to the flask and stir for 10 minutes.[3] Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), water, and then brine. Causality: The aqueous washes remove water-soluble impurities, unreacted reagents, and salts.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure sulfonamide product.[3]
Caption: Experimental workflow for sulfonamide synthesis.
Spectroscopic Data Insights
While Sigma-Aldrich notes that specific analytical data is not collected for this particular "AldrichCPR" product, data from closely related analogues can provide valuable guidance for characterization.[1] For example, the ¹H NMR data for 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride shows distinct singlets for the three methyl groups.[3]
| Analogue Compound | ¹H NMR Data (Solvent) | Chemical Shifts (δ ppm) | Source |
| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride | 300 MHz, CDCl₃ | 3.79 (s, 3H), 2.55 (s, 3H), 2.47 (s, 3H) | [3] |
For this compound, one would expect to see two singlets for the two methyl groups and a singlet for the pyrazole ring proton, with chemical shifts influenced by the positions of the substituents and the strongly electron-withdrawing sulfonyl chloride group.
Safety and Handling
Proper handling of this compound is essential due to its reactivity and hazardous nature. Information is derived from supplier Safety Data Sheets (SDS).
GHS Hazard Information:
| Classification | Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Handling Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[13]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13]
-
Incompatibilities: Keep away from water, moisture, strong oxidizing agents, strong acids, strong bases, and amines (except under controlled reaction conditions).[13][14] The compound can react violently with water.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere to prevent degradation from moisture.[14]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[13]
-
Skin Contact: Take off contaminated clothing and rinse the affected skin area with plenty of water.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
References
- 1. This compound AldrichCPR 1174834-52-6 [sigmaaldrich.com]
- 2. This compound - [sigmaaldrich.com]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound AldrichCPR 1174834-52-6 [sigmaaldrich.com]
- 6. New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors - Stepanov - Pharmaceutical Chemistry Journal [bakhtiniada.ru]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]
- 11. chembk.com [chembk.com]
- 12. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride safety and handling precautions
An In-depth Technical Guide for the Safe Handling and Use of 1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride
Introduction: Understanding the Reagent
This compound (CAS No. 1174834-52-6) is a heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery.[1] Its structure, featuring a reactive sulfonyl chloride group on a dimethyl-pyrazole scaffold, makes it a valuable intermediate for synthesizing a diverse range of sulfonamide derivatives, which are prominent in many pharmacologically active compounds.[2][3]
However, the very reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards. Sulfonyl chlorides as a class are reactive and require specific handling procedures to ensure laboratory safety.[4] This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for this compound, grounded in established safety principles and data. The causality behind each recommendation is explained to empower researchers to build a robust culture of safety.
Section 1: Compound Identification and Properties
A foundational aspect of safe handling is understanding the physical and chemical identity of the substance.
| Property | Value | Source |
| CAS Number | 1174834-52-6 | [1] |
| Molecular Formula | C₅H₇ClN₂O₂S | [1] |
| Molecular Weight | 194.64 g/mol | [1][5] |
| Appearance | Solid | [1] |
| InChI Key | SAVUTYCQFZZSEI-UHFFFAOYSA-N | [1] |
| SMILES String | Cc1cnn(C)c1S(Cl)(=O)=O | [1] |
Section 2: Hazard Identification and Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.[1] It is crucial to conduct a thorough risk assessment before any experimental work begins.
GHS Classification and Associated Risks
| Hazard Class | GHS Code | Description | Causality and Field Insight |
| Skin Irritation | H315 | Causes skin irritation. | The sulfonyl chloride moiety can react with moisture on the skin to form hydrochloric acid (HCl) and 1,4-dimethyl-1H-pyrazole-5-sulfonic acid, both of which are irritating.[6] Prolonged contact can lead to redness and discomfort. |
| Eye Irritation | H319 | Causes serious eye irritation. | Similar to skin irritation, hydrolysis in the eye's moisture can produce acids, causing significant pain and potential damage to the cornea.[6] The "Serious" classification indicates that the effect is more severe than simple irritation and requires immediate and thorough rinsing. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | Inhaling the dust of this solid compound can lead to irritation of the nose, throat, and lungs, again due to hydrolysis on moist mucous membranes.[1][7] This can manifest as coughing, sneezing, and shortness of breath. |
Expert Note: While the official classification is "Warning," many sulfonyl chlorides are treated with the same caution as corrosive materials (e.g., Skin Corrosion 1B, Eye Damage 1).[4][6][8] This is a prudent approach. The primary danger stems from its reactivity with water. This reaction is exothermic and produces corrosive byproducts. Therefore, meticulous avoidance of moisture is a cornerstone of its safe handling.
Risk Assessment Workflow
Before handling this reagent, every researcher must perform a risk assessment. This is not merely a paperwork exercise; it is a critical thinking process to anticipate and mitigate potential hazards.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection is essential, starting with engineering controls and supplemented by appropriate PPE.
Engineering Controls
The primary line of defense is to minimize exposure through proper laboratory infrastructure.
-
Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and addition to reaction mixtures, must be performed inside a certified chemical fume hood.[4][7] This is non-negotiable and serves to contain any dust and protect the user from respiratory exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[7]
-
Emergency Equipment: An operational eyewash station and safety shower must be located in immediate proximity to the work area.[7][9] Their location and proper function should be verified before starting any work.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully based on the identified hazards.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[4][6] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as reaction quenching or handling larger quantities.[7]
-
Skin Protection:
-
Gloves: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.[10] After handling, remove gloves using the proper technique and wash hands thoroughly.[7]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure cuffs are snug.[7]
-
-
Respiratory Protection: When engineering controls are not sufficient, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[6][8]
Section 4: Safe Handling and Storage Protocols
Adherence to standardized protocols is key to preventing accidents.
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely weighing and dispensing the solid reagent.
-
Preparation: Don appropriate PPE (goggles, lab coat, gloves) and ensure the fume hood sash is at the proper working height.
-
Inert Environment (Recommended): As sulfonyl chlorides are moisture-sensitive, it is best practice to handle them under an inert atmosphere (e.g., nitrogen or argon), especially for reactions sensitive to moisture or HCl.[8][11]
-
Dispensing:
-
Place a tared weigh boat or flask on a balance inside the fume hood.
-
Carefully open the reagent container, minimizing the creation of dust.
-
Use a clean, dry spatula to transfer the desired amount of solid. Avoid scraping the container, which can generate dust.
-
Immediately and securely close the main reagent container.
-
-
Cleanup:
-
Gently wipe the spatula with a dry cloth or a cloth lightly dampened with an inert solvent (like hexane) inside the hood.
-
Wipe down the balance and surrounding surfaces within the fume hood.
-
Dispose of any contaminated wipes or weigh boats in the designated solid hazardous waste container.
-
-
Post-Handling: Remove gloves and wash hands thoroughly with soap and water.[12]
Storage Requirements
Proper storage is critical to maintaining the reagent's integrity and preventing hazardous situations.
-
Container: Keep the container tightly closed to prevent exposure to atmospheric moisture.[6][12]
-
Location: Store in a cool, dry, and well-ventilated area designated for reactive or corrosive chemicals.[6]
-
Incompatibilities: Segregate from incompatible materials. This is of paramount importance. Do NOT store with:
Section 5: Emergency Procedures
Preparedness is essential for responding effectively to an emergency.
Spill Response
-
Evacuate and Alert: Alert nearby personnel and evacuate the immediate area if the spill is large or if you feel unwell.
-
Contain: For small, manageable spills, prevent further spread. Cover the solid spill with an inert, dry absorbent material like sand, earth, or vermiculite. NEVER use water.
-
Collect: Carefully sweep the absorbed material into a clearly labeled container for hazardous waste disposal.[7]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the laboratory supervisor or safety officer.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or they feel unwell, seek immediate medical attention.[6][7]
-
Ingestion: Rinse the mouth thoroughly with water. DO NOT induce vomiting. Seek immediate medical attention.[6]
Section 6: Waste Disposal
Chemical waste must be handled responsibly to protect personnel and the environment.
-
Labeling: All waste containers must be accurately and clearly labeled as hazardous waste, listing this compound as a component.
-
Containers: Use designated, sealed containers for solid and liquid waste.
-
Disposal: Dispose of all waste through your institution's environmental health and safety office. Do not pour any amount down the drain.[6][7] Follow all local, state, and federal regulations.
References
- 1. This compound AldrichCPR 1174834-52-6 [sigmaaldrich.com]
- 2. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | C5H7ClN2O2S | CID 4635707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
solubility of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride in organic solvents
An In-Depth Technical Guide to the Solubility of 1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic sulfonyl chloride that serves as a key building block in medicinal chemistry and organic synthesis. Its utility in the synthesis of novel sulfonamide derivatives makes it a compound of significant interest for the development of new therapeutic agents.[1][2] The solubility of this reagent in organic solvents is a critical physical property that dictates its handling, reaction conditions, purification, and formulation. A thorough understanding of its solubility profile is paramount for designing robust synthetic routes, ensuring reaction efficiency, and developing scalable processes.
This technical guide provides a comprehensive overview of the solubility of this compound. It combines theoretical principles with practical experimental protocols to empower researchers to predict, determine, and apply solubility data effectively in their work.
Molecular Structure and Predicted Solubility Profile
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[3]
The molecular structure of this compound (C₅H₇ClN₂O₂S, Molecular Weight: 194.64 g/mol ) reveals several key features that influence its solubility.[4]
Caption: Molecular structure of this compound.
The presence of the pyrazole ring, with its two nitrogen atoms, and the highly polar sulfonyl chloride group (-SO₂Cl) imparts a significant dipole moment to the molecule. The methyl groups at the 1 and 4 positions are non-polar. The overall polarity of the molecule is a balance between these polar and non-polar regions.
Based on this structure, the following solubility profile can be predicted:
-
High Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, acetonitrile, and tetrahydrofuran (THF) are expected to be good solvents for this compound. Their ability to engage in dipole-dipole interactions with the polar pyrazole and sulfonyl chloride moieties will facilitate dissolution. Acetonitrile, in particular, is a common solvent for reactions involving sulfonyl chlorides.[5]
-
Moderate to Good Solubility in Chlorinated Solvents: Dichloromethane and chloroform are likely to be effective solvents. While less polar than the aprotic solvents mentioned above, they can still solvate the polar functional groups to some extent. Dichloromethane is frequently used in the synthesis and workup of pyrazole sulfonamides.[1]
-
Limited Solubility in Non-Polar Solvents: Non-polar solvents such as hexane, cyclohexane, and toluene are expected to be poor solvents. The energy required to break the dipole-dipole interactions between the solute molecules would not be sufficiently compensated by the weak van der Waals forces with these solvents.
-
Low Solubility in Water: While the molecule has polar groups, the overall structure is not conducive to extensive hydrogen bonding with water. Furthermore, sulfonyl chlorides are reactive towards water, leading to hydrolysis to the corresponding sulfonic acid.[6] This reactivity, rather than just physical solubility, is a critical consideration when using aqueous systems.
-
Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol may show some solvating power due to their polarity. However, the reactivity of the sulfonyl chloride group with alcohols to form sulfonates is a potential issue, especially at elevated temperatures or for prolonged periods.
Experimental Determination of Solubility
While predictions are useful, experimental determination is essential for obtaining accurate solubility data for specific applications. The following protocols outline methods for both qualitative and quantitative solubility assessment.
Qualitative Solubility Testing
This method provides a rapid assessment of solubility in a range of solvents and is useful for initial solvent screening.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, methanol, ethanol)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent.
Caption: Workflow for qualitative solubility determination.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[7]
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a calibrated gravimetric method)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the solvent.
-
Securely cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the set temperature for several hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for chromatographic analysis).
-
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the filtered solution under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute. Weigh the residue to determine the mass of the dissolved solid.
-
Chromatographic Method (e.g., HPLC): Dilute the filtered solution to a known volume. Analyze the diluted solution by HPLC using a pre-established calibration curve for this compound to determine its concentration.
-
-
Calculation:
-
Calculate the solubility in units such as g/100 mL, mg/mL, or mol/L.
-
Caption: Workflow for quantitative solubility determination (Shake-Flask Method).
Predicted and Experimentally Relevant Solvents: A Summary
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Considerations |
| Non-Polar | Hexane, Toluene | Low | Dominated by weak van der Waals forces. |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | Good balance of polarity for dissolution. Often used in synthesis.[1] |
| Polar Aprotic | Ethyl Acetate, Acetone | High | Strong dipole-dipole interactions. |
| Polar Aprotic | Acetonitrile (ACN) | High | Effective solvent for sulfonyl chloride reactions.[5] |
| Polar Aprotic | Tetrahydrofuran (THF) | High | Commonly used in synthesis involving pyrazoles.[1] |
| Polar Protic | Methanol, Ethanol | Moderate | Potential for reaction (solvolysis) to form sulfonates. |
| Aqueous | Water | Very Low | Hydrolysis to sulfonic acid is a major concern.[6] |
Practical Applications of Solubility Data
-
Reaction Chemistry: Choosing an appropriate solvent that dissolves both the sulfonyl chloride and other reactants is crucial for achieving optimal reaction rates and yields.
-
Purification: Solubility differences are exploited in crystallization. A solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal for recrystallization. Alternatively, anti-solvent precipitation can be used, where a miscible solvent in which the compound is insoluble is added to a solution to induce precipitation.
-
Formulation: For applications in drug discovery, understanding solubility in various pharmaceutically acceptable solvents is the first step in developing formulations for biological testing.
-
Safety and Handling: Knowledge of solubility is important for cleaning glassware and handling spills.
Safety Precautions
This compound is classified as a warning substance, causing skin and eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. As a sulfonyl chloride, it is moisture-sensitive and will react with water, releasing hydrochloric acid. Therefore, it should be stored in a tightly sealed container in a dry environment.
Conclusion
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.ws [chem.ws]
- 4. This compound AldrichCPR 1174834-52-6 [sigmaaldrich.com]
- 5. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Medicinal Chemistry
An in-depth technical guide by a Senior Application Scientist
In the landscape of drug discovery, certain molecular frameworks consistently reappear across a multitude of successful therapeutic agents. The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands out as one such "privileged scaffold".[1][2] Its remarkable versatility stems from a combination of synthetically accessible chemistry, favorable drug-like properties, and the ability to serve as a bioisosteric replacement for other aromatic rings.[3][4] The N-unsubstituted pyrazole can uniquely act as both a hydrogen bond donor and acceptor, while substitution at the nitrogen atoms allows for fine-tuning of its chemical properties to optimize target engagement.[3] This adaptability has led to the incorporation of the pyrazole core into numerous FDA-approved drugs, targeting a wide array of diseases from cancer and inflammation to metabolic and cardiovascular disorders.[1][2][4] This guide provides a detailed exploration of the core mechanisms through which pyrazole-based inhibitors exert their effects, offering field-proven insights for researchers and drug development professionals.
Core Mechanisms of Action: A Target-Centric Exploration
The therapeutic utility of pyrazole-based compounds is not defined by a single mechanism, but rather by the scaffold's ability to be tailored to interact with diverse biological targets with high affinity and specificity. Below, we dissect the predominant mechanisms categorized by the target class.
Protein Kinase Inhibition: The ATP-Competitive Paradigm
A significant portion of pyrazole-based drugs are protein kinase inhibitors (PKIs), a class of agents that has revolutionized oncology.[3][5] Protein kinases regulate cellular signaling by transferring a phosphate group from ATP to substrate proteins; their dysregulation is a common driver of cancer.[3]
-
ATP-Competitive Inhibition : The most common mechanism involves the pyrazole inhibitor binding to the ATP-binding pocket of the kinase domain.[3] The pyrazole ring often serves as a central scaffold that mimics the adenine moiety of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase.[6] Substituents appended to the pyrazole core are then positioned to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.[3][6] For example, in p38 MAP kinase inhibitors, the pyrazole group acts as a central framework to optimally position two aromatic groups within the ATP binding site, with one of the pyrazole nitrogens interacting with the carboxylate of Asp168.[6] Numerous approved PKIs, including Crizotinib, Ruxolitinib, and Encorafenib, feature a core pyrazole ring.[3]
-
Dual-Target Inhibition: The Case of Celecoxib : While renowned as a COX-2 inhibitor, Celecoxib also exerts anti-cancer effects through a COX-independent mechanism by directly targeting and inhibiting 3-phosphoinositide-dependent protein kinase-1 (PDK1).[7][8][9] Celecoxib was found to inhibit PDK1 activity with an IC50 in the micromolar range, leading to the suppression of the pro-survival Akt signaling pathway and the induction of apoptosis in colon cancer cells.[7][8] This dual-action highlights the polypharmacology potential of pyrazole-based molecules.
Caption: Pyrazole inhibitors can block kinase activity either competitively at the ATP site or allosterically.
G-Protein Coupled Receptor (GPCR) Modulation
Pyrazole derivatives have also been developed as potent modulators of GPCRs. A prominent, albeit cautionary, example is Rimonabant .
-
Inverse Agonism at CB1 Receptors : Rimonabant was developed as a selective inverse agonist for the cannabinoid receptor type 1 (CB1).[10][11] By binding to the CB1 receptor, it blocks activation by endogenous cannabinoids like anandamide, which are involved in regulating appetite.[12][13] This blockade in the central nervous system leads to decreased food intake.[14] Rimonabant also has direct effects in peripheral tissues, such as adipose tissue, to improve metabolic profiles.[13] Although effective for weight loss, it was withdrawn from the market due to serious psychiatric side effects, including depression, underscoring the complexity of targeting central endocannabinoid systems.[11]
Inhibition of Metabolic and Inflammatory Enzymes
The pyrazole scaffold is central to inhibitors of other critical enzyme classes, particularly in inflammation and metabolic diseases.
-
Cyclooxygenase (COX) Inhibition : Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation.[15][16] The two COX isoforms, COX-1 and COX-2, convert arachidonic acid into prostaglandins.[15] COX-1 is constitutively expressed and plays a protective role in the gut, while COX-2 is induced during inflammation.[16] Celecoxib's diarylpyrazole structure, with its polar sulfonamide side chain, binds to a hydrophilic side pocket unique to the COX-2 active site, making it approximately 10-20 times more selective for COX-2 over COX-1.[16] This selectivity reduces the risk of gastrointestinal side effects common with non-selective NSAIDs.[16]
-
Xanthine Oxidase (XO) Inhibition : Febuxostat is a non-purine selective inhibitor of xanthine oxidase used to manage chronic gout.[17][18] Gout is caused by high levels of uric acid, the final product of purine metabolism.[19] Xanthine oxidase is the key enzyme that catalyzes the final two steps of this pathway, converting hypoxanthine to xanthine and then to uric acid.[19][20] Febuxostat works by non-competitively blocking the molybdenum pterin center, which is the active site of the enzyme, thereby reducing the production of uric acid.[18][21]
A Self-Validating Workflow for Elucidating Mechanism of Action
Determining the precise mechanism of a novel pyrazole-based inhibitor requires a multi-faceted and rigorous experimental approach. The following workflow provides a logical progression from initial discovery to in-depth characterization.
Part 1: Target Identification and Engagement The first crucial step is to identify the direct molecular target. A combination of approaches provides the highest confidence.
-
Protocol 1A: Biochemical Screening: Screen the compound against a large panel of purified kinases, GPCRs, or other relevant enzyme families to identify primary targets based on direct inhibition.
-
Protocol 1B: Cellular Thermal Shift Assay (CETSA): This method confirms target engagement within intact cells.
-
Treat separate cell populations with the inhibitor or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Cool and centrifuge the samples to separate soluble from aggregated proteins.
-
Analyze the soluble fraction by Western blot or mass spectrometry.
-
A shift in the protein's melting curve to a higher temperature in the presence of the inhibitor indicates direct binding and stabilization.
-
Part 2: Quantifying the Interaction Once a target is validated, the affinity and kinetics of the interaction must be precisely measured.
-
Protocol 2A: Isothermal Titration Calorimetry (ITC): Directly measures the thermodynamics of binding to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Protocol 2B: Enzyme Inhibition Kinetics: For enzymatic targets, this determines the mode of inhibition.
-
Perform enzyme activity assays by varying the concentration of one substrate while keeping the other constant.
-
Repeat these measurements at several fixed concentrations of the pyrazole inhibitor.
-
Plot the data using a double reciprocal (Lineweaver-Burk) plot.
-
Analyze the changes in Vmax and Km:
-
Competitive: Km increases, Vmax is unchanged. Lines intersect on the y-axis.
-
Non-competitive: Km is unchanged, Vmax decreases. Lines intersect on the x-axis.
-
Uncompetitive: Both Km and Vmax decrease. Lines are parallel.[22]
-
-
Part 3: Visualizing the Molecular Interaction Structural biology provides the definitive, high-resolution picture of how the inhibitor binds.
-
Protocol 3A: X-ray Crystallography: Co-crystallize the inhibitor with the target protein to solve the three-dimensional structure of the complex. This reveals the precise binding orientation and the specific hydrogen bonds, and hydrophobic interactions responsible for affinity.
Part 4: Validating the Mechanism in a Biological Context The final step is to confirm that the molecular mechanism translates to the desired biological effect.
-
Protocol 4A: Cellular Pathway Analysis: Use techniques like Western blotting to measure the phosphorylation status of downstream substrates of the target kinase or measure the accumulation/depletion of metabolites for metabolic enzymes.
-
Protocol 4B: In Vivo Efficacy Studies: Test the inhibitor in relevant animal models of disease to correlate target inhibition with therapeutic outcomes and assess pharmacokinetics and safety.
Caption: A sequential workflow to rigorously define an inhibitor's mechanism of action from target ID to in vivo validation.
Quantitative Data Summary: Potency of Key Pyrazole-Based Inhibitors
| Inhibitor | Primary Target(s) | Potency (IC50 / Ki) | Therapeutic Area |
| Celecoxib | COX-2, PDK1 | ~10-20x selective for COX-2 over COX-1[16]; 3.5 µM for PDK1[8] | Anti-inflammatory, Cancer[7] |
| Rimonabant | CB1 Receptor | ~10-20 nM (Ki) | Obesity (Withdrawn)[11] |
| Febuxostat | Xanthine Oxidase | ~2.5-5 nM (Ki) | Gout[17] |
| Ruxolitinib | JAK1, JAK2 | ~3 nM | Cancer, Myelofibrosis[3] |
| Zanubrutinib | Bruton's Tyrosine Kinase (BTK) | Irreversible covalent inhibitor[23] | B-cell Malignancies[23] |
Future Perspectives: Covalent Inhibition and PROTACs
The versatility of the pyrazole scaffold continues to be leveraged in cutting-edge therapeutic strategies.
-
Covalent Inhibitors : By incorporating a reactive "warhead" alongside the pyrazole core, inhibitors can be designed to form a permanent covalent bond with a specific residue (often cysteine) in the target's active site.[24] This leads to irreversible inhibition, which can provide increased potency and a longer duration of action. Zanubrutinib , a BTK inhibitor, exemplifies this, where the pyrazole group ensures precise positioning for a reactive acrylamide group to form a covalent bond with Cys481 in the BTK active site.[23][24]
-
Proteolysis-Targeting Chimeras (PROTACs) : This emerging modality uses a heterobifunctional molecule to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[25] Pyrazole-based inhibitors are ideally suited to serve as the "warhead" that binds to the protein of interest.[26] This approach offers the potential to eliminate target proteins entirely, including those previously considered "undruggable," and represents a new frontier for which the pyrazole scaffold is already being actively employed.[27]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib induces apoptosis by inhibiting 3-phosphoinositide-dependent protein kinase-1 activity in the human colon cancer HT-29 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Silencing COX-2 blocks PDK1/TRAF4-induced AKT activation to inhibit fibrogenesis during skeletal muscle atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rimonabant - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 13. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Celecoxib - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Febuxostat - Wikipedia [en.wikipedia.org]
- 19. What is the mechanism of Febuxostat? [synapse.patsnap.com]
- 20. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 21. drugs.com [drugs.com]
- 22. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 23. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 26. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride IUPAC nomenclature
An In-depth Technical Guide to the IUPAC Nomenclature of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride
Introduction
In the fields of medicinal chemistry and drug development, unambiguous communication is paramount. The structural complexity of novel chemical entities demands a systematic and universally understood language. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides this essential framework, ensuring that a chemical name corresponds to a single, unique molecular structure. This guide offers a detailed deconstruction of the IUPAC name for a specific substituted heterocycle, This compound , designed for researchers and scientists who require a deep and practical understanding of heterocyclic nomenclature.
Pillar 1: The Heterocyclic Core - Pyrazole
The foundation of the name is "pyrazole." Pyrazole is a five-membered aromatic heterocyclic compound containing two adjacent nitrogen atoms.[1] Understanding the numbering and properties of this core ring is the first step in deciphering the full IUPAC name.
Numbering the Pyrazole Ring
According to IUPAC's Hantzsch-Widman nomenclature for heterocyclic compounds, the numbering of the ring is a critical first step.[2] The rules dictate the following priority for pyrazole:
-
Heteroatom Priority: In a ring with more than one type of heteroatom, priority is given based on the element's group in the periodic table (e.g., Oxygen > Sulfur > Nitrogen). Since pyrazole contains only nitrogen, both heteroatoms are of equal priority.
-
Lowest Locants: Numbering begins at one of the nitrogen atoms and proceeds around the ring in a direction that gives the other heteroatoms the lowest possible numbers (locants). In pyrazole, this means the two nitrogen atoms will always be at positions 1 and 2.
-
Indicated Hydrogen (1H): Pyrazole is an aromatic ring with the maximum number of non-cumulative double bonds.[3] To satisfy the valency of the nitrogen atoms, one of them must bear a hydrogen atom. The position of this hydrogen is crucial and is indicated by an italicized capital H preceded by its locant.[4] Thus, the parent compound is named 1H-pyrazole .
The diagram below, generated using Graphviz, illustrates the standard IUPAC numbering for the 1H-pyrazole core.
Caption: IUPAC numbering convention for the 1H-pyrazole ring.
Pillar 2: Defining the Substituents
With the parent heterocycle established, we now turn to the prefixes that define the groups attached to this core.
Methyl Groups ("1,4-dimethyl")
The prefix "dimethyl" indicates the presence of two methyl (-CH₃) groups. The numbers "1,4-" are the locants specifying their points of attachment to the pyrazole ring.
-
1-methyl: One methyl group replaces the hydrogen atom on the nitrogen at position 1. This is a common substitution in medicinal chemistry, as it can block metabolic degradation and tune the electronic properties of the ring.
-
4-methyl: The second methyl group is attached to the carbon atom at position 4.
Sulfonyl Chloride Group ("5-sulfonyl chloride")
This part of the name denotes a sulfonyl chloride (-SO₂Cl) functional group.
-
Sulfonyl: This term refers to the -SO₂- group.[5]
-
Chloride: This indicates the presence of a chlorine atom attached to the sulfur.
-
5-: The locant "5" specifies that this entire functional group is attached to the carbon atom at position 5 of the pyrazole ring. Sulfonyl chlorides are important functional groups in drug discovery as they are precursors to sulfonamides, a common class of therapeutic agents.[6]
Pillar 3: Assembling the Final Structure and Name
By combining the rules for the parent heterocycle and its substituents, we can construct the final name and verify its corresponding structure in a step-by-step, self-validating process.
-
Start with the parent: 1H-pyrazole.
-
Add the first methyl group: A methyl group at position 1 replaces the indicated hydrogen. The name becomes 1-methyl-1H-pyrazole .
-
Add the second methyl group: A methyl group is attached at position 4. The name is now 1,4-dimethyl-1H-pyrazole .
-
Add the sulfonyl chloride group: The -SO₂Cl group is attached at position 5. This group is treated as a suffix to the parent name. The final, complete IUPAC name is This compound .
The following diagram provides a visual representation of the final molecule, with all components clearly labeled according to IUPAC nomenclature.
References
SMILES string for 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride
An In-Depth Technical Guide to 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride
Abstract
This compound is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural features, particularly the reactive sulfonyl chloride moiety attached to a substituted pyrazole core, make it an invaluable reagent for synthesizing diverse compound libraries. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its characteristic reactivity, and its application in the development of novel therapeutic agents. Detailed, field-proven protocols are presented to illustrate its practical utility for researchers and scientists in the pharmaceutical and chemical industries.
Compound Identification and Physicochemical Properties
This compound is a solid, halogenated heterocyclic compound.[1] Its identity is defined by several key descriptors, summarized below. The Simplified Molecular-Input Line-Entry System (SMILES) string, which encodes the molecular structure into a linear text format, is a critical identifier for cheminformatics and database searches.
Table 1: Core Identifiers and Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| SMILES String | Cc1cnn(C)c1S(Cl)(=O)=O | [1] |
| InChI Key | SAVUTYCQFZZSEI-UHFFFAOYSA-N | [1] |
| CAS Number | 1174834-52-6 | [1] |
| Molecular Formula | C₅H₇ClN₂O₂S | [1] |
| Molecular Weight | 194.64 g/mol | [1] |
| Physical Form | Solid |[1] |
Synthesis of this compound
The causality behind this choice of reagent lies in the potent electrophilic nature of chlorosulfonic acid (ClSO₃H), which is necessary to react with the electron-rich pyrazole ring. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the sulfonyl group is installed onto the C5 position of the pyrazole. Subsequent treatment with a chlorinating agent like thionyl chloride (SOCl₂) may be required to ensure complete conversion to the sulfonyl chloride.[2]
Proposed Synthetic Workflow
Caption: Proposed synthesis of the title compound via chlorosulfonation.
Experimental Protocol: Synthesis
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 1,4-dimethyl-1H-pyrazole (1.0 eq) dissolved in a suitable inert solvent such as chloroform.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.[2]
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C. Stir for 10-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Conversion to Chloride: (If necessary) Add thionyl chloride (1.5 eq) to the reaction mixture at 60 °C and stir for an additional 2 hours to ensure complete conversion of any sulfonic acid intermediate to the desired sulfonyl chloride.[2]
-
Workup: Cool the reaction mixture to 0-10 °C and carefully quench by pouring it into a mixture of dichloromethane and ice-cold water.
-
Extraction and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophilic attack.
The most common and synthetically valuable reaction is its nucleophilic substitution with primary or secondary amines to form stable sulfonamides.[4] This reaction is fundamental to the construction of many biologically active molecules and is a cornerstone of combinatorial chemistry for drug discovery.[3]
General Reaction Pathway: Sulfonamide Formation
Caption: Nucleophilic substitution to form a pyrazole sulfonamide.
This reaction typically requires a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.
Applications in Research and Drug Development
The pyrazole sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[2] this compound serves as a critical starting material for accessing this chemical space.
-
Enzyme Inhibition: Pyrazole sulfonamides have been identified as potent inhibitors of various enzymes. For instance, novel derivatives have been developed as non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory responses.[3] The ability to readily synthesize a library of sulfonamides by reacting the title compound with various amines allows for extensive structure-activity relationship (SAR) studies.
-
Antiproliferative Agents: The pyrazole and sulfonamide moieties are independently recognized for their roles in anticancer drug design. Combining these two pharmacophores has led to the synthesis of new pyrazole-4-sulfonamide derivatives that exhibit antiproliferative activity against cancer cell lines.[2] The title compound is an ideal reagent for creating analogous 5-sulfonamide derivatives for similar biological screening.
-
Building Block for Chemical Libraries: In drug discovery, generating large libraries of related compounds for high-throughput screening is essential. Due to its straightforward and high-yielding reactivity, this compound is an excellent building block for parallel synthesis, enabling the rapid creation of novel chemical entities for biological evaluation.
Experimental Protocol: Synthesis of a Derivative Sulfonamide
This protocol describes a self-validating and robust method for the synthesis of a generic N-substituted sulfonamide from this compound.
-
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
-
Procedure:
-
Dissolve the amine (1.1 eq) and the base (TEA or DIPEA, 1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Slowly add the sulfonyl chloride solution to the stirred amine solution at room temperature.
-
Stir the reaction mixture overnight (12-16 hours).[3]
-
Monitor the reaction to completion using TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude sulfonamide by flash column chromatography or recrystallization to obtain the final product.
-
Safety and Handling
As a reactive chemical, this compound must be handled with appropriate precautions in a well-ventilated fume hood.
-
Hazard Classifications: Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3.[1]
-
Hazard Statements:
-
Precautionary Statements:
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is sensitive to moisture due to the hydrolytic potential of the sulfonyl chloride group.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]
Methodological & Application
synthesis of sulfonamides using 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride
An Application Guide to the Synthesis of Novel Sulfonamides using 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride
Abstract
This comprehensive guide details the synthesis of N-substituted sulfonamides utilizing this compound. The pyrazole sulfonamide scaffold is a privileged motif in modern drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. This document provides a robust theoretical framework, detailed experimental protocols, and practical troubleshooting advice for researchers in medicinal chemistry and drug development. We will explore the underlying reaction mechanisms, offer a validated step-by-step synthetic procedure, and discuss the significance of this chemical transformation in the generation of novel molecular entities.
Introduction: The Significance of the Pyrazole Sulfonamide Moiety
The sulfonamide functional group is a cornerstone of medicinal chemistry, famously introduced with the advent of sulfa drugs[4]. When integrated with a pyrazole nucleus—an aromatic five-membered heterocycle containing two adjacent nitrogen atoms—the resulting molecular architecture gains unique pharmacological potential[5]. Pyrazole-based sulfonamides are prominent in numerous clinically relevant compounds and drug candidates[1][6]. Their broad bioactivity stems from the ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, while the pyrazole ring provides a rigid scaffold for orienting substituents to interact with biological targets[7].
This compound is a key building block that enables the direct installation of the 1,4-dimethylpyrazole sulfonyl group onto various primary and secondary amines, providing a straightforward entry into diverse libraries of potential therapeutic agents.
Reagent Profile: this compound
A thorough understanding of the primary reagent is critical for successful synthesis.
| Property | Value |
| Chemical Structure | Cc1cnn(C)c1S(Cl)(=O)=O |
| Molecular Formula | C₅H₇ClN₂O₂S[8][9] |
| Molecular Weight | 194.64 g/mol [8][9] |
| CAS Number | 1174834-52-6[8][9] |
| Appearance | Solid[8] |
| Primary Utility | Electrophilic reagent for sulfonamide synthesis |
Safety Information: this compound is classified as a hazardous substance.
-
Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[8][9].
-
Precautionary Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[8][9].
-
Handling: Always handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.
Reaction Mechanism and Scientific Principles
The synthesis of sulfonamides from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution at a sulfur center.
Causality of the Reaction: The reaction is driven by the high electrophilicity of the sulfur atom in the sulfonyl chloride group. The electron-withdrawing oxygen atoms and the chlorine atom polarize the S-Cl bond, making the sulfur atom highly susceptible to nucleophilic attack. The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as the nucleophile.
The Role of the Base: A crucial component of this reaction is the inclusion of a non-nucleophilic base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine. The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The added base scavenges the HCl, forming a salt (e.g., triethylammonium chloride) and ensuring the amine remains available to react. This drives the equilibrium towards the product side.
The general transformation is illustrated below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijrpr.com [ijrpr.com]
- 6. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]
- 8. This compound AldrichCPR 1174834-52-6 [sigmaaldrich.com]
- 9. This compound AldrichCPR 1174834-52-6 [sigmaaldrich.com]
Application Note & Protocol: Synthesis of Novel Pyrazole Sulfonamides via Reaction of 1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis of 1,4-dimethyl-1H-pyrazole-5-sulfonamides through the reaction of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride with primary amines. Pyrazole sulfonamides are a privileged structural motif in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] This application note details the underlying reaction mechanism, offers a robust and optimized experimental protocol, discusses common challenges and troubleshooting, and outlines methods for product characterization. The provided methodologies are designed to be a self-validating system for researchers aiming to generate libraries of these high-value compounds for applications in drug discovery and organic synthesis.
Introduction: The Significance of Pyrazole Sulfonamides
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the pyrazole nucleus holds a place of distinction.[3][4] First described by Ludwig Knorr in 1883, pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms that are present in numerous FDA-approved drugs.[3] When combined with a sulfonamide moiety (-SO₂NR₂), the resulting pyrazole sulfonamide scaffold gives rise to compounds with a remarkably broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2][4]
The reaction of a pyrazole sulfonyl chloride with an amine is a fundamental and efficient method for forging the critical S-N bond, creating the desired sulfonamide.[5] Specifically, this compound serves as a versatile and reactive building block for this purpose. Its reaction with a diverse range of primary amines allows for the modular synthesis of extensive compound libraries, a crucial strategy in modern drug discovery programs.[6] This guide provides the scientific foundation and practical protocols to successfully perform this valuable transformation.
Reaction Mechanism and Scientific Rationale
The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic acyl substitution at a sulfur center. The key steps are outlined below:
-
Nucleophilic Attack: The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as a nucleophile. It attacks the highly electrophilic sulfur atom of the this compound.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.
-
Leaving Group Departure: The stable chloride ion is an excellent leaving group. Its departure from the intermediate, along with the loss of a proton from the nitrogen atom, re-establishes the sulfonyl group and forms the stable sulfonamide product.
-
Acid Scavenging: The reaction produces one equivalent of hydrochloric acid (HCl). To prevent the protonation and deactivation of the primary amine starting material, a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to the reaction mixture to neutralize the HCl as it forms.[3]
Caption: Nucleophilic substitution mechanism for sulfonamide formation.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the synthesis of 1,4-dimethyl-1H-pyrazole-5-sulfonamides. Reagent quantities can be adjusted proportionally based on the scale of the reaction.
3.1. Materials and Reagents
-
This compound (CAS: 1174834-52-6)[7]
-
Primary amine of choice (1.0 - 1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
3.2. Safety Precautions
-
Sulfonyl Chlorides: Sulfonyl chlorides are moisture-sensitive and can be corrosive and lachrymatory. Handle in a well-ventilated fume hood.[7]
-
Amines: Many amines are corrosive, toxic, and have strong odors. Always handle them in a fume hood.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Reaction Quenching: The reaction workup involves quenching with aqueous solutions. This should be done carefully, especially if the reaction is performed on a large scale.
3.3. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.05 equiv.).
-
Solvent and Base Addition: Dissolve the amine in anhydrous DCM (approx. 10 volumes relative to the sulfonyl chloride). Add DIPEA (1.5 equiv.) to the solution and stir for 5-10 minutes at room temperature.[3]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve the this compound (1.0 equiv.) in a minimum amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The exact time can vary depending on the reactivity of the amine.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.[3]
-
Workup - Quenching: Once the reaction is complete, carefully add cold water (approx. 10 volumes) to the flask and stir for 10 minutes.[3]
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Workup - Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[3]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrazole sulfonamide.[3]
References
- 1. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cbijournal.com [cbijournal.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. This compound AldrichCPR 1174834-52-6 [sigmaaldrich.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
Application Notes and Protocols for the N-Sulfonylation of Heterocycles
Introduction: The Enduring Importance of the N-Sulfonyl Heterocycle Scaffold
The introduction of a sulfonyl group onto the nitrogen atom of a heterocyclic ring is a cornerstone transformation in modern medicinal chemistry and drug development. This modification dramatically alters the parent heterocycle's physicochemical properties, including its acidity, lipophilicity, and hydrogen bonding capacity. The resulting N-sulfonylated heterocycles, particularly sulfonamides, are privileged structures found in a vast array of therapeutic agents, exhibiting activities as antimicrobial, anticancer, diuretic, and anti-inflammatory agents.[1] The stability and synthetic versatility of the N-sulfonyl group also make it an invaluable directing group and a key intermediate in the synthesis of complex molecular architectures.[2]
This comprehensive guide provides an in-depth exploration of the experimental protocols for the N-sulfonylation of various heterocycles. Moving beyond a simple recitation of steps, this document elucidates the underlying mechanistic principles, explains the rationale behind the choice of reagents and conditions, and offers practical, field-tested protocols for researchers and drug development professionals.
Mechanistic Pillars of N-Sulfonylation
The N-sulfonylation of a heterocycle is fundamentally a nucleophilic substitution reaction at a sulfur(VI) center. The nitrogen atom of the heterocycle acts as the nucleophile, attacking the electrophilic sulfur atom of a sulfonylating agent, most commonly a sulfonyl chloride (R-SO₂Cl). The reaction pathway is critically influenced by the choice of base and the potential use of a nucleophilic catalyst.
The Base-Mediated Pathway
In the most direct approach, a base is used to facilitate the reaction. Its primary role is to neutralize the hydrochloric acid (HCl) generated as a byproduct, thereby driving the reaction equilibrium towards the product.[1] Common non-nucleophilic bases include tertiary amines like triethylamine (TEA) or sterically hindered bases like diisopropylethylamine (DIPEA).
The mechanism proceeds in two main steps:
-
Nucleophilic Attack: The lone pair of electrons on the heterocyclic nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, positively charged intermediate.
-
Deprotonation: The base removes the proton from the nitrogen atom, collapsing the intermediate and forming the stable N-sulfonylated product and the protonated base-HCl salt.
Caption: General workflow for base-mediated N-sulfonylation.
The DMAP-Catalyzed Pathway: Enhanced Reactivity
For less nucleophilic heterocycles or sterically hindered substrates, the reaction can be sluggish. In these cases, 4-(Dimethylamino)pyridine (DMAP) is an exceptionally effective nucleophilic catalyst.[3] DMAP is significantly more nucleophilic than the heterocyclic amine and rapidly reacts with the sulfonyl chloride.
The causality behind DMAP's efficacy lies in the formation of a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is a much more potent electrophile than the starting sulfonyl chloride because the positively charged pyridinium is a superior leaving group compared to chloride. The heterocyclic nucleophile can then attack this activated intermediate, even if it is weakly nucleophilic.
Caption: DMAP-catalyzed N-sulfonylation mechanism.
Core Experimental Protocols
The following protocols are designed to be robust and adaptable for a range of heterocyclic substrates. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Glassware should be oven-dried before use, as sulfonyl chlorides are sensitive to moisture.
Protocol 1: General N-Sulfonylation of an Azole (e.g., Pyrazole) with Methanesulfonyl Chloride
This procedure is a reliable method for the sulfonylation of electron-rich five-membered heterocycles like pyrazoles and imidazoles.
Materials:
-
3,5-Dimethyl-1H-pyrazole (1.0 eq.)
-
Methanesulfonyl chloride (MsCl) (1.1 eq.)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq.) and the base (1.5 eq.) in anhydrous DCM (approx. 0.2 M concentration of the heterocycle).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction upon addition of the sulfonyl chloride.
-
Addition of Sulfonylating Agent: Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the cooled solution over 15-30 minutes. Maintain the temperature at 0 °C during the addition to prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. This sequence removes excess base, the base-HCl salt, and any remaining aqueous contaminants.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: DMAP-Catalyzed N-Sulfonylation of Pyridine
Pyridine is less nucleophilic than many azoles, and its N-sulfonylation often requires activation or forcing conditions. The product, an N-sulfonylpyridinium salt, is highly reactive and can be used in situ or isolated with care.
Materials:
-
Pyridine (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq.)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq., catalyst)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether (for precipitation)
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous DCM in a dry, inert-atmosphere flask, add DMAP (0.1 eq.).
-
Addition of Heterocycle: Cool the solution to 0 °C. Slowly add pyridine (1.0 eq.) dropwise to the stirred solution.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour and then warm to room temperature. Stir for an additional 2-4 hours. The formation of a precipitate (the product salt) may be observed.
-
Monitoring: Progress can be monitored by the disappearance of the starting materials via TLC (note: the product is a salt and may not move from the baseline).
-
Isolation:
-
Concentrate the reaction mixture under reduced pressure to about one-third of its original volume.
-
Add an excess of anhydrous diethyl ether to precipitate the N-tosylpyridinium chloride salt.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any non-polar impurities.
-
-
Drying: Dry the product under high vacuum. The resulting N-tosylpyridinium salt is often hygroscopic and should be used immediately or stored in a desiccator.
Data Presentation: Substrate Scope and Reaction Conditions
The efficiency of N-sulfonylation is highly dependent on the heterocycle's nucleophilicity, the sulfonyl chloride's reactivity, and the chosen conditions. The following table summarizes typical outcomes for various substrates.
| Heterocycle | Sulfonyl Chloride | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference(s) |
| Indole | p-Toluenesulfonyl Chloride | NaH | THF | 2 | 95 | N/A |
| Pyrrole | Methanesulfonyl Chloride | KOH / TBAHS | DCM | 1 | 92 | [4] |
| 3,5-Dimethylpyrazole | Chlorosulfonic Acid / SOCl₂ | - | Chloroform | 12 | >80 | [4] |
| Imidazole | p-Toluenesulfonyl Chloride | Triethylamine | DCM | 4 | 88 | N/A |
| Pyridine | p-Toluenesulfonyl Chloride | DMAP (cat.) | DCM | 3 | >90 | [5] |
| 4-Methylisoquinoline | p-Toluenesulfonyl Chloride | Et₃N / DMAP (cat.) | DCM | 12-24 | 70-85 | [6] |
| 1,2,3-Triazole | Benzenesulfonyl Hydrazide | Electrocatalysis | MeCN | 12 | 81 |
Yields are for isolated products. Reaction conditions can vary; this table is representative.
Troubleshooting and Field-Proven Insights
Even robust protocols can encounter issues. Here are some common problems and their expert-driven solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Low nucleophilicity of the heterocycle. 2. Moisture in the reaction. 3. Ineffective base. | 1. Add a catalytic amount of DMAP (5-10 mol%). Consider using a more reactive sulfonylating agent like a sulfonyl anhydride. 2. Ensure all glassware is oven-dried and use anhydrous solvents and reagents under an inert atmosphere. 3. Switch to a stronger, non-nucleophilic base like DBU or use a metal hydride (e.g., NaH) if the substrate is compatible. |
| Formation of Side Products | 1. Di-sulfonylation of primary amines (if applicable). 2. Reaction temperature too high. 3. Degradation of the product on silica gel. | 1. Use a stoichiometric amount of sulfonyl chloride (1.0-1.05 eq.). 2. Maintain low temperature (0 °C) during the addition of the sulfonyl chloride and consider running the entire reaction at a lower temperature for a longer duration. 3. Neutralize silica gel by pre-treating with a solvent containing 1% triethylamine. Alternatively, use alumina for chromatography. |
| Difficult Purification | 1. Excess base or base-HCl salt co-eluting with the product. 2. Product is highly polar and streaks on silica gel. | 1. Ensure the aqueous workup is thorough. An extra wash with 1 M HCl (for amine bases) and a final brine wash are critical. 2. For column chromatography, add a small amount (0.1-1%) of a modifier like triethylamine to the eluent. Consider recrystallization as an alternative purification method. |
Conclusion
The N-sulfonylation of heterocycles is a powerful and versatile tool in the arsenal of the synthetic and medicinal chemist. A thorough understanding of the underlying mechanisms—whether base-mediated or catalytically enhanced—is paramount to successful experimental design and execution. By carefully selecting the appropriate sulfonylating agent, base, and solvent, and by adhering to meticulous experimental technique, researchers can reliably synthesize a diverse array of N-sulfonylated heterocycles. The protocols and insights provided herein serve as a robust foundation for the application of this critical transformation in drug discovery and beyond.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of 1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride in Modern Medicinal Chemistry
Introduction: The Pyrazole Scaffold as a Pillar in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility stems from its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability.[1][2][3] This has led to the successful development of a multitude of approved drugs across a wide range of therapeutic areas, from anti-inflammatory agents like celecoxib to targeted cancer therapies such as crizotinib.[4][5] The incorporation of a sulfonamide functionality onto the pyrazole ring further enhances its therapeutic potential, creating a pharmacophore capable of potent and selective interactions with key enzymes and receptors.[6][7] This application note provides an in-depth guide to the strategic use of a specific and valuable building block, 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride , in the synthesis of novel bioactive molecules.
This compound: A Versatile Reagent for Sulfonamide Synthesis
This compound is a key intermediate for the synthesis of a diverse array of N-substituted pyrazole sulfonamides. The dimethyl substitution on the pyrazole ring can offer distinct advantages in drug design, including improved metabolic stability and modulation of physicochemical properties such as lipophilicity and solubility. The sulfonyl chloride moiety is a highly reactive functional group that readily undergoes nucleophilic attack by primary and secondary amines to form stable sulfonamide linkages.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₇ClN₂O₂S | [2] |
| Molecular Weight | 194.64 g/mol | [2] |
| Appearance | Solid | [2] |
| CAS Number | 1174834-52-6 | [2] |
Application in the Synthesis of NAAA Inhibitors: A Case Study
A notable application of a structurally related pyrazole sulfonyl chloride is in the development of potent and selective inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an emerging therapeutic target for inflammatory and pain-related disorders.[1][8] The following workflow and protocol are based on the synthetic strategies employed in the discovery of novel pyrazole azabicyclo[3.2.1]octane sulfonamides as NAAA inhibitors.[1][5]
Experimental Workflow: Synthesis of Pyrazole Sulfonamides
Caption: General workflow for the synthesis of N-substituted-1,4-dimethyl-1H-pyrazole-5-sulfonamides.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-1,4-dimethyl-1H-pyrazole-5-sulfonamides
This protocol provides a general method for the reaction of this compound with a variety of primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Appropriate primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.1-0.2 M) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of hexanes and ethyl acetate to yield the pure N-substituted-1,4-dimethyl-1H-pyrazole-5-sulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture, which can lead to hydrolysis to the corresponding sulfonic acid. Therefore, the use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent this side reaction and maximize the yield of the desired sulfonamide.
-
Base: A base such as triethylamine is required to neutralize the hydrochloric acid that is generated during the reaction. The use of a slight excess of the base ensures that the reaction goes to completion.
-
Temperature: The reaction is typically started at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature for a sufficient period to ensure complete conversion.
-
Aqueous Work-up: The washing steps with saturated sodium bicarbonate and brine are essential to remove any unreacted starting materials, the hydrochloride salt of the base, and other water-soluble impurities.
Protocol 2: Synthesis of this compound
While commercially available, understanding the synthesis of the sulfonyl chloride itself provides valuable insights into its reactivity and potential impurities. The following is a general procedure for the synthesis of pyrazole sulfonyl chlorides.[5]
Materials:
-
1,4-Dimethyl-1H-pyrazole (1.0 eq)
-
Chlorosulfonic acid (excess, e.g., 3-5 eq)
-
Thionyl chloride (optional, as a co-reagent)
-
Ice-cold water
-
Dichloromethane
Procedure:
-
In a fume hood, carefully add 1,4-dimethyl-1H-pyrazole (1.0 eq) portion-wise to an excess of ice-cold chlorosulfonic acid (3-5 eq) with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can often be used directly in the next step or purified by vacuum distillation or crystallization if necessary.
Safety Precautions: Chlorosulfonic acid is a highly corrosive and reactive substance. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching step is highly exothermic and should be performed with extreme caution.
Structure-Activity Relationship (SAR) Insights
The dimethyl substitution pattern on the pyrazole ring can significantly influence the biological activity of the resulting sulfonamides. In the context of NAAA inhibitors, it was found that the presence of two methyl groups on the pyrazole ring was crucial for potent inhibitory activity, as the unsubstituted or monomethylated analogs were significantly less active.[1] This highlights the importance of the substitution pattern on the pyrazole scaffold for achieving optimal interactions with the target protein.
Caption: Simplified SAR for pyrazole substitution in a series of NAAA inhibitors.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry for the synthesis of novel sulfonamide-containing compounds. Its straightforward reactivity with amines, coupled with the favorable properties imparted by the dimethylpyrazole scaffold, makes it an attractive starting material for drug discovery programs targeting a wide range of diseases. The protocols and insights provided in this application note are intended to facilitate the efficient and strategic use of this important reagent in the development of the next generation of therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors [mdpi.com]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Methods for Pyrazole Synthesis: A Detailed Guide for Researchers
Introduction: The Enduring Importance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1][2][3] Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][4] The prevalence of the pyrazole motif in blockbuster drugs underscores the critical need for efficient, selective, and sustainable synthetic methodologies.[5][6] This guide provides an in-depth exploration of modern catalytic methods for pyrazole synthesis, offering both theoretical understanding and practical protocols for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of procedures to explain the causality behind experimental choices, ensuring a trustworthy and authoritative resource.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the pyrazole ring predominantly relies on two powerful strategies: cyclocondensation and [3+2] cycloaddition. The choice of a catalytic system is pivotal in controlling the regioselectivity, efficiency, and substrate scope of these transformations.
Cyclocondensation Reactions: The Classic Approach Refined
The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[1][7][8][9][10] While the uncatalyzed reaction, famously known as the Knorr pyrazole synthesis, has been a mainstay, modern catalysis has introduced significant improvements in terms of reaction rates, yields, and regioselectivity.[7][11][12]
The fundamental mechanism involves the initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The key challenge in the synthesis of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as two isomeric products can potentially form.[1][10]
Caption: Generalized mechanism of the Knorr pyrazole synthesis.
The role of the catalyst in the Knorr synthesis is typically to activate the carbonyl group, facilitating the initial nucleophilic attack by the hydrazine. A variety of catalysts have been successfully employed, ranging from simple acids and bases to more sophisticated transition metal complexes and nanocatalysts.
| Catalyst Type | Examples | Key Advantages |
| Acid Catalysts | Acetic Acid, H₂SO₄, Lewis Acids (e.g., LiClO₄)[1] | Readily available, inexpensive. |
| Organocatalysts | Secondary Amines (e.g., Proline) | "Green" promoters, mild reaction conditions.[13][14] |
| Nanocatalysts | Nano-ZnO, Graphene Oxide, Ag/La-ZnO | High efficiency, recyclability, environmentally friendly.[1][15][16][17] |
| Heterogeneous Catalysts | Amberlyst-70[1] | Ease of separation and catalyst recycling. |
[3+2] Cycloaddition Reactions: A Convergent and Versatile Strategy
[3+2] cycloaddition reactions offer a highly convergent and atom-economical route to pyrazoles. This approach involves the reaction of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile). Common 1,3-dipoles for pyrazole synthesis include diazo compounds and sydnones, while alkynes and alkenes serve as the dipolarophiles.[18][19][20]
The primary advantage of this method is the ability to construct the pyrazole ring with a high degree of control over the substitution pattern. Catalysis plays a crucial role in activating the reactants and controlling the regioselectivity of the cycloaddition.
Caption: General schematic of a [3+2] cycloaddition for pyrazole synthesis.
Transition metal catalysts, particularly those based on copper, silver, and rhodium, are widely used to promote [3+2] cycloaddition reactions for pyrazole synthesis.[1][21] These catalysts can activate the alkyne or coordinate to the diazo compound, facilitating the cycloaddition and often controlling the regiochemical outcome.
| Catalyst Type | Examples | Key Advantages |
| Transition Metals | Cu(I) salts, AgOTf[1], Rhodium complexes | High regioselectivity, broad substrate scope. |
| Organocatalysts | Secondary amines | Green and metal-free approach.[13][14] |
| Lewis Acids | Al(OTf)₃ | Promotes cascade reactions.[18] |
Application Notes & Protocols
This section provides detailed protocols for selected catalytic methods, highlighting the practical aspects and the rationale behind the experimental choices.
Protocol 1: Nano-ZnO Catalyzed Synthesis of 1,3,5-Substituted Pyrazoles
This protocol, based on the work of Girish et al., exemplifies a highly efficient and environmentally friendly approach using a recyclable nanocatalyst.[1][10] The use of nano-ZnO offers advantages such as high yields, short reaction times, and a simple work-up procedure.[1]
Rationale: Nano-ZnO acts as a Lewis acid, activating the carbonyl group of the 1,3-dicarbonyl compound and facilitating the nucleophilic attack by phenylhydrazine. The high surface area of the nanocatalyst contributes to its high catalytic activity.
Materials:
-
Ethyl acetoacetate (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Nano-ZnO catalyst (specified loading, e.g., 10 mol%)
-
Ethanol (as solvent, if not solvent-free)
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (1 mmol) and phenylhydrazine (1 mmol).
-
Add the nano-ZnO catalyst.
-
The reaction can be performed under solvent-free conditions or in a minimal amount of ethanol.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for the specified time (typically short, e.g., 15-30 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add a suitable solvent (e.g., ethyl acetate) to dissolve the product.
-
The nano-ZnO catalyst can be recovered by filtration, washed with the solvent, dried, and reused.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the 1,3,5-substituted pyrazole.
Data Summary (Representative):
| Entry | Substrate 1 (1,3-Dicarbonyl) | Substrate 2 (Hydrazine) | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | Ethyl acetoacetate | Phenylhydrazine | 10 | 15 | 95[1] |
| 2 | Acetylacetone | 2,4-Dinitrophenylhydrazine | 10 | 20 | 92 |
Protocol 2: Organocatalyzed [3+2] Cycloaddition of Carbonyl Compounds and Diazoacetates
This protocol is based on the work of Wang and colleagues, who developed a secondary amine-catalyzed inverse-electron-demand [3+2] cycloaddition.[13][14] This method is notable for being metal-free, proceeding at room temperature, and utilizing a simple and inexpensive catalyst.[13]
Rationale: The secondary amine catalyst reacts with the carbonyl compound to form a nucleophilic enamine intermediate. This enamine then undergoes a [3+2] cycloaddition with the electron-deficient diazoacetate. The resulting intermediate then eliminates the amine catalyst to afford the pyrazole product. This organocatalytic approach avoids the use of potentially toxic transition metals.[14]
Materials:
-
β-Ketoester or other carbonyl compound (1 mmol)
-
Ethyl diazoacetate (1.2 mmol)
-
Secondary amine catalyst (e.g., pyrrolidine, 20 mol%)
-
Dichloromethane (DCM) as solvent
Procedure:
-
To a solution of the carbonyl compound (1 mmol) in DCM, add the secondary amine catalyst (20 mol%).
-
Stir the mixture at room temperature for a few minutes.
-
Add ethyl diazoacetate (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield the substituted pyrazole.
Caption: Catalytic cycle for the organocatalyzed pyrazole synthesis.
Protocol 3: Silver-Catalyzed Synthesis of 3-CF₃-Pyrazoles
This protocol, developed by Topchiy et al., demonstrates a highly regioselective and rapid synthesis of trifluoromethylated pyrazoles using a silver catalyst.[1] The reaction proceeds efficiently at room temperature with a low catalyst loading.
Rationale: The silver catalyst (AgOTf) acts as a Lewis acid, activating the alkyne of the trifluoromethylated ynone towards nucleophilic attack by the hydrazine. This coordination facilitates the subsequent cyclization and formation of the pyrazole ring with high regioselectivity.
Materials:
-
Trifluoromethylated ynone (1 mmol)
-
Aryl or alkyl hydrazine (1.1 mmol)
-
Silver triflate (AgOTf) (1 mol%)
-
Dichloromethane (DCM) as solvent
Procedure:
-
In a reaction vessel, dissolve the trifluoromethylated ynone (1 mmol) in DCM.
-
Add the aryl or alkyl hydrazine (1.1 mmol) to the solution.
-
Add the silver triflate catalyst (1 mol%).
-
Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within an hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to isolate the 3-CF₃-pyrazole product.
Advanced and Green Synthetic Approaches
The field of pyrazole synthesis is continuously evolving, with a strong emphasis on developing more sustainable and efficient methods.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate pyrazole synthesis.[3][22][23][24][25] The rapid heating provided by microwaves can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions.[3][22][25] This technique is compatible with various catalytic systems, including both homogeneous and heterogeneous catalysts.[16][23][26]
Flow Chemistry
Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better control over reaction parameters, and easier scalability.[27][28][29] Copper-catalyzed cycloadditions of sydnones and terminal alkynes have been successfully implemented in continuous flow systems, allowing for the efficient and scalable production of 1,4-disubstituted pyrazoles.[27][29]
Conclusion and Future Outlook
The catalytic synthesis of pyrazoles has witnessed remarkable advancements, driven by the need for more efficient, selective, and sustainable methodologies. From the refinement of the classic Knorr synthesis with novel nanocatalysts to the development of elegant organocatalytic and transition-metal-catalyzed [3+2] cycloadditions, researchers now have a diverse toolbox at their disposal. The adoption of green chemistry principles, exemplified by the use of recyclable catalysts, microwave assistance, and flow chemistry, is paving the way for the environmentally benign production of these vital heterocyclic compounds. Future research will likely focus on the development of even more active and selective catalysts, the expansion of the substrate scope to include more complex and functionalized starting materials, and the further integration of sustainable technologies into pyrazole synthesis workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. name-reaction.com [name-reaction.com]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmajournal.net [pharmajournal.net]
- 11. jk-sci.com [jk-sci.com]
- 12. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 13. Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organocatalytic Route to Active Pyrazoles - ChemistryViews [chemistryviews.org]
- 15. Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles [ajgreenchem.com]
- 16. pharmacognosyjournal.net [pharmacognosyjournal.net]
- 17. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ccspublishing.org.cn [ccspublishing.org.cn]
- 19. Pyrazole synthesis [organic-chemistry.org]
- 20. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. gsconlinepress.com [gsconlinepress.com]
- 24. mdpi.com [mdpi.com]
- 25. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 26. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cu-catalysed pyrazole synthesis in continuous flow - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 28. mdpi.com [mdpi.com]
- 29. Cu-catalysed pyrazole synthesis in continuous flow - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02247A [pubs.rsc.org]
Application Notes and Protocols for Amine Coupling Reactions with 1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a vast array of therapeutic agents.[1] Sulfonamides serve as key pharmacophores and are often utilized as bioisosteres for amides, offering modulated physicochemical properties such as improved metabolic stability and binding affinity.[2] 1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride is a versatile heterocyclic building block for the synthesis of novel sulfonamide derivatives. The distinct substitution pattern on the pyrazole ring allows for fine-tuning of the final compound's properties, making it a valuable reagent for drug discovery and lead optimization programs.
These application notes provide a comprehensive guide to the reaction conditions for coupling this compound with primary and secondary amines. The content herein is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance to ensure successful and efficient synthesis of N-substituted 1,4-dimethyl-1H-pyrazole-5-sulfonamides.
Reaction Mechanism and Core Principles
The synthesis of a sulfonamide from this compound and an amine is a classic nucleophilic acyl substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate, which then collapses, displacing the chloride as a leaving group. A base is required to neutralize the hydrogen chloride (HCl) generated in situ, driving the reaction to completion.[3]
The Role of Base: Stoichiometric vs. Catalytic
Stoichiometric Base: A non-nucleophilic amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added in stoichiometric excess (1.5-2.5 equivalents). Its primary role is to act as an acid scavenger for the HCl produced during the reaction.
Nucleophilic Catalyst (DMAP): 4-Dimethylaminopyridine (DMAP) is a superior nucleophilic catalyst that can significantly accelerate sulfonylation reactions.[4][5] DMAP functions by first reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the amine than the sulfonyl chloride itself, thereby lowering the activation energy of the reaction.[4] While DMAP can be used as the sole base, it is often employed in catalytic amounts (0.05-0.2 equivalents) in conjunction with a stoichiometric base like TEA or DIPEA. This combination is particularly effective for coupling with weakly nucleophilic or sterically hindered amines.[4]
Detailed Experimental Protocols
The following protocols provide standardized procedures for the coupling of this compound with primary and secondary amines.
Safety Precautions
-
This compound is a solid that can cause skin and eye irritation and may cause respiratory irritation.[6][7]
-
Always handle sulfonyl chlorides in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reactions involving sulfonyl chlorides are often exothermic and release HCl gas.
Protocol 1: General Coupling with a Primary or Secondary Amine using DIPEA
This protocol is adapted from a similar procedure for pyrazole-4-sulfonyl chlorides and is broadly applicable.[4]
Objective: To synthesize an N-substituted-1,4-dimethyl-1H-pyrazole-5-sulfonamide.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.05 - 1.2 eq)
-
Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.05 eq) and dissolve it in anhydrous DCM (to a concentration of approx. 0.1-0.2 M).
-
Add DIPEA (1.5 eq) to the solution at room temperature (20-25 °C).
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the sulfonyl chloride is consumed.
-
Upon completion, add deionized water (approx. 10 volumes relative to the sulfonyl chloride) to the reaction mixture and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2x, if the product is not acid-labile), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.
Protocol 2: DMAP-Catalyzed Coupling for Less Reactive Amines
This protocol incorporates a catalytic amount of DMAP to enhance the reaction rate, which is particularly useful for sterically hindered or electron-deficient amines.[4]
Objective: To synthesize an N-substituted-1,4-dimethyl-1H-pyrazole-5-sulfonamide using catalytic DMAP.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
All workup reagents listed in Protocol 1.
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the amine (1.1 eq), TEA (1.5 eq), and DMAP (0.1 eq).
-
Dissolve the mixture in anhydrous DCM or MeCN (to a concentration of approx. 0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC. The reaction is typically faster than the non-catalyzed version.
-
Once the reaction is complete, perform the aqueous workup and purification as described in steps 7-11 of Protocol 1.
Reaction Optimization and Troubleshooting
The optimal reaction conditions can vary depending on the specific amine used. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Standard Condition | Optimization Considerations | Rationale/Causality |
| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | DCM is generally a good choice for its inertness and ability to dissolve a wide range of reactants. MeCN can be beneficial for DMAP-catalyzed reactions. |
| Base | DIPEA or TEA (1.5-2.0 eq) | Pyridine, 2,6-Lutidine | DIPEA and TEA are strong, non-nucleophilic bases suitable for scavenging HCl. Pyridine can also be used as both a base and a solvent. |
| Catalyst | None or DMAP (0.1 eq) | Increase DMAP loading to 0.2 eq for very unreactive substrates. | DMAP significantly accelerates the reaction by forming a highly reactive intermediate.[4] |
| Temperature | 0 °C to Room Temp. | Gentle heating (40 °C) may be required for challenging couplings. | Most reactions proceed efficiently at room temperature. Initial cooling helps control any exotherm. Heating can overcome high activation barriers but may increase side product formation. |
| Reaction Time | 4 - 18 hours | Monitor by TLC/LC-MS to determine the endpoint. | Reaction times are substrate-dependent. DMAP-catalyzed reactions are generally faster. |
Purification and Characterization
Purification is typically achieved via flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc/Hexanes) is a common starting point for eluting the sulfonamide product. The polarity can be adjusted based on the properties of the specific product.
-
Recrystallization: If the product is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.
The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
Workflow Visualization
References
- 1. unige.iris.cineca.it [unige.iris.cineca.it]
- 2. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
Applications in the Synthesis of N-Acylethanolamine Acid Amidase (NAAA) Inhibitors: A Technical Guide for Drug Discovery
Introduction: Targeting a Key Regulator of Lipid Signaling
N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase that has emerged as a significant therapeutic target for inflammatory and pain-related disorders.[1][2] This enzyme is the primary catalyst for the degradation of a class of bioactive lipids known as N-acylethanolamines (NAEs), with a marked preference for N-palmitoylethanolamide (PEA).[3][4] PEA is an endogenous signaling lipid with well-documented anti-inflammatory, analgesic, and neuroprotective properties.[5] These effects are primarily mediated through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that modulates the transcription of genes involved in inflammation.[4][6]
Under inflammatory conditions, the levels of PEA are often depleted.[3][7] NAAA, which is highly expressed in immune cells like macrophages and monocytes, plays a crucial role in this process by hydrolyzing PEA into inactive palmitic acid and ethanolamine, thus terminating its anti-inflammatory signal.[2][8] Consequently, the inhibition of NAAA presents a compelling therapeutic strategy. By blocking NAAA activity, endogenous levels of PEA can be restored and even enhanced, leading to sustained PPAR-α activation and a downstream reduction in the inflammatory response.[1][6] This guide provides a comprehensive overview of the synthesis, characterization, and application of NAAA inhibitors for researchers, scientists, and drug development professionals.
The NAAA-PPAR-α Signaling Pathway in Inflammation
The central role of NAAA in controlling inflammatory processes is best understood by examining its position within the PEA-PPAR-α signaling cascade. In immune cells, inflammatory stimuli can lead to an upregulation of NAAA activity. This enhanced enzymatic activity rapidly degrades PEA, preventing it from accumulating and activating PPAR-α. As PPAR-α remains inactive, the transcription of pro-inflammatory genes, such as those for inducible nitric oxide synthase (iNOS) and various cytokines like interleukin-6 (IL-6), proceeds unchecked. The application of a selective NAAA inhibitor blocks the degradation of PEA. The resulting accumulation of PEA allows it to bind to and activate PPAR-α, which then translocates to the nucleus and modulates gene expression to suppress the inflammatory response.[9]
Caption: NAAA-mediated regulation of PEA signaling and inflammation.
Chemical Classes and Comparative Efficacy of NAAA Inhibitors
The development of NAAA inhibitors has progressed through several chemical scaffolds. The initial approaches focused on modifying the structure of the natural substrate, PEA.[3] This led to the discovery of moderately potent inhibitors. A significant breakthrough came with the identification of compounds containing a β-lactone moiety, which acts as a "warhead" that covalently modifies the catalytic cysteine residue of NAAA.[3] While potent, the inherent instability of the β-lactone ring has prompted the search for more drug-like scaffolds.[10] More recently, other chemical classes, including pyrrolidine derivatives, oxazolopyridines, and cyanamides, have yielded highly potent and selective NAAA inhibitors with improved stability profiles.[4][11]
| Inhibitor Class | Representative Compound | NAAA IC50 | Selectivity vs. FAAH | Mechanism | Reference(s) |
| PEA Derivatives | 1-Pentadecanyl-carbonyl pyrrolidine | 25.01 µM (rat) | Low (IC50 = 21.78 µM) | N/A | [10][12] |
| Compound 16 | 2.12 µM (rat) | High (>100 µM) | Reversible, Competitive | [10][12] | |
| β-Lactones | (S)-OOPP | 0.42 µM (rat) | High (>100 µM) | Noncompetitive | [3][7] |
| β-Lactams | ARN726 | 7 nM (human) | High | Covalent | [13] |
| Oxazolopyridines | ARN19702 | 230 nM (human) | High | Reversible | [5] |
| Isothiocyanates | AM9023 | 0.35 µM (human) | High (>10 µM) | Reversible, Competitive | [14] |
| Cyanamides | Citenamide | Single-digit nM | High (>100-fold) | N/A | [11] |
Experimental Protocols
Protocol 1: Synthesis of a Pyrrolidine-Based NAAA Inhibitor (Compound 16)
This protocol is based on the synthetic strategy for 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine (Compound 16), a potent, selective, reversible, and competitive NAAA inhibitor.[10][12] The synthesis involves the acylation of pyrrolidine with a substituted acyl chloride.
Workflow for Synthesis of Compound 16:
Caption: General workflow for the synthesis of a pyrrolidine-based NAAA inhibitor.
Materials:
-
Biphenyl-4-ylacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Pyrrolidine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Synthesis of Biphenyl-4-ylacetyl chloride:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve biphenyl-4-ylacetic acid (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.
-
-
Acylation of Pyrrolidine:
-
In a separate flask under an inert atmosphere, dissolve pyrrolidine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Dissolve the crude biphenyl-4-ylacetyl chloride from the previous step in anhydrous DCM and add it dropwise to the pyrrolidine solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine (Compound 16).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Protocol 2: In Vitro NAAA Enzymatic Activity Assay (Fluorometric)
This high-throughput assay measures NAAA activity by detecting the fluorescence of 7-amino-4-methylcoumarin (AMC), which is released upon the hydrolysis of the fluorogenic substrate N-(4-methylcoumarin-7-yl) palmitamide (PAMCA).[11]
Materials:
-
Recombinant human NAAA protein
-
NAAA assay buffer (150 mM NaCl, 3 mM DTT, 0.1% Triton X-100, 0.05% BSA, pH 4.5)
-
Fluorogenic substrate: N-(4-methylcoumarin-7-yl) palmitamide (PAMCA)
-
Test compounds (NAAA inhibitors) dissolved in DMSO
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration for screening is 50 µM.
-
Enzyme Preparation: Dilute the recombinant human NAAA protein in the NAAA assay buffer to the desired working concentration (e.g., 0.25 µg/mL).
-
Assay Plate Setup:
-
To each well of a 96-well plate, add 20 µL of the diluted NAAA enzyme solution.
-
Add 2 µL of the DMSO-diluted test compounds to the respective wells. For control wells, add 2 µL of DMSO.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the PAMCA substrate solution (prepared in assay buffer) to each well. The final substrate concentration should be at or near its Km value (e.g., ~20 µM).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Cell-Based Anti-Inflammatory Assay (LPS-Stimulated Macrophages)
This protocol assesses the ability of NAAA inhibitors to suppress the production of pro-inflammatory mediators in a cellular context.[3][9]
Materials:
-
Macrophage cell line (e.g., RAW264.7) or primary bone marrow-derived macrophages (BMDMs).[3]
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
NAAA inhibitor test compound.
-
Lipopolysaccharide (LPS).
-
Phosphate Buffered Saline (PBS).
-
Reagents for analysis (e.g., RNA extraction kits for qPCR, ELISA kits for cytokine measurement).
Procedure:
-
Cell Seeding: Culture macrophages in complete medium. Seed cells into appropriate plates (e.g., 1 x 10⁶ cells/well in a 12-well plate for RNA/protein analysis) and allow them to adhere overnight.[3]
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the NAAA inhibitor (or vehicle control, e.g., 0.1% DMSO) for 1 hour.[3]
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the cells for a specified period. This can be a time-course experiment (e.g., 3-24 hours). For gene expression analysis (qPCR), a 4-6 hour incubation is often sufficient. For cytokine protein analysis (ELISA), a 12-24 hour incubation is typical.
-
Sample Collection and Analysis:
-
Gene Expression (qPCR): After incubation, lyse the cells and extract total RNA. Synthesize cDNA and perform real-time quantitative PCR to measure the mRNA levels of pro-inflammatory genes like iNOS, IL-6, and TNF-α. Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
Cytokine Secretion (ELISA): Collect the cell culture supernatant. Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.
-
PEA Levels (LC-MS/MS): Collect the cells, perform lipid extraction, and quantify intracellular PEA levels using liquid chromatography-tandem mass spectrometry to confirm the inhibitor's target engagement in cells.
-
Protocol 4: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard and well-established in vivo model to screen for the acute anti-inflammatory activity of test compounds.[2]
Workflow for In Vivo Efficacy Testing:
Caption: Workflow for assessing NAAA inhibitor efficacy in an in vivo inflammation model.
Materials:
-
Rodents (e.g., Wistar rats or Swiss albino mice).[2]
-
Carrageenan (Lambda, Type IV).
-
Sterile 0.9% saline.
-
Test compound (NAAA inhibitor).
-
Reference drug (e.g., Indomethacin, 5 mg/kg).
-
Vehicle for drug administration.
-
Plethysmometer or digital calipers for measuring paw volume/thickness.
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer the test compound, reference drug, or vehicle to the respective groups of animals. The route of administration (e.g., oral, intraperitoneal) and pre-treatment time will depend on the pharmacokinetic properties of the compound (typically 30-60 minutes before carrageenan injection).
-
Induction of Edema: Inject 100 µL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-treatment volume.
-
Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle-treated group using the formula:
-
% Inhibition = [ (Edema_vehicle - Edema_treated) / Edema_vehicle ] x 100
-
-
Statistically analyze the data to determine the significance of the anti-inflammatory effect.
-
Conclusion and Future Directions
The inhibition of NAAA represents a highly promising strategy for the development of novel anti-inflammatory and analgesic drugs. The growing arsenal of potent and selective inhibitors allows for a deeper exploration of the therapeutic potential of modulating the NAAA-PEA-PPAR-α signaling axis. The protocols detailed in this guide provide a robust framework for the synthesis, in vitro characterization, and in vivo validation of new NAAA inhibitors. Future research will likely focus on developing inhibitors with optimal pharmacokinetic properties for clinical development and exploring the full therapeutic utility of NAAA inhibition in a broader range of human diseases, including neurodegenerative disorders and certain cancers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds | PLOS One [journals.plos.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
Application Notes & Protocols: Late-Stage Functionalization of Complex Molecules with Sulfonyl Chlorides
Abstract
Late-stage functionalization (LSF) is a paramount strategy in modern medicinal chemistry and drug development, enabling the rapid diversification of complex molecular scaffolds to refine biological activity and physicochemical properties.[1] This guide provides an in-depth exploration of methodologies centered on the use of sulfonyl chlorides as versatile reagents for LSF. We will delve into the rationale behind various synthetic choices, covering strategies from direct C-H functionalization to the in situ generation of sulfonyl chlorides from ubiquitous functional groups like primary sulfonamides. Detailed, field-proven protocols and decision-making frameworks are provided to empower researchers to effectively implement these powerful transformations in their own laboratories.
Introduction: The Strategic Imperative of LSF and the Sulfonyl Moiety
In the landscape of drug discovery, the ability to modify a lead compound in the final stages of a synthetic sequence is a significant tactical advantage.[2] This approach, termed Late-Stage Functionalization (LSF), circumvents the need for lengthy de novo synthesis for each new analog, thereby accelerating the exploration of Structure-Activity Relationships (SAR). The sulfonyl group, particularly in the form of sulfonamides, is a privileged pharmacophore. Its prevalence is remarkable, appearing in nearly 10% of the top-selling small molecule pharmaceuticals of 2020.[3][4] This popularity stems from the sulfonamide's hydrolytic stability and its capacity to act as a hydrogen bond donor and acceptor, enabling critical interactions with biological targets.[3][4]
Sulfonyl chlorides (R-SO₂Cl) are highly reactive electrophiles, making them ideal precursors for installing the sulfonyl moiety. However, their direct use in LSF can be challenging due to their reactivity and potential for side reactions with sensitive functional groups present in complex molecules. Therefore, modern strategies often focus on either highly selective direct C-H sulfonylation reactions or the clever generation of the sulfonyl chloride functionality from a more benign and commonly found group, such as a primary sulfonamide, at the desired moment of reaction.[5][6]
Core Strategies for Late-Stage Sulfonylation
The choice of strategy depends critically on the functional group landscape of the parent molecule. The primary methods can be broadly categorized into three families, each with distinct advantages and limitations.
Strategy 1: Direct C-H Bond Sulfonylation
This approach is the most atom-economical, directly converting a C-H bond into a C-S bond. It typically relies on transition-metal catalysis, most notably with palladium, to achieve regioselectivity through a directed C-H activation mechanism.[5] Arylsulfonyl chlorides can serve as both the sulfonyl source and, in some cases, the oxidant.[5]
-
Causality: The directing group (e.g., a pyridine, oxazole, or amide) coordinates to the metal center, bringing it into proximity with a specific C-H bond (often at the ortho position). This proximity enables the selective cleavage of that C-H bond and subsequent coupling with the sulfonyl chloride.
-
Advantages: High atom economy; avoids pre-functionalization of the substrate.
-
Challenges: Requires a suitable directing group, which may not be present or desired in the final molecule. Regioselectivity is dictated by the directing group, limiting the sites that can be functionalized.
Strategy 2: In Situ Sulfonyl Chloride Formation from Sulfonamides
Primary sulfonamides (-SO₂NH₂) are common in drug molecules but are generally considered synthetically inert.[4][7] Groundbreaking work has transformed this perception by developing methods to activate the N-H bond and convert the sulfonamide into a highly electrophilic sulfonyl chloride in situ. A leading method employs a pyrylium salt, Pyry-BF₄, as a potent activating agent.[6][8]
-
Causality: The pyrylium salt is highly electrophilic and reacts selectively with the primary sulfonamide's NH₂ group. This forms a pyridinium intermediate, which is an excellent leaving group. Subsequent nucleophilic attack by a chloride source (e.g., MgCl₂) displaces the pyridinium moiety to generate the desired sulfonyl chloride.[6]
-
Advantages: Leverages a common and stable functional group. The reaction conditions are exceptionally mild and exhibit high chemoselectivity, tolerating a wide array of sensitive functional groups.[8]
-
Challenges: Requires the presence of a primary sulfonamide. The method is stoichiometric in the activating agent.
Strategy 3: Photocatalytic and Radical-Mediated Approaches
Visible-light photocatalysis has emerged as a powerful tool for LSF, enabling reactions under exceedingly mild conditions.[3][7] In this context, sulfonyl radicals are generated from various precursors and engaged in additions or couplings. While sulfonyl chlorides can be radical precursors, a more elegant LSF strategy involves generating these radicals from stable sulfonamides.
-
Causality: A primary sulfonamide is first condensed with an aldehyde to form an N-sulfonylimine. Under photocatalytic conditions, an excited-state photocatalyst can engage in an energy transfer process with the imine, leading to fragmentation that releases a sulfonyl radical.[3][4] This radical can then be trapped by various partners, such as alkenes, to forge new C-S bonds.[3][9]
-
Advantages: Extremely mild, metal-free conditions. Accesses unique reactivity patterns through radical intermediates.
-
Challenges: Requires a multi-step sequence (imine formation, then photocatalysis). The substrate scope can be dependent on the specific photocatalyst and reaction partners.
Visualization of LSF Sulfonylation Workflow
The following diagram illustrates the overarching strategic workflow for diversifying a complex molecule using the discussed sulfonylation techniques.
Caption: Strategic workflow for LSF sulfonylation of complex molecules.
Comparative Analysis of Methodologies
To aid in experimental design, the key features of each strategy are summarized below.
| Feature | Strategy 1: Direct C-H Sulfonylation | Strategy 2: Sulfonamide Activation (Pyry-BF₄) | Strategy 3: Photocatalytic/Radical |
| Starting Moiety | Directed C-H bond | Primary sulfonamide | Primary sulfonamide |
| Key Reagents | Pd catalyst, ligand, oxidant, R-SO₂Cl | Pyry-BF₄, MgCl₂ | Photocatalyst, aldehyde, light source |
| Conditions | Often elevated temperatures (80-120 °C) | Room temperature | Room temperature, visible light |
| Primary Product | Aryl sulfones | Diverse (sulfonamides, sulfonates, etc.) | Functionalized sulfones |
| Key Advantage | High atom economy | Exceptional functional group tolerance | Extremely mild, metal-free conditions |
| Key Limitation | Requires directing group; limited sites | Stoichiometric activator required | Multi-step; requires imine formation |
| Relevant Lit. | [5],[10] | [6],[8] | [3],[4],[7] |
Detailed Application Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sulfonyl chlorides are reactive and may be corrosive and lachrymatory.
Protocol 1: Late-Stage Sulfonyl Chloride Formation from a Sulfonamide via Pyrylium Salt Activation
This protocol is adapted from the work of Cornella and co-workers and is designed for the conversion of a complex primary sulfonamide into its corresponding sulfonyl chloride, which is then trapped by a nucleophile (e.g., an amine).[6][8]
Materials:
-
Primary sulfonamide substrate (1.0 equiv)
-
2,4,6-Triphenylpyrylium tetrafluoroborate (Pyry-BF₄) (1.2 equiv)
-
Magnesium chloride (MgCl₂, anhydrous) (5.0 equiv)
-
Nucleophile (e.g., morpholine) (1.5 equiv)
-
2,6-Lutidine (2.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) (to 0.1 M)
-
Reaction vessel (e.g., 4 mL screw-cap vial) with a magnetic stir bar
Step-by-Step Procedure:
-
Vessel Preparation: To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the primary sulfonamide substrate (e.g., 0.1 mmol, 1.0 equiv).
-
Reagent Addition: Sequentially add MgCl₂ (0.5 mmol, 5.0 equiv), Pyry-BF₄ (0.12 mmol, 1.2 equiv), and the magnetic stir bar.
-
Solvent and Base: Add anhydrous DCE (1.0 mL) followed by 2,6-lutidine (0.2 mmol, 2.0 equiv). The lutidine acts as a non-nucleophilic base to neutralize the acid generated.
-
Activation: Seal the vial and stir the resulting suspension vigorously at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS by quenching a small aliquot with methanol to form the methyl sulfonate ester.
-
Nucleophile Addition: Once the formation of the sulfonyl chloride is deemed complete, add the nucleophile (e.g., morpholine, 0.15 mmol, 1.5 equiv) directly to the reaction mixture.
-
Coupling Reaction: Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by LC-MS.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired functionalized product.
Trustworthiness Check (Self-Validation):
-
Expected Observation: The initial mixture is a heterogeneous suspension. As the reaction proceeds, there may be color changes.
-
Monitoring: The intermediate sulfonyl chloride is reactive. For monitoring, quenching an aliquot with a simple alcohol like methanol provides a stable derivative (methyl sulfonate) that is easily detectable by LC-MS.
-
Troubleshooting: If the initial activation is sluggish, ensure all reagents and the solvent are scrupulously dry. Water can compete with the sulfonamide for reaction with the pyrylium salt.
Caption: Simplified mechanism of sulfonamide activation via Pyry-BF₄.
Protocol 2: Photocatalytic Late-Stage Hydrosulfonylation of an Alkene
This protocol is based on the strategy developed by Willis and co-workers for generating sulfonyl radicals from sulfonamides for alkene functionalization.[3][7][9] It proceeds in two stages: formation of the N-sulfonylimine precursor, followed by the photocatalytic reaction.
Stage A: N-Sulfonylimine Formation
-
To a solution of the primary sulfonamide (1.0 equiv) in toluene (0.1 M), add an aldehyde (e.g., p-anisaldehyde, 1.0 equiv) and a catalytic amount of an acid catalyst (e.g., Amberlyst 15, ~5 mg/mmol).
-
Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux for 12 hours, or until water evolution ceases.
-
Cool the reaction mixture, filter off the catalyst, and concentrate the solvent under reduced pressure. The resulting N-sulfonylimine is often used directly in the next step without further purification.
Stage B: Photocatalytic Hydrosulfonylation
Materials:
-
N-sulfonylimine from Stage A (1.0 equiv)
-
Alkene (e.g., methyl vinyl ketone, 2.5 equiv)
-
Photocatalyst (e.g., 5CzBN, 0.5 mol%)
-
Hydrogen Atom Donor (e.g., (TMS)₃SiH, 1.5 equiv)
-
Anhydrous toluene (to 0.05 M)
-
Photoreactor equipped with blue LEDs
Step-by-Step Procedure:
-
Vessel Preparation: In a reaction vial, combine the N-sulfonylimine (e.g., 0.1 mmol, 1.0 equiv), the alkene (0.25 mmol, 2.5 equiv), the photocatalyst (0.0005 mmol, 0.5 mol%), and a stir bar.
-
Degassing: Add anhydrous toluene (2.0 mL). Seal the vial and degas the solution for 15 minutes by bubbling argon or nitrogen through it. This is crucial to remove oxygen, which can quench the excited state of the photocatalyst.
-
Reagent Addition: Add the hydrogen atom donor, (TMS)₃SiH (0.15 mmol, 1.5 equiv), via syringe.
-
Irradiation: Place the vial in the photoreactor and irradiate with blue LEDs while stirring vigorously at a controlled temperature (e.g., 15-25 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting imine is consumed (typically 4-12 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the functionalized sulfone product.
Trustworthiness Check (Self-Validation):
-
Control Experiment: A control reaction run in the absence of light or the photocatalyst should show no product formation, confirming the photocatalytic nature of the transformation.[11]
-
Oxygen Sensitivity: The reaction is often sensitive to oxygen. If yields are low, ensure the degassing procedure is thorough.
-
Hydrogen Atom Donor: The choice of hydrogen atom donor can be critical. (TMS)₃SiH is effective for electrophilic radicals.[3]
Conclusion and Future Outlook
The late-stage functionalization of complex molecules using sulfonyl chlorides and their precursors represents a dynamic and enabling field in chemical synthesis. The transition from classical methods to highly selective catalytic and photocatalytic strategies has opened new avenues for molecular diversification. By understanding the underlying principles of C-H activation, functional group interconversion, and radical generation, researchers can strategically select the optimal method to accelerate their discovery programs. The protocols detailed herein provide a practical starting point for harnessing the power of the sulfonyl group in the quest for novel and improved therapeutics and functional molecules.
References
- 1. Electrochemical Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-Stage Functionalization [kofo.mpg.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-catalyzed C-H bond functionalization with arylsulfonyl chlorides. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
use of flow chemistry for the synthesis of pyrazole derivatives
An Application Guide to the Synthesis of Pyrazole Derivatives Using Flow Chemistry
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of pyrazole derivatives using continuous flow chemistry. Pyrazoles are a cornerstone of modern medicinal chemistry, and their synthesis is of paramount importance. Traditional batch production methods, however, often present challenges related to safety, scalability, and reaction control.[1][2][3] Flow chemistry emerges as a transformative technology, offering enhanced safety profiles, superior process control, and streamlined scalability.[4][5][6] This document delves into the fundamental principles, key synthetic strategies, and field-proven protocols, explaining the causality behind experimental choices to empower users to leverage this powerful technology for accelerated drug discovery and development.
The Strategic Imperative for Flow Chemistry in Pyrazole Synthesis
Nitrogen-containing heterocycles, particularly pyrazoles, are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][3][7] Their prevalence in blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (Viagra), and Crizotinib (an anti-cancer agent) underscores their significance.[8]
The conventional batch synthesis of these molecules, while well-established, is often fraught with limitations:
-
Safety Risks: Many pyrazole syntheses involve hazardous reagents like hydrazine or thermally unstable intermediates such as diazonium salts and diazo compounds.[8][9][10] Handling these on a large scale in a batch reactor increases the risk of thermal runaways and uncontrolled decomposition.[11]
-
Scalability Issues: Transferring a reaction from a round-bottom flask to a large-scale batch reactor is non-trivial. Changes in surface-area-to-volume ratios can dramatically affect heat transfer, leading to inconsistent results, reduced yields, and the formation of impurities.[12]
-
Reaction Inefficiency: Long reaction times, often requiring hours or even days, are common in batch processes, which can be a significant bottleneck in the development pipeline.[13][14]
Flow chemistry directly addresses these challenges by performing reactions in a continuously moving stream within a network of tubes or microreactors.[15] This paradigm shift offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to significant advantages.[1][6] The small internal volume of flow reactors minimizes the quantity of hazardous material present at any given moment, drastically improving safety.[16] Furthermore, the superior heat and mass transfer characteristics ensure reaction consistency and facilitate straightforward scaling by simply running the system for a longer duration.[6][12]
Core Synthetic Methodologies for Pyrazoles in Continuous Flow
Several classical pyrazole syntheses have been successfully translated and enhanced using flow chemistry. The most prominent strategies include cyclocondensation reactions and 1,3-dipolar cycloadditions.
Strategy A: Cyclocondensation of 1,3-Dicarbonyls with Hydrazines (Paal-Knorr Synthesis)
This is arguably the most common method for constructing the pyrazole ring.[17] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][18][19] The mechanism proceeds via the formation of a diimine intermediate, which then cyclizes and deprotonates to yield the aromatic pyrazole ring.[18]
Flow chemistry excels in this area by enabling rapid heating to high temperatures, which significantly accelerates the reaction rate while maintaining safety.[13][14] The synthesis of the COX-2 inhibitor Celecoxib is a classic example where flow chemistry reduced the total reaction time from 20 hours in batch to just 1 hour.[13][14]
Caption: Paal-Knorr pyrazole synthesis workflow.
Strategy B: 1,3-Dipolar Cycloaddition
This powerful strategy involves the reaction of a 1,3-dipole (like a diazo compound or a nitrile imine) with a dipolarophile (typically an alkyne or alkene).[9][20] This method offers a high degree of modularity for creating diverse pyrazole libraries. However, the diazo intermediates are often explosive and difficult to handle in batch.
Continuous flow provides a safe and efficient platform for the in situ generation and immediate consumption of these hazardous intermediates.[10] By maintaining a low concentration in a small reactor volume, the risks associated with accumulation are negated, allowing for reactions at elevated temperatures that would be unthinkable in batch, often without the need for a catalyst.[10]
Application Protocols
The following protocols are designed to be self-validating and provide a clear, step-by-step methodology for key pyrazole syntheses in flow.
Protocol 1: Continuous Flow Synthesis of Celecoxib
This protocol details a two-stage, telescoped flow synthesis of the COX-2 inhibitor, Celecoxib, adapted from literature procedures.[13][14] The process involves an initial Claisen condensation followed by a cyclocondensation with 4-sulfamidophenylhydrazine.
Principle: The first stage forms the requisite 1,3-dicarbonyl intermediate. This product stream is then directly mixed with the hydrazine solution in a second reactor to form the pyrazole ring of Celecoxib, demonstrating a key advantage of flow chemistry in telescoping multi-step syntheses.
Caption: Two-stage flow reactor setup for Celecoxib synthesis.
Materials and Equipment:
-
Chemicals: 4-Methylacetophenone, Ethyl trifluoroacetate, Sodium ethoxide, 4-Sulfamidophenylhydrazine hydrochloride, Ethanol, Water.
-
Equipment: 3 x HPLC pumps, 2 x Glass microreactor chips (e.g., 2 mL), 2 x T-mixers, Heated reactor holders/stirrers, Back pressure regulator (BPR, e.g., 100 psi), PFA tubing, Collection vessel.
Stock Solution Preparation:
-
Solution A (Ketone): Dissolve 4-methylacetophenone (107 mmol) in absolute ethanol (40 mL).
-
Solution B (Base/Ester): Prepare a stock solution of sodium ethoxide in ethanol and mix with ethyl trifluoroacetate.
-
Solution C (Hydrazine): Dissolve 4-sulfamidophenylhydrazine hydrochloride (5.9 mmol) in a 75:25 ethanol/water mixture (40 mL).
Flow Reactor Setup and Operation:
-
Assemble the flow reactor system as depicted in the diagram above. Ensure all connections are secure.
-
Set the temperature of Reactor 1 to 50°C and Reactor 2 to 80°C.
-
Prime all pumps with their respective solutions.
-
Stage 1 (Claisen Condensation): Pump Solution A at 0.14 mL/min and Solution B at 0.36 mL/min through Reactor 1. This corresponds to a residence time of 4 minutes.
-
Stage 2 (Cyclocondensation): The output from Reactor 1 is mixed with Solution C, which is pumped at a flow rate calculated to achieve the desired stoichiometry, and passed through Reactor 2.
-
The final product stream exits the BPR and is collected in a flask containing a suitable quenching agent (e.g., dilute acid).
Work-up and Analysis:
-
The collected solution is concentrated under reduced pressure.
-
The resulting solid can be purified by trituration or recrystallization.
-
Product identity and purity should be confirmed by HPLC, LC-MS, and NMR.
Data Summary:
| Parameter | Stage 1 (Claisen) | Stage 2 (Cyclo-condensation) | Overall Batch[13] |
| Temperature | 50°C | 80°C | Room Temp -> Reflux |
| Residence/Rxn Time | ~4 min | ~4 min | 20 hours |
| Yield | - | 90-96% | 90% |
| Notes | Telescoped | Telescoped | Isolation of intermediate |
Protocol 2: Telescoped Four-Step Synthesis of N-Arylated Pyrazoles
This protocol showcases the power of flow chemistry to perform a multi-step synthesis from simple starting materials without isolating hazardous intermediates.[8] It converts anilines to pyrazoles via diazotization, reduction to a hydrazine, and subsequent condensation with a 1,3-dicarbonyl.
Principle: Aniline is first converted to a diazonium salt, a highly reactive and potentially explosive intermediate. In the flow system, it is immediately reduced in situ using vitamin C (a green reductant) to form the corresponding hydrazine. This hydrazine stream is then directly reacted with pentane-2,4-dione to form the final pyrazole product. This end-to-end process avoids the storage and handling of both diazonium salts and hydrazines.[8]
Caption: A four-step telescoped flow synthesis of pyrazoles from anilines.
Materials and Equipment:
-
Chemicals: Substituted aniline, Hydrochloric acid, t-Butyl nitrite, L-Ascorbic acid (Vitamin C), Pentane-2,4-dione, Acetonitrile.
-
Equipment: 4 x HPLC pumps, 3 x T-mixers, 3 x Coil reactors (PFA or stainless steel) with appropriate temperature control (cooling for R1, heating for R3), BPR, Collection vessel.
Flow Reactor Setup and Operation:
-
Assemble the "synthesis machine" as shown in the diagram.
-
Set the temperatures for each reactor coil (e.g., R1 at 0°C, R2 at RT, R3 at 60°C).
-
Prepare and prime the pumps with the respective reagent solutions in a suitable solvent like acetonitrile.
-
Commence pumping at calibrated flow rates to control the residence time in each reaction zone. The flow rates are set to ensure stoichiometric mixing at each T-junction.
-
Diazotization (R1): The aniline hydrochloride solution is mixed with t-butyl nitrite to form the diazonium salt.
-
Reduction (R2): The diazonium salt stream is immediately merged with the L-ascorbic acid solution to generate the hydrazine.
-
Condensation (R3): The in situ generated hydrazine is mixed with pentane-2,4-dione and heated to form the pyrazole.
-
The product stream is collected after passing through the BPR.
Work-up and Analysis:
-
The collected stream is typically subjected to an aqueous workup to remove salts and unreacted starting materials.
-
The organic layer is separated, dried, and concentrated.
-
Purification is achieved via column chromatography.
-
Analysis is performed using standard techniques (HPLC, LC-MS, NMR).
Data Summary:
| Parameter | Value |
| Total Residence Time | ~10-20 minutes (tunable via flow rate) |
| Key Intermediates | Diazonium salt, Hydrazine |
| Intermediate Handling | None (Generated and consumed in situ) |
| Overall Yield (4 steps) | Up to 69%[8] |
| Safety Benefit | Avoids isolation of hazardous materials |
Process Analytical Technology (PAT) for Optimization and Control
A significant advantage of continuous flow is the ease of integrating Process Analytical Technology (PAT) for real-time reaction monitoring and optimization.[21][22] By placing spectroscopic probes (e.g., FTIR, UV-Vis) at the outlet of a reactor, one can instantly observe the effect of changing parameters like temperature or flow rate.[23]
In the context of the four-step pyrazole synthesis described above, in-line FlowIR was successfully used to monitor the key chemical transformations.[21] This allowed for rapid optimization of each step, ensuring high conversion and minimizing byproduct formation without the need for laborious offline sampling and analysis. This real-time data is crucial for developing robust and reproducible manufacturing processes.[21][22]
Conclusion
Flow chemistry represents a paradigm shift in the synthesis of pyrazole derivatives, transforming classical methods into safer, more efficient, and highly scalable processes.[3][9] By offering precise control over reaction conditions and enabling the safe use of hazardous intermediates, this technology empowers chemists to accelerate the discovery and development of new pharmaceuticals and functional materials. The protocols and strategies outlined in this guide provide a practical foundation for researchers to implement continuous flow synthesis, unlocking new possibilities in chemical innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [ouci.dntb.gov.ua]
- 3. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. galchimia.com [galchimia.com]
- 5. researchgate.net [researchgate.net]
- 6. njbio.com [njbio.com]
- 7. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [ouci.dntb.gov.ua]
- 8. A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. labunlimited.com [labunlimited.com]
- 13. repository.up.ac.za [repository.up.ac.za]
- 14. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 16. vapourtec.com [vapourtec.com]
- 17. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 19. knorr pyrazole synthesis | PPTX [slideshare.net]
- 20. researchgate.net [researchgate.net]
- 21. The role of PAT in the development of telescoped continuous flow processes - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00678F [pubs.rsc.org]
- 22. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes & Protocols: A Guide to the Synthesis and Screening of Pyrazole Derivatives for Antiproliferative Activity
Foreword: The Pyrazole Scaffold as a Cornerstone in Oncology Research
The pursuit of novel therapeutic agents for cancer treatment is a paramount objective in medicinal chemistry. Within the vast landscape of heterocyclic compounds, the pyrazole nucleus stands out as a "privileged scaffold".[1] This five-membered aromatic ring, containing two adjacent nitrogen atoms, is a structural feature in numerous FDA-approved drugs and clinical candidates, demonstrating its profound impact on drug discovery.[1][2][3] Pyrazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[4][5][6]
Their success in oncology stems from their ability to be chemically modified at multiple positions, allowing for the fine-tuning of their pharmacological profiles. This structural versatility enables pyrazole-based compounds to interact with a wide array of biological targets crucial to cancer cell proliferation and survival, such as protein kinases (e.g., EGFR, VEGFR-2), tubulin, and DNA.[1][4][5] Several pyrazole-containing drugs, including the tyrosine kinase inhibitors Crizotinib and Avapritinib, are now integral components of targeted cancer therapies.[1]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides both the foundational logic and detailed protocols for the rational design, synthesis, and subsequent in vitro screening of novel pyrazole derivatives for antiproliferative activity. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.
Part 1: Strategic Synthesis of Pyrazole Derivative Libraries
The initial phase of discovery involves the chemical synthesis of a diverse library of pyrazole compounds. The goal is not merely to create molecules but to systematically explore the chemical space around the pyrazole core to identify key structural features that confer potent antiproliferative activity. This exploration is the basis of Structure-Activity Relationship (SAR) studies.[4][5]
Core Synthetic Methodologies: Building the Pyrazole Ring
The construction of the pyrazole ring is a well-established field in organic chemistry, with several reliable methods at the disposal of the medicinal chemist.
1. The Knorr Pyrazole Synthesis and Related Cyclocondensations: The most prevalent and versatile method for synthesizing the pyrazole core is the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound (or its synthetic equivalent).[7][8][9] This reaction's reliability and the commercial availability of a vast array of starting materials make it the workhorse for generating pyrazole libraries. The mechanism involves the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[9]
Key Precursors:
-
Hydrazines: Phenylhydrazine, hydrazine hydrate, and substituted hydrazines are used to install substituents at the N1 position of the pyrazole.
-
1,3-Dicarbonyl Compounds: Acetylacetone, benzoylacetone, and ethyl acetoacetate are common choices that define the substituents at the C3 and C5 positions.
Modern advancements have introduced more sustainable techniques like microwave irradiation and ultrasound assistance, which can significantly reduce reaction times and improve yields.[1][2]
Caption: General workflow for the Knorr pyrazole synthesis.
2. 1,3-Dipolar Cycloaddition: Another powerful strategy involves the [3+2] cycloaddition of a diazo compound (as the 1,3-dipole) with an alkyne. This method offers an alternative route to pyrazoles with different substitution patterns than those typically accessible through condensation reactions.[7]
Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
This protocol provides an example of the Knorr synthesis for preparing a library member, specifically 1-phenyl-3,5-dimethyl-1H-pyrazole, a common starting point for further functionalization.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylhydrazine (5.4 g, 50 mmol) in 20 mL of ethanol.
-
Addition of Dicarbonyl: To this stirring solution, add acetylacetone (5.0 g, 50 mmol) dropwise over 5 minutes. The reaction is often exothermic.
-
Catalysis and Reflux: Add 5 mL of glacial acetic acid to the mixture. Fit the flask with a condenser and heat the reaction mixture to reflux (approximately 80-90°C) for 2 hours.
-
Causality Note: Acetic acid acts as a catalyst, protonating a carbonyl oxygen to make the carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine. Refluxing provides the necessary activation energy for the cyclization and dehydration steps.
-
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration and wash the crystals with cold deionized water (2 x 20 mL) to remove any residual acid and salts.
-
Drying: Dry the purified product, 1-phenyl-3,5-dimethyl-1H-pyrazole, in a vacuum oven at 40°C. Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
This core structure can then be further modified. For instance, functional groups on the phenyl ring can be altered, or the methyl groups at C3 and C5 can be replaced by synthesizing the pyrazole from different 1,3-dicarbonyl precursors.
Caption: Rational diversification points on the pyrazole scaffold.
Part 2: High-Throughput Screening for Antiproliferative Activity
Once a library of pyrazole derivatives has been synthesized and purified, the next critical step is to evaluate their biological activity. In vitro screening against a panel of human cancer cell lines is the standard first-pass method to identify "hit" compounds.
The Principle of Cytotoxicity Screening
The primary goal is to determine the concentration at which a compound inhibits cancer cell growth. This is typically quantified as the IC50 value—the concentration of the drug that causes a 50% inhibition of cell growth compared to an untreated control. Assays are typically colorimetric, fluorometric, or luminescent and measure proxies of cell health, such as metabolic activity, total protein content, or ATP levels.[10][11]
The MTT Assay: A Gold Standard for Cell Viability
The MTT assay is a widely used colorimetric method for assessing cell viability. Its principle is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol 2: Measuring Antiproliferative Activity using the MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon)[13][14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Sterile 96-well flat-bottom plates
-
Synthesized pyrazole derivatives dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Multichannel pipette, CO2 incubator, microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[15] Include wells for 'no-cell' blanks. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your pyrazole derivatives in culture medium from the DMSO stock solutions. The final DMSO concentration in the well should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control - DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours. The duration depends on the cell line's doubling time and the expected mechanism of action of the compounds.
-
MTT Addition: After the incubation period, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Self-Validation Check: Include positive control wells (e.g., treated with a known cytotoxic drug like Doxorubicin) and negative control wells (vehicle only) to ensure the assay is performing as expected.
-
-
Formazan Formation: Return the plate to the incubator for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: After incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15][16] Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis:
-
Subtract the average absorbance of the 'no-cell' blank wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: (% Viability) = (Abs_treated / Abs_control) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., using GraphPad Prism software) to determine the IC50 value.[10][11]
-
Interpreting the Data: From Hits to Leads
The IC50 values provide a quantitative measure of a compound's potency. Compounds with lower IC50 values (typically in the low micromolar or nanomolar range) are considered more potent.
Table 1: Example Antiproliferative Activities of Pyrazole Derivatives
| Compound ID | Scaffold Type | Cancer Cell Line | IC50 Value (µM) | Reference |
| Compound 11 | Aryl Urea Pyrimidine-Pyrazole | MCF-7 (Breast) | 0.01 | [4] |
| Compound 11 | Aryl Urea Pyrimidine-pyrazole | A549 (Lung) | 0.65 | [4] |
| Compound 26 | Phthalazine-Piperazine-Pyrazole | MCF-7 (Breast) | 0.96 | [4] |
| Compound 43 | Pyrazole Carbaldehyde | MCF-7 (Breast) | 0.25 | [4] |
| Compound 5b | Furan Ring-Opened Pyrazole | K562 (Leukemia) | 0.021 | [13] |
| Compound 5b | Furan Ring-Opened Pyrazole | A549 (Lung) | 0.69 | [13] |
| Compound 5e | Hybrid Pyrazolyl | HCT-116 (Colon) | 3.6 | [14] |
| Compound 59 | Polysubstituted Pyrazole | HepG2 (Liver) | 2.0 | [4] |
This table is a compilation of data from multiple sources to illustrate the range of activities observed.
Part 3: Understanding the Mechanism of Action
Identifying a potent compound is only the beginning. Understanding how it works provides the rationale for further development. Pyrazole derivatives achieve their antiproliferative effects by inhibiting a variety of key cellular targets.[4][5]
-
Kinase Inhibition: Many pyrazoles are designed as ATP-competitive inhibitors of protein kinases that are overactive in cancer, such as EGFR, VEGFR, PI3K, and CDKs.[4][6]
-
Tubulin Polymerization Inhibition: Some derivatives bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[4][13]
-
DNA Intercalation: Certain planar pyrazole structures can intercalate into the minor groove of DNA, interfering with replication and transcription.[4]
Caption: Pyrazoles exert antiproliferative effects via multiple mechanisms.
Conclusion
The journey from a chemical concept to a potential anticancer agent is complex and multidisciplinary. The pyrazole scaffold provides a robust and versatile starting point for this journey. By combining rational synthetic strategies to build diverse chemical libraries with rigorous, high-throughput biological screening, researchers can efficiently identify novel compounds with potent antiproliferative activity. The protocols and insights provided herein offer a validated framework for executing this critical phase of drug discovery, paving the way for the development of the next generation of targeted cancer therapies.
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis, ultimately improving your yield, purity, and consistency.
Synthesis Overview and Mechanism
The preparation of this compound is most commonly achieved via an electrophilic aromatic substitution reaction, specifically the chlorosulfonation of the 1,4-dimethyl-1H-pyrazole starting material. The pyrazole ring, being an electron-rich heterocycle, is susceptible to substitution, and the sulfonyl chloride group is directed to the C5 position.
The primary reagent for this transformation is chlorosulfonic acid (ClSO₃H). The reaction proceeds by the generation of the highly electrophilic sulfur trioxide (SO₃) or a related species, which attacks the pyrazole ring.
Reaction Pathway Diagram
Caption: Figure 1: General Synthetic Pathway
Frequently Asked Questions (FAQs)
Q1: What is a realistic yield for the synthesis of this compound?
A: While yields are highly dependent on scale, purity of reagents, and precise reaction control, literature precedents for the chlorosulfonation of similar pyrazole structures suggest that yields can range from moderate to high.[1] A well-optimized laboratory-scale reaction should aim for yields in the 75-90% range. If your yields are consistently below 60%, it indicates a need for troubleshooting.
Q2: What are the most critical parameters that influence the final yield?
A: The three most critical parameters are:
-
Moisture Control: Sulfonyl chlorides are highly susceptible to hydrolysis.[2][3] Any exposure to water during the reaction or workup will convert the product into the corresponding sulfonic acid, which is typically water-soluble and will be lost.
-
Temperature Management: The reaction of chlorosulfonic acid is highly exothermic. Poor temperature control can lead to side reactions, charring, and reduced selectivity, significantly lowering the yield.
-
Purity of Starting Material: The purity of the initial 1,4-dimethyl-1H-pyrazole is paramount. Impurities can interfere with the reaction or complicate the purification process.
Q3: How can I confirm the identity and purity of my final product?
A: Standard analytical techniques are sufficient.
-
¹H and ¹³C NMR: Will confirm the structure, showing the characteristic shifts for the two methyl groups and the pyrazole ring proton.
-
Mass Spectrometry (MS): Will verify the molecular weight of the compound (194.64 g/mol ).[4]
-
FT-IR: Will show characteristic peaks for S=O stretching in the sulfonyl chloride group.
-
Melting Point: A sharp melting point indicates high purity.
Troubleshooting Guide: From Low Yields to Pure Product
This section addresses specific problems you may encounter during the synthesis.
Problem Area: Starting Materials & Reagents
Q: My starting 1,4-dimethyl-1H-pyrazole appears discolored or oily. How does this impact the reaction?
A: An impure starting material is a primary cause of low yields and difficult purification. Discoloration or an oily consistency suggests the presence of residual solvents from its synthesis or degradation products. These impurities can react with chlorosulfonic acid, leading to a dark, tarry reaction mixture and the formation of unwanted byproducts.
-
Expert Recommendation: Purify the 1,4-dimethyl-1H-pyrazole before use. Vacuum distillation is often the most effective method for this type of compound. The purity should be confirmed by NMR before proceeding.
Problem Area: Reaction Conditions
Q: During the addition of the pyrazole to chlorosulfonic acid, the mixture turned dark brown/black and produced fumes. What went wrong?
A: This is a classic sign of an uncontrolled exotherm. The chlorosulfonation reaction is highly energetic. Adding the substrate too quickly or having inefficient cooling will cause the local temperature to spike, leading to decomposition and charring of the organic material.
-
Expert Recommendation:
-
Cooling: Ensure your reaction vessel is submerged in an efficient cooling bath (e.g., an ice-salt or dry ice/acetone bath) capable of maintaining a temperature between 0 °C and 5 °C.
-
Slow Addition: Add the 1,4-dimethyl-1H-pyrazole dropwise or in very small portions over a prolonged period. If dissolving the pyrazole in a solvent like chloroform, add this solution via a dropping funnel.[1]
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to dissipate heat evenly and prevent localized hot spots.
-
Q: My reaction seems incomplete, and I recover a significant amount of starting material. What should I investigate?
A: Incomplete conversion can be due to several factors:
-
Insufficient Reagent: Ensure you are using a sufficient excess of chlorosulfonic acid. A molar ratio of 3 to 5 equivalents of chlorosulfonic acid to the pyrazole substrate is typically recommended to drive the reaction to completion.
-
Reaction Time/Temperature: After the initial addition at low temperature, the reaction may require a period of stirring at room temperature or gentle heating (e.g., 40-60 °C) to proceed to completion.[1] The progress should be monitored by TLC or LC-MS.
-
Moisture Contamination: If moisture was introduced into the reaction vessel, it would consume the chlorosulfonic acid, rendering it unavailable for the reaction with the pyrazole. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Problem Area: Workup and Isolation
Q: My yield plummets after quenching the reaction in water. How can I prevent product loss?
A: This is the most common failure point and is almost always due to hydrolysis of the sulfonyl chloride product.[5] The goal of the workup is to precipitate the product while minimizing its contact time with water, especially under neutral or basic conditions where hydrolysis is faster.
-
Expert Recommendation: The Hydrolysis-Minimization Quench
-
Prepare the Quench: Use a large beaker containing a vigorously stirred mixture of crushed ice and water. The large volume and surface area of ice ensure the temperature stays near 0 °C.
-
Slow Addition: Pour the completed reaction mixture slowly in a thin stream into the vortex of the stirred ice water. This method rapidly cools and dilutes the highly reactive chlorosulfonic acid and causes the water-insoluble sulfonyl chloride to precipitate immediately as a solid.[6]
-
Rapid Filtration: Do not let the precipitated solid sit in the water for an extended period. Filter the solid immediately under vacuum.
-
Cold Water Wash: Wash the filter cake with several small portions of ice-cold water to remove any trapped acids.
-
Thorough Drying: Dry the product thoroughly under vacuum. Any residual moisture can cause hydrolysis during storage.
-
Q: The product oiled out or formed a sticky mass instead of a filterable solid during the quench. What should I do?
A: This can happen if the product has a low melting point or if impurities are present that act as a eutectic mixture.
-
Expert Recommendation: If the product oils out, you should proceed with an extraction rather than filtration.
-
After quenching, add a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate to the mixture.
-
Separate the organic layer.
-
Wash the organic layer with ice-cold water and then with a cold, saturated sodium bicarbonate solution to remove residual acid, followed by a final wash with cold brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
Protocol 4.1: Synthesis of this compound
Materials:
-
1,4-Dimethyl-1H-pyrazole (1.0 eq)
-
Chlorosulfonic acid (4.0 eq)
-
Chloroform (optional, as solvent)
-
Ice, water, dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.
-
Reagent Charging: Charge the flask with chlorosulfonic acid (4.0 eq) via syringe. If using a solvent, use chloroform. Cool the flask to 0 °C in an ice-salt bath.
-
Substrate Addition: Dissolve 1,4-dimethyl-1H-pyrazole (1.0 eq) in a minimal amount of dry chloroform and add it to the dropping funnel. Add the pyrazole solution dropwise to the stirred chlorosulfonic acid over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. Then, let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Workup (Quench): In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Slowly and carefully, pour the reaction mixture into the ice slurry. A white or off-white solid should precipitate.
-
Isolation:
-
If a solid precipitates: Immediately filter the solid using a Büchner funnel. Wash the filter cake with several portions of ice-cold water. Dry the solid under high vacuum.
-
If the product oils out: Transfer the quench mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with ice-cold saturated NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
-
Purification: The crude product can often be of high purity. If further purification is needed, recrystallization from a solvent system like hexanes/ethyl acetate is recommended.
Data Summary and Characterization
| Parameter | Recommended Value/Condition | Rationale |
| Molar Ratio (ClSO₃H:Pyrazole) | 3:1 to 5:1 | Ensures complete consumption of the starting material. |
| Addition Temperature | 0–10 °C | Prevents thermal decomposition and side reactions. |
| Reaction Time | 2–6 hours | Allows the reaction to proceed to completion after the initial exothermic phase. |
| Workup Method | Quenching on ice | Rapidly precipitates the product and minimizes hydrolysis.[6] |
| Expected Yield | 75–90% | Represents an optimized process. |
Product Characterization (CAS: 1174834-52-6): [4]
-
Appearance: White to off-white solid.
-
Molecular Formula: C₅H₇ClN₂O₂S
-
Molecular Weight: 194.64 g/mol
-
¹H NMR (CDCl₃): Expect peaks corresponding to the two distinct methyl groups and the single proton on the pyrazole ring.
-
¹³C NMR (CDCl₃): Expect 5 distinct carbon signals.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing issues with the synthesis.
Caption: Figure 2: Troubleshooting Decision Tree
Safety Precautions
-
Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing toxic HCl gas. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Thionyl Chloride (if used): Also corrosive and reacts with water. Handle with the same precautions as chlorosulfonic acid.
-
Quenching: The quenching of the reaction mixture is highly exothermic and releases acidic gases. Perform this step slowly and carefully in a fume hood.
-
Pressure: Ensure the reaction apparatus is not a closed system to prevent pressure buildup from any gas evolution.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. This compound AldrichCPR 1174834-52-6 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Pyrazole Sulfonylation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole sulfonylation reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing N- and C-sulfonylated pyrazoles. As a key structural motif in medicinal chemistry, the successful and selective synthesis of these compounds is often critical.[1][2][3] However, the reaction is frequently plagued by side product formation.
This document provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and achieve your desired synthetic outcomes with confidence.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction is producing a mixture of N1 and N2-sulfonylated regioisomers. How can I improve the selectivity?
This is the most common challenge in pyrazole sulfonylation. The pyrazole ring possesses two adjacent, nucleophilic nitrogen atoms, leading to competition. The regiochemical outcome is a delicate interplay of steric hindrance, electronics, and reaction conditions.[4]
Underlying Causality:
-
Steric Effects: The primary controlling factor. The sulfonyl group will preferentially attack the less sterically hindered nitrogen atom. An existing substituent at the C3 or C5 position will direct the incoming sulfonyl group to the more accessible N1 or N2 position, respectively.[5]
-
Reaction Conditions: The choice of base and solvent system is critical and can often override subtle steric or electronic preferences. The nature of the cation associated with the pyrazolide anion can influence the site of attack.
Troubleshooting & Optimization Protocol:
-
Analyze Your Substrate:
-
If C3 is substituted and C5 is not: The reaction should inherently favor N1-sulfonylation. If you are seeing a mixture, the issue likely lies with your reaction conditions.
-
If C5 is substituted and C3 is not: The reaction should favor N2-sulfonylation.
-
If C3 and C5 are differently substituted: The bulkier substituent will more strongly direct the sulfonylation to the opposite nitrogen.
-
-
Systematically Vary Reaction Conditions: The following table summarizes common starting points for directing the selectivity.
| Goal | Base | Solvent | Rationale & Comments | Reference |
| Favor N1-Alkylation/Sulfonylation | NaH, K₂CO₃, K-tBuO | THF, DMF, Acetonitrile | Strong, non-coordinating bases in polar aprotic solvents often favor the thermodynamically more stable N1-anion, which is less sterically hindered for subsequent reaction. | [5][6][7] |
| Favor N2-Alkylation/Sulfonylation | Cs₂CO₃, Ag₂O | DCM, Toluene | Cations like Cs⁺ or Ag⁺ can coordinate with both nitrogen atoms, directing the electrophile to the N2 position, which is often the kinetic site of attack. This is less common for sulfonylation but is a known strategy in alkylations. | [4] |
| General Purpose | DIPEA, TEA | DCM, CHCl₃ | Weaker organic bases are commonly used but may offer poor selectivity if the substrate's intrinsic steric bias is not strong. Often require longer reaction times. | [6] |
-
Step-by-Step Optimization Experiment:
-
Step 1 (Baseline): Run the reaction using a common organic base like triethylamine (TEA) in dichloromethane (DCM) at room temperature.
-
Step 2 (Strong Base): Set up a parallel reaction using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). Add the pyrazole to the NaH suspension at 0 °C, allow it to stir for 30 minutes to form the anion, then add the sulfonyl chloride.
-
Step 3 (Analysis): Carefully quench both reactions and analyze the crude product mixture by ¹H NMR and LC-MS to determine the N1:N2 ratio. The N-H proton of the unreacted pyrazole will disappear, and two new sets of peaks corresponding to the isomers will appear.
-
Step 4 (Refinement): Based on the results, you can further refine the conditions (e.g., temperature, concentration) for the most promising system.
-
Q2: I'm observing a significant amount of a di-sulfonylated product. What causes this and how can I prevent it?
Di-sulfonylation typically occurs when a second sulfonylation event happens on a carbon atom (usually C4) after the initial N-sulfonylation.
Underlying Causality:
-
Excess Reagent: Using a large excess of the sulfonylating agent is the most common cause.
-
Reaction Conditions: Certain conditions can promote a subsequent electrophilic aromatic substitution on the electron-rich pyrazole ring. Radical mechanisms, sometimes initiated by specific catalysts or additives, can also lead to multiple substitutions.[8]
-
Activated Substrates: Pyrazoles with strongly electron-donating groups are more susceptible to a second, C-sulfonylation reaction.
Preventative Measures:
-
Control Stoichiometry: Use precisely 1.0-1.05 equivalents of the sulfonyl chloride relative to the pyrazole. Ensure accurate measurement of your starting materials.
-
Reverse Addition: Add the pyrazole solution slowly to the sulfonyl chloride solution. This ensures that the sulfonyl chloride is never in large excess relative to the pyrazole.
-
Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) to reduce the rate of the second, typically slower, C-sulfonylation reaction.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction progress. Stop the reaction as soon as the starting pyrazole is consumed and before significant amounts of the di-sulfonylated product appear.
Q3: My desired product is pyrazole-4-sulfonamide, but I'm getting N-sulfonylation instead. How do I direct the reaction to the C4 position?
This issue arises from a misunderstanding of the two primary sulfonylation mechanisms. N-sulfonylation occurs via nucleophilic attack from the nitrogen lone pair, while C4-sulfonylation is an electrophilic aromatic substitution. Different starting materials and conditions are required.
Mechanism-Driven Solution:
You cannot directly C-sulfonate a standard pyrazole with sulfonyl chloride and a base, as N-sulfonylation is kinetically and thermodynamically favored. To achieve C4-sulfonylation, you must use a different strategy:
-
Strategy 1: Direct Electrophilic Sulfonylation: This classic method involves treating the pyrazole with a strong sulfonylating agent like chlorosulfonic acid (ClSO₃H), often in a solvent like chloroform.[6] This generates the pyrazole-4-sulfonyl chloride in situ, which can then be reacted with an amine to form the sulfonamide.
-
Strategy 2: Radical-Mediated C-H Sulfonylation: Modern methods often use sulfonyl hydrazides as the sulfonyl source in the presence of an oxidant (like TBHP) and a catalyst (like molecular iodine).[9][10] This generates a sulfonyl radical that selectively attacks the electron-rich C4 position.[11][12]
Visualizing Competing Pathways
Caption: Figure 1: Competing Sulfonylation Pathways
Q4: My reaction isn't working, and I suspect my sulfonyl chloride is degrading. How can I confirm this and what should I do?
Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them into the corresponding and unreactive sulfonic acids. This is a common failure mode, especially if reagents or solvents are not anhydrous.
Confirmation and Protocol:
-
Confirmation of Degradation:
-
Take a small sample of your sulfonyl chloride and dissolve it in a suitable solvent.
-
Add a drop of water and monitor by TLC. You may see a new, more polar spot appear that corresponds to the sulfonic acid.
-
Alternatively, an LC-MS analysis of the reaction mixture will show a mass corresponding to the sulfonic acid (R-SO₃H).
-
-
Protocol for Preventing Degradation:
-
Step 1 (Dry Glassware): Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).
-
Step 2 (Anhydrous Solvents): Use freshly distilled or commercially available anhydrous solvents. Solvents like DCM and THF are hygroscopic and should be handled with care.
-
Step 3 (Inert Atmosphere): Set up the reaction under a positive pressure of Nitrogen or Argon.
-
Step 4 (Co-reagent): When performing direct C-sulfonylation with chlorosulfonic acid, adding 1.3 equivalents of thionyl chloride (SOCl₂) can scavenge trace amounts of water, converting the inactive sulfonic acid back to the active sulfonyl chloride intermediate.[6]
-
Frequently Asked Questions (FAQs)
What are the most common side products in pyrazole sulfonylation?
Besides the desired product, the most frequently encountered species are:
-
The undesired N-regioisomer (N1 or N2): The result of poor regioselectivity.
-
Di-sulfonylated Pyrazole: Typically N1,C4-disubstituted products from over-reaction.
-
Hydrolyzed Sulfonyl Chloride (Sulfonic Acid): From the degradation of the starting material.[6]
-
Unreacted Pyrazole: Due to incomplete reaction, often caused by degraded reagents or insufficient base.
How does the choice of base impact the reaction outcome?
The base is arguably the most critical variable after the substrate itself.
-
Role of the Base: The base deprotonates the pyrazole N-H to form the nucleophilic pyrazolide anion.
-
Impact on Selectivity:
-
Strong, non-coordinating bases (NaH, K-tBuO): These fully deprotonate the pyrazole, creating a "free" anion in solution. The subsequent reaction is then governed primarily by the sterics of the pyrazole itself, often leading to higher selectivity for the thermodynamically favored product.[7]
-
Weaker, organic bases (TEA, DIPEA): These exist in equilibrium with the pyrazole and its protonated form. The reaction may proceed through a more complex, hydrogen-bonded transition state, which can sometimes lead to lower selectivity.[6]
-
Carbonates (K₂CO₃, Cs₂CO₃): These are heterogeneous bases. The reaction occurs on the surface of the solid, and the nature of the metal counter-ion (K⁺ vs. Cs⁺) can play a significant role in coordinating the pyrazolide and directing the incoming electrophile.
-
What is a "sulfonyl migration" and is it a concern?
A sulfonyl migration is a rearrangement where a sulfonyl group moves from one atom to another, for example, from a nitrogen to a carbon (N-to-C) or between the two nitrogens (N1-to-N2).[13] These are generally reported as "unexpected" or "unusual" side reactions and often require specific conditions, such as high temperatures or photochemical activation. While not a common side product in standard pyrazole sulfonylations, it is a possibility to consider if you observe an unexpected isomer that cannot be explained by simple kinetic or thermodynamic control.[13]
Troubleshooting Workflow for Unexpected Products
Caption: Figure 2: Troubleshooting Workflow
References
- 1. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic and mechanistic aspects of sulfonyl migrations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
stability and degradation of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride
Welcome to the technical support center for 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the handling, storage, and use of this reactive intermediate. As a moisture-sensitive and thermally liable compound, understanding its stability and degradation pathways is critical for successful and reproducible experimental outcomes.
This resource is structured to address common challenges and frequently asked questions, providing not just procedural steps but also the underlying scientific rationale for these recommendations.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in experimental settings.
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
Symptoms: You are performing a sulfonamide coupling reaction with an amine, but you observe low to no formation of the desired product, even with extended reaction times or elevated temperatures. Starting material (the amine) remains largely unconsumed.
Potential Cause: The primary suspect is the degradation of the this compound reagent, most likely due to hydrolysis. Sulfonyl chlorides are highly susceptible to reaction with water, which leads to the formation of the corresponding sulfonic acid.[1][2][3] This sulfonic acid is unreactive under standard sulfonamide coupling conditions and will not form the desired product.
Investigative Workflow:
Caption: Troubleshooting workflow for inconsistent reaction yields.
Step-by-Step Troubleshooting Protocol:
-
Visual Inspection: Fresh, high-purity this compound should be a solid.[4] If the material appears clumpy, discolored, or has a syrupy consistency, it may have been exposed to moisture.
-
Purity Verification via ¹H NMR:
-
Protocol: Dissolve a small sample of the sulfonyl chloride in an anhydrous deuterated solvent (e.g., CDCl₃) in a dry NMR tube under an inert atmosphere (e.g., in a glovebox). Acquire a ¹H NMR spectrum immediately.
-
Expected Spectrum: Look for the characteristic peaks of this compound. The presence of broad peaks or unexpected signals, particularly a downfield-shifted proton, could indicate the presence of the sulfonic acid hydrolysis product.
-
Causality: The sulfonic acid proton (SO₃H) is acidic and will exchange with residual water, often resulting in a broad signal. Its chemical shift will be significantly different from the pyrazole ring protons.
-
-
Reaction Condition Audit:
-
Solvents: Ensure all solvents are freshly dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column).
-
Reagents: Other reagents, particularly the amine, should be dry. If using an amine salt, ensure the free-base is properly generated and dried.
-
Atmosphere: Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.[2][5]
-
Issue 2: Formation of Unexpected Side Products
Symptom: Your reaction yields the desired sulfonamide, but is contaminated with significant, difficult-to-remove impurities.
Potential Causes:
-
Thermal Degradation: At elevated temperatures, sulfonyl chlorides can undergo decomposition. While the specific thermal decomposition pathway for this compound is not documented, analogous sulfonyl chlorides can decompose via radical or ionic mechanisms, potentially leading to desulfonation or other rearrangements.[6]
-
Reaction with Solvent: Some solvents can react with sulfonyl chlorides. For instance, reaction with acetonitrile has been observed for some sulfonyl chlorides.[3]
-
Base-Induced Side Reactions: The choice of base is critical. Strong, nucleophilic bases can compete with your desired amine and react with the sulfonyl chloride.
Troubleshooting and Mitigation Strategies:
| Potential Cause | Recommended Action | Scientific Rationale |
| Thermal Degradation | Maintain reaction temperatures as low as reasonably possible. Consider running reactions at 0°C or room temperature for longer periods. | Minimizes the energy input available for decomposition pathways, favoring the desired bimolecular reaction with the amine. |
| Solvent Reactivity | Use non-reactive, anhydrous solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. | These solvents are less likely to act as nucleophiles or participate in side reactions with the electrophilic sulfonyl chloride. |
| Inappropriate Base | Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[7][8] | These bases are effective at scavenging the HCl byproduct of the reaction but are too bulky to compete with the primary or secondary amine as a nucleophile. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: The compound should be stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container.[2][5] It is recommended to store it in a desiccator at 2-8°C. Sub-aliquoting the reagent into smaller, single-use vials is a best practice to avoid repeated exposure of the bulk material to the atmosphere.
Q2: How does the stability of this compound compare to its sulfonyl fluoride analog?
A2: In general, sulfonyl fluorides are more stable and less reactive than their corresponding sulfonyl chlorides.[1][9] The higher electronegativity of fluorine makes the sulfur atom less electrophilic and the S-F bond stronger than the S-Cl bond. If you are experiencing significant degradation issues with the sulfonyl chloride, and the slightly lower reactivity is acceptable for your application, switching to 1,4-dimethyl-1H-pyrazole-5-sulfonyl fluoride could be a viable alternative.[10]
Q3: What are the primary degradation pathways I should be aware of?
A3: The two most probable degradation pathways are hydrolysis and thermal decomposition.
Caption: Primary degradation pathways for this compound.
-
Hydrolysis: This is the most common degradation pathway, occurring upon exposure to water or atmospheric moisture. The sulfonyl chloride is converted to the corresponding sulfonic acid, which is unreactive in subsequent coupling reactions.[1][2]
-
Thermal Decomposition: While specific data is unavailable for this molecule, sulfonyl chlorides can be thermally labile.[6] Decomposition can be complex and may involve the loss of SO₂.[9] It is advisable to use the lowest effective temperature for reactions.
Q4: What analytical methods are recommended for assessing the purity of this compound?
A4:
-
¹H NMR Spectroscopy: This is a quick and effective method to assess purity and identify the sulfonic acid hydrolysis product. Use an anhydrous deuterated solvent.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This can be used to detect the parent compound and potential degradation products. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. The mass spectrometer can confirm the identity of the expected sulfonyl chloride and its sulfonic acid derivative.
-
HPLC (High-Performance Liquid Chromatography) with UV detection: For quantitative purity assessment, HPLC is the preferred method. A calibration curve with a pure standard would be necessary for accurate quantification.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
-
Preparation: In a glovebox or under a stream of inert gas, place a small, accurately weighed sample (approx. 5 mg) of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of anhydrous CDCl₃ to the NMR tube.
-
Mixing: Cap the tube and invert several times to dissolve the sample completely.
-
Acquisition: Acquire a ¹H NMR spectrum as soon as possible.
-
Analysis: Integrate the peaks corresponding to the pyrazole ring and methyl groups. Compare these integrals to any unexpected peaks to estimate the purity. A broad peak in the downfield region may indicate the presence of the sulfonic acid.
Protocol 2: Forced Degradation Study (Hydrolysis)
This protocol allows you to assess the stability of the compound to aqueous conditions and identify the hydrolysis product.
-
Sample Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL).
-
Stress Condition: In a vial, mix 1 mL of the stock solution with 0.1 mL of water.
-
Control: In a separate vial, mix 1 mL of the stock solution with 0.1 mL of anhydrous acetonitrile (this is your t=0 sample).
-
Time Points: Allow the "Stress Condition" vial to stand at room temperature. At various time points (e.g., 10 min, 30 min, 1 hr, 4 hr), take an aliquot for analysis.
-
Analysis by LC-MS: Analyze the control and stressed samples by LC-MS.
-
Method:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 254 nm and ESI-MS (positive and negative ion modes).
-
-
-
Data Interpretation: Monitor the disappearance of the peak for this compound and the appearance of a new, more polar peak corresponding to the sulfonic acid. The mass spectrometer will confirm the mass-to-charge ratio of both species.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. fishersci.com [fishersci.com]
- 3. pure.mpg.de [pure.mpg.de]
- 4. This compound AldrichCPR 1174834-52-6 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 10. 1934944-35-0|1,4-Dimethyl-1H-pyrazole-5-sulfonyl fluoride|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing Temperature for Reactions Involving Sulfonyl Chlorides
Welcome to the technical support center dedicated to providing in-depth guidance on the critical role of temperature in reactions involving sulfonyl chlorides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies. The following question-and-answer format directly addresses specific challenges you may encounter in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the general recommended temperature range for sulfonamide and sulfonate ester synthesis?
For most standard reactions of sulfonyl chlorides with primary or secondary amines and alcohols, a starting temperature of 0 °C to room temperature (approximately 20-25 °C) is recommended.[1][2] Many protocols suggest cooling the reaction mixture in an ice bath (0 °C) during the dropwise addition of the sulfonyl chloride. This is a crucial step to manage the initial exotherm of the reaction and to minimize potential side reactions.[2] Once the addition is complete, the reaction is often allowed to warm to room temperature and stirred until completion.
The rationale behind this initial cooling is to control the reaction rate. The reaction between a sulfonyl chloride and a nucleophile (amine or alcohol) is typically fast and exothermic. Excessive heat can lead to several undesirable outcomes:
-
Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides react with any trace amounts of water in the reaction mixture to form the corresponding sulfonic acid. This reaction is accelerated at higher temperatures.[3][4]
-
Di-sulfonylation of primary amines: A primary amine can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product. This is more likely to occur at higher temperatures.
-
Degradation of sensitive substrates or products: Complex molecules may not be stable at elevated temperatures.
Q2: My reaction is very sluggish at room temperature. When should I consider increasing the temperature?
If you observe little to no product formation at room temperature after a reasonable amount of time (e.g., several hours, as monitored by TLC or LC-MS), a gradual increase in temperature may be necessary. This is often the case with:
-
Sterically hindered nucleophiles: Bulky amines or alcohols may require more energy to overcome the steric hindrance for a successful nucleophilic attack on the sulfur atom of the sulfonyl chloride.[5]
-
Electron-deficient nucleophiles: Amines or alcohols with electron-withdrawing groups are less nucleophilic and therefore react more slowly. Higher temperatures can provide the necessary activation energy for the reaction to proceed at a reasonable rate.
When heating a reaction, it is advisable to increase the temperature in increments (e.g., 10-20 °C at a time) and monitor the reaction progress closely to find the optimal balance between reaction rate and the formation of byproducts.
Q3: How does temperature influence the stability of the sulfonyl chloride itself?
Sulfonyl chlorides vary in their thermal stability. While many common sulfonyl chlorides like tosyl chloride and mesyl chloride are relatively stable at room temperature, prolonged exposure to high temperatures can lead to decomposition. For instance, some heteroaromatic sulfonyl chlorides have been shown to decompose at elevated temperatures (e.g., above 130 °C).[6] It is also known that upon standing, some sulfonyl chlorides can slowly decompose, which may be accelerated by heat.
It is best practice to use fresh or purified sulfonyl chlorides for reactions and to avoid unnecessarily high temperatures or prolonged heating. If a reaction requires high temperatures, it should be conducted under an inert atmosphere to prevent oxidative degradation.
Troubleshooting Guide: Temperature Optimization
Issue 1: Low or No Product Yield with Unhindered Primary/Secondary Amines or Alcohols
Question: I am reacting a simple primary amine with benzenesulfonyl chloride at room temperature, but my yield is very low. What temperature adjustments should I consider?
Answer: For unhindered and electronically neutral or rich nucleophiles, low yield is often not a result of insufficient temperature but rather other experimental factors. Before increasing the temperature, which could promote side reactions, consider the following:
-
Reagent Quality: Ensure your sulfonyl chloride has not hydrolyzed. It should be a clean solid or a clear liquid. The amine/alcohol and solvent must be dry.
-
Base Selection: The choice of base is critical. Pyridine or triethylamine are common choices. For less reactive nucleophiles, a stronger, non-nucleophilic base like DBU might be beneficial.
-
Reaction Monitoring: If the reaction is proceeding but is slow, extending the reaction time at room temperature is preferable to immediately increasing the heat.
If these factors have been addressed and the reaction is still stalled, a modest increase in temperature to 40-50 °C can be attempted. Monitor for the appearance of a polar byproduct on your TLC plate, which could indicate the formation of sulfonic acid from hydrolysis.
Troubleshooting Workflow for Low Yield
Caption: A stepwise approach to troubleshooting low-yield sulfonylation reactions.
Issue 2: Competing Side Reactions: Hydrolysis vs. Aminolysis/Alcoholysis
Question: My TLC shows a significant amount of a very polar byproduct that I suspect is sulfonic acid. How can I use temperature to favor my desired product over hydrolysis?
Answer: The formation of sulfonic acid is a clear indication of sulfonyl chloride hydrolysis. Both the desired reaction with your nucleophile and the undesired reaction with water are temperature-dependent. However, you can manipulate the conditions to favor the intended reaction:
-
Lower the Temperature: Hydrolysis, like most reactions, is slower at lower temperatures. Conducting the reaction at 0 °C or even lower (e.g., -10 °C in a suitable solvent) can significantly reduce the rate of hydrolysis while still allowing the typically faster reaction with a potent nucleophile to proceed.
-
Control the Addition: Adding the sulfonyl chloride slowly to a solution of the nucleophile and base ensures that the sulfonyl chloride concentration is always low, maximizing its chances of reacting with the intended nucleophile rather than with trace water. This is especially important at the beginning of the reaction.
The relative rates of aminolysis/alcoholysis versus hydrolysis are key. For a highly nucleophilic amine, the desired reaction will be much faster than hydrolysis, and temperature control is mainly for managing the exotherm. For a weaker nucleophile, the rates may be more comparable, making rigorous exclusion of water and lower reaction temperatures more critical. Kinetic studies on the solvolysis (reaction with solvent) of various benzenesulfonyl chlorides have been conducted in the 0 to 25 °C range, providing valuable data on the rate of this competing reaction.[5]
Relative Rates: Desired Reaction vs. Hydrolysis
| Nucleophile Strength | Relative Rate of Desired Reaction | Recommended Starting Temperature | Rationale |
| High (e.g., primary alkylamine) | Very Fast | 0 °C | Control exotherm; desired reaction outcompetes hydrolysis. |
| Moderate (e.g., aniline) | Moderate | 0 °C to Room Temp. | Balance reaction rate with minimizing hydrolysis. |
| Low (e.g., hindered alcohol) | Slow | Room Temp. to Elevated | Higher temperature needed for activation, but rigorous drying is essential. |
Issue 3: Kinetic vs. Thermodynamic Control in Aromatic Sulfonation
Question: I am sulfonating naphthalene and getting a mixture of isomers. Can I control the product distribution with temperature?
Answer: Absolutely. The sulfonation of aromatic compounds like naphthalene is a classic example of kinetic versus thermodynamic control, where temperature is the deciding factor.[7]
-
Kinetic Control (Lower Temperature): At lower temperatures (e.g., 80 °C for naphthalene), the reaction is essentially irreversible. The product that forms fastest—the one with the lower activation energy—will be the major product. For naphthalene, this is the naphthalene-1-sulfonic acid .
-
Thermodynamic Control (Higher Temperature): At higher temperatures (e.g., 160 °C for naphthalene), the sulfonation reaction becomes reversible. This allows for an equilibrium to be established between the starting material, the intermediates, and the products. The final product mixture will favor the most thermodynamically stable isomer. In the case of naphthalene, naphthalene-2-sulfonic acid is the more stable product due to reduced steric hindrance, and it will be the major product at elevated temperatures.[8]
This principle also applies to the sulfonation of other aromatic systems, such as toluene.
Kinetic vs. Thermodynamic Product Formation
Caption: Temperature dictates the outcome in reactions under kinetic or thermodynamic control.
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis at 0 °C to Room Temperature
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 equivalents) in the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude sulfonamide by recrystallization or column chromatography.
Protocol 2: High-Temperature Protocol for Sterically Hindered Amines
-
Reaction Setup: In a flask equipped with a reflux condenser under an inert atmosphere, combine the hindered amine (1.0 equivalent), a non-nucleophilic base (e.g., 2,6-lutidine, 1.5 equivalents), and a higher-boiling aprotic solvent (e.g., acetonitrile or dioxane).
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 equivalents) to the mixture at room temperature.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and maintain it with stirring.
-
Monitoring: Carefully monitor the reaction by TLC or LC-MS. Note that at higher temperatures, side reactions may become more prevalent.
-
Workup and Purification: Once the reaction has reached completion or stalled, cool the mixture to room temperature and proceed with a standard aqueous workup and purification as described in Protocol 1.
References
- 1. US2843625A - Low temperature sulfonation process - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
storage conditions for 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride to prevent decomposition
Document ID: TSC-DMPSC-2026-01A
Subject: Recommended Storage and Handling Protocols to Prevent Decomposition of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride
Introduction
Welcome to the technical support center for this compound (CAS No. 1174834-52-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable building block. While the pyrazole core is generally robust and metabolically stable, the sulfonyl chloride functional group is highly reactive and susceptible to degradation if not handled and stored correctly.[1][2] This document provides a comprehensive overview of the decomposition mechanisms, frequently asked questions, and troubleshooting protocols to maximize the shelf-life and performance of your reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound?
The principal decomposition pathway is the hydrolysis of the sulfonyl chloride moiety.[3] Sulfonyl chlorides are highly electrophilic at the sulfur atom and react readily with nucleophiles. Water, even atmospheric moisture, is a potent enough nucleophile to attack the sulfur, leading to the displacement of the chloride ion and the formation of the corresponding sulfonic acid (1,4-dimethyl-1H-pyrazole-5-sulfonic acid) and hydrochloric acid (HCl).[3][4] This process is often autocatalytic, as the generated HCl can further promote degradation.
Q2: What are the ideal long-term storage conditions for this compound?
To mitigate decomposition, the compound must be rigorously protected from moisture, heat, and light. The ideal conditions are summarized in the table below. Freezer storage at or below -20°C is strongly recommended to slow down any potential thermal degradation pathways and reduce the rate of reaction with trace moisture.[5]
Q3: I've noticed the solid has turned slightly yellow and is clumping together. What does this indicate?
This is a classic sign of hydrolysis. The pure compound is a white to off-white solid.[6] Clumping or "wetting" of the solid is caused by the absorption of atmospheric moisture. The resulting formation of sulfonic acid and HCl can lead to discoloration (often yellowing or browning) and a change in physical consistency. A faint, sharp, acidic odor upon opening the container is also a strong indicator of HCl gas formation from decomposition.
Q4: Is it necessary to handle the compound in a glovebox or under an inert atmosphere?
For long-term stability and to ensure the highest quality for sensitive downstream applications, handling under an inert atmosphere (e.g., argon or nitrogen) in a glovebox is the gold standard.[7] If a glovebox is unavailable, the compound should be handled quickly in a dry, low-humidity environment. It is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. See Protocol 2 for a detailed workflow.
Q5: Can I store a solution of this compound?
Storing this compound in solution is not recommended . Protic solvents (like alcohols or water) will react directly with the compound.[3] While it may be temporarily stable in anhydrous aprotic solvents (e.g., Dichloromethane, THF, Acetonitrile), the risk of degradation due to trace water in the solvent is very high. Solutions should be prepared fresh immediately before use.
Troubleshooting Guide: Assessing Compound Integrity
Use this guide if you suspect your this compound has been compromised.
Issue 1: Reduced Yield or Stalled Reaction
-
Observation: A reaction known to work well (e.g., sulfonamide formation) is giving low yields or failing to proceed to completion.
-
Probable Cause: The most likely cause is a lower-than-expected concentration of the active sulfonyl chloride due to hydrolysis. The resulting sulfonic acid is unreactive under typical sulfonylation conditions and will not participate in the desired reaction.
-
Recommended Action:
-
Visually inspect the reagent for signs of decomposition as described below.
-
If decomposition is suspected, use a fresh, unopened vial of the reagent for a control experiment.
-
Consider performing a simple purity check (e.g., ¹H NMR) on the suspect reagent. The presence of new, broad peaks may indicate the sulfonic acid.
-
Issue 2: Visual and Olfactory Signs of Decomposition
-
Observation: The solid appears discolored (yellow to brown), clumped, or has a noticeable acidic smell.
-
Probable Cause: Significant hydrolysis has occurred.
-
Recommended Action: The reagent is likely compromised and may not be suitable for reactions requiring high purity or precise stoichiometry. For non-critical applications, one might attempt to use an excess of the reagent to compensate for the inactive portion, but this is not ideal as the HCl byproduct can interfere with many reactions. For best results, the use of a fresh batch is strongly advised.
Troubleshooting Decision Workflow
The following diagram illustrates a logical workflow for troubleshooting issues with your reagent.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. This compound AldrichCPR 1174834-52-6 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Navigating the Challenges of Sulfonylating Sterically Hindered Amines
Welcome to the Technical Support Center dedicated to addressing the complexities of sulfonamide synthesis, with a specific focus on sterically hindered amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in forming S-N bonds with bulky or electronically deactivated amine substrates. Here, we move beyond simple protocols to explain the underlying principles of common issues and provide field-proven, validated solutions.
Introduction: The Core Challenge of Steric Hindrance
The sulfonylation of amines is a cornerstone reaction in organic synthesis, crucial for installing protecting groups and building the sulfonamide functional group, a common pharmacophore. However, when the amine is sterically hindered (e.g., secondary amines with bulky substituents like tert-butyl or diisopropyl groups, or anilines with ortho-substituents), the reaction kinetics are significantly impeded. This is due to two primary factors:
-
Reduced Nucleophilicity: The electron-donating character of the nitrogen lone pair is diminished by bulky alkyl groups.
-
Steric Shielding: The bulky substituents physically obstruct the nitrogen's approach to the electrophilic sulfur atom of the sulfonylating agent.[1]
These factors lead to slow or incomplete reactions, low yields, and an increased propensity for side reactions under forcing conditions. This guide provides a structured approach to troubleshooting these challenging transformations.
Troubleshooting Guide: Common Problems and Solutions
This section is organized in a question-and-answer format to directly address the most frequent issues encountered during the sulfonylation of hindered amines.
Issue 1: Low or No Product Yield with Standard Conditions
Question: My reaction with a hindered secondary amine (e.g., diisopropylamine) and a standard sulfonyl chloride (e.g., TsCl) in the presence of pyridine or triethylamine (TEA) is showing very low conversion, even after extended reaction times. What are the primary causes and how can I troubleshoot this?
Answer: This is the most common problem and typically stems from a combination of low amine nucleophilicity and the inadequacy of standard reaction conditions to overcome the high activation energy barrier.[1]
Below is a decision-making workflow to systematically troubleshoot low-yield sulfonylation reactions.
Caption: Troubleshooting workflow for low-yield sulfonylation.
1. Verify Reagent Quality
-
The Problem: Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, degrading into unreactive sulfonic acids.[2][3] Solvents and bases must be anhydrous.
-
Validation Protocol:
-
Always use a fresh bottle of sulfonyl chloride or purify older stock by recrystallization or distillation.
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon).[2]
-
2. Increase Reaction Temperature
-
The Rationale: Hindered reactions often have a high activation energy. Supplying thermal energy can overcome this barrier.
-
Protocol:
-
Start by running the reaction at the reflux temperature of your current solvent (e.g., dichloromethane (DCM) at ~40°C).
-
If conversion is still low, switch to a higher-boiling aprotic solvent like acetonitrile (ACN, bp 82°C) or N,N-Dimethylformamide (DMF, bp 153°C).[2]
-
Microwave-assisted synthesis can also be highly effective for rapidly screening conditions and driving difficult reactions to completion.[2]
-
3. Optimize the Base
-
The Rationale: The choice of base is critical. While pyridine and TEA are common, they may not be optimal for hindered amines. A stronger, non-nucleophilic base can deprotonate the amine hydrochloride byproduct more effectively without competing in side reactions. Alternatively, a highly nucleophilic catalyst can activate the sulfonyl chloride.
-
Base Selection Guide:
| Base Type | Examples | Rationale for Use with Hindered Amines |
| Standard Tertiary Amines | Triethylamine (TEA), Pyridine | Often insufficient for highly hindered substrates.[1] |
| Sterically Hindered Bases | 2,6-Lutidine, 2,4,6-Collidine | Less likely to act as a competing nucleophile.[4] |
| Strong, Non-Nucleophilic | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Stronger basicity can facilitate the reaction of less reactive amines.[2] |
| Nucleophilic Catalyst | 4-Dimethylaminopyridine (DMAP) | Used in catalytic amounts to activate the sulfonyl chloride.[1][4] |
-
Protocol: DMAP-Catalyzed Sulfonylation
-
Mechanism: DMAP is a hyper-nucleophilic catalyst. It attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is much more electrophilic than the sulfonyl chloride itself, readily reacting with even a weakly nucleophilic hindered amine.[4][5]
Caption: Catalytic cycle of DMAP in sulfonylation.
-
To a stirred solution of the hindered amine (1.0 eq) and a standard base like triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add DMAP (0.1 eq).
-
Slowly add the sulfonyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
4. Employ a Lewis Acid Catalyst (Indium)
-
The Rationale: For particularly unreactive amines, a Lewis acid catalyst like indium can be used. The indium metal is proposed to activate the sulfonyl chloride, increasing its electrophilicity.[6][7]
-
Mechanism: The reaction of the sulfonyl chloride with indium metal is thought to generate a highly electrophilic species, [RSO₂⁺InCl⁻], which then readily reacts with the hindered amine.[7] This method has the significant advantage of proceeding under base-free conditions.[6][8]
-
Protocol: Indium-Catalyzed Sulfonylation of t-Butylamine [6][7]
-
In a reaction vessel, combine t-butylamine (1.0 eq), p-toluenesulfonyl chloride (1.0 eq), and indium powder (0.1 eq) in acetonitrile (MeCN).
-
Stir the reaction mixture at room temperature. For hindered substrates, heating to reflux in MeCN (82°C) significantly increases the yield.[6]
-
Monitor the reaction by TLC/LC-MS.
-
Upon completion, the reaction can be worked up by filtering off the catalyst (which can be washed and reused) and removing the solvent.[6][7]
-
| Substrate | Conditions | Yield (%) | Reference |
| t-Butylamine | In (0.1 eq), MeCN, rt, 2.5 h | 42 | [7] |
| t-Butylamine | In (0.1 eq), MeCN, reflux, 3 h | 85 | [7] |
| Aniline | In (0.1 eq), MeCN, rt, 3 h | 82 | [7] |
Issue 2: Standard Sulfonylating Agent is Ineffective
Question: I've tried forcing conditions (high temperature, strong base, catalysts) with my sulfonyl chloride, but the reaction remains sluggish. Are there more reactive sulfonylating agents I can use?
Answer: Yes. When sulfonyl chlorides fail, alternative reagents with different reactivity profiles can be highly effective. Two excellent options are N-Fluorobenzenesulfonimide (NFSI) and sulfonyl hydrazides.
1. N-Fluorobenzenesulfonimide (NFSI)
-
The Rationale: NFSI can act as a phenylsulfonyl group transfer reagent. It reacts with amines under mild, often base-free and metal-free conditions, to form sulfonamides.[9] This method tolerates a broad range of functional groups.[9][10]
-
Protocol: Sulfonylation using NFSI [9]
-
Dissolve the hindered amine (1.0 eq) in a suitable solvent like DCM or MeCN.
-
Add NFSI (1.0-1.2 eq).
-
Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
Monitor by TLC/LC-MS. The workup is typically straightforward, involving solvent removal and purification.
-
2. Sulfonyl Hydrazides with an Oxidant
-
The Rationale: Sulfonyl hydrazides can be used as a source of sulfonyl radicals in the presence of an oxidant. This provides an alternative mechanistic pathway that can be effective for substrates that are poor nucleophiles. A common system uses molecular iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant.[11][12]
-
Protocol: Iodine-Catalyzed Sulfonylation with Sulfonyl Hydrazide [11]
-
Combine the sulfonyl hydrazide (1.0 eq), the amine (1.0 eq), and iodine (I₂) (0.2 eq) in water.
-
Add tert-butyl hydroperoxide (TBHP) (2.0 eq).
-
Heat the reaction mixture to 80°C for 4-8 hours.
-
Monitor by TLC/LC-MS. Upon completion, cool the reaction and extract the product with an organic solvent.
-
Issue 3: Formation of Byproducts
Question: My reaction is working, but I'm observing significant byproduct formation, complicating purification. What are the common side reactions and how can I suppress them?
Answer: With hindered amines, forcing conditions can lead to side reactions. The most common are di-sulfonylation of primary amines and decomposition of reagents.
-
Di-sulfonylation (Primary Amines): Primary amines have two N-H bonds. After the first sulfonylation, the resulting mono-sulfonamide is acidic and can be deprotonated, leading to a second sulfonylation.
-
Solution: Carefully control the stoichiometry. Use a 1:1 ratio of amine to sulfonyl chloride, or a slight excess of the amine. Add the sulfonyl chloride slowly at a low temperature (e.g., 0°C) to control the reaction rate and favor mono-sulfonylation.[13]
-
-
Reagent Decomposition: As mentioned, sulfonyl chlorides are sensitive to moisture.[3] High temperatures can also cause decomposition.
Advanced Strategies for Highly Challenging Substrates
For particularly valuable or challenging substrates where other methods fail, the Fukuyama-Mitsunobu Reaction provides a powerful, albeit multi-step, alternative for preparing secondary amines.
-
The Rationale: This method avoids the direct sulfonylation of a hindered secondary amine. Instead, a primary amine is first protected with a 2-nitrobenzenesulfonyl (nosyl) group. The resulting nosylamide is acidic enough to be alkylated with an alcohol under Mitsunobu conditions. The nosyl group can then be cleaved under very mild conditions (thiophenol and base) to reveal the desired secondary amine.[15][16] This is particularly advantageous over traditional tosyl groups, which require harsh deprotection conditions.[17]
Caption: Workflow for the Fukuyama-Mitsunobu amine synthesis.
-
Key Advantage: This strategy builds the hindered amine from a less-hindered primary amine precursor, circumventing the difficult sulfonylation step on the final, bulky secondary amine. An improved procedure uses di-tert-butyl azodicarboxylate (DTBAD) as the Mitsunobu reagent, which generates byproducts that are easily removed.[18]
Frequently Asked Questions (FAQs)
Q1: How can I quickly check if my sulfonyl chloride has gone bad? A: A simple way is to take a small amount and carefully add it to a vial containing water. If it fizzes and produces an acidic solution (test with pH paper), it is likely still reactive. For a more definitive answer, an IR spectrum will show the characteristic S=O stretches and the absence of a broad O-H peak from the sulfonic acid.[2]
Q2: Can I use an aqueous base like NaOH for these reactions? A: While Schotten-Baumann conditions (using aqueous base) are sometimes used, they are generally not recommended for hindered amines. The presence of water significantly increases the risk of hydrolyzing the sulfonyl chloride, which is often the faster reaction pathway, leading to low yields of the desired sulfonamide.[3] Anhydrous organic bases are preferred.
Q3: My reaction TLC looks clean, but my yield is low after workup. Where could my product be? A: Highly polar sulfonamides can sometimes be lost to the aqueous layer during workup, especially if the product is a salt. Before discarding the aqueous layers, it's wise to re-extract them with a different organic solvent or acidify/basify to see if your product precipitates. Also, ensure your product is not volatile if you are concentrating under high vacuum.
Q4: What is the Hinsberg test and is it relevant? A: The Hinsberg test is a classical chemical method to distinguish between primary, secondary, and tertiary amines. It involves reacting an amine with benzenesulfonyl chloride in aqueous base.
-
Primary amines form a sulfonamide that is acidic (due to the remaining N-H proton) and dissolves in the base.
-
Secondary amines form a neutral, insoluble sulfonamide.
-
Tertiary amines generally do not react. While useful for qualitative analysis, the principles are the same. The difficulty in getting hindered secondary amines to react is a practical limitation of this test.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Mild and Efficient Indium Metal Catalyzed Synthesis of Sulfonamides and Sulfonic Esters [organic-chemistry.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 11. Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert -amines: a green and efficient protocol for the synthesis of sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07361B [pubs.rsc.org]
- 12. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Column Chromatography of Pyrazole Compounds on Silica Gel
Welcome to the technical support center for the purification of pyrazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the chromatographic purification of pyrazole derivatives on silica gel. Here, we address common issues in a practical, question-and-answer format, grounded in the fundamental principles of chromatography and supported by field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: Why do my pyrazole compounds show significant peak tailing on silica gel columns?
A: Peak tailing is a classic sign of strong, undesirable interactions between your basic pyrazole compound and the stationary phase. The surface of standard silica gel is populated with silanol groups (Si-OH), which are weakly acidic. The lone pairs on the nitrogen atoms of the pyrazole ring can engage in strong hydrogen bonding or even acid-base interactions with these silanol groups. This causes a portion of the analyte molecules to be retained more strongly, leading to a delayed and asymmetrical elution profile, commonly observed as tailing.[1]
Mechanism of Interaction:
The interaction is primarily a result of hydrogen bonding between the acidic protons of the surface silanol groups and the basic nitrogen atoms of the pyrazole. In some cases, particularly with residual metal impurities on the silica surface that increase silanol acidity, this can approach a stronger, acid-base type of interaction, exacerbating retention and tailing.
Q2: I'm observing a lower-than-expected yield after my column, and TLC analysis of the crude material looked clean. What could be happening?
A: This is a common and frustrating issue often attributable to one of two phenomena: irreversible adsorption or on-column degradation.
-
Irreversible Adsorption: If your pyrazole is particularly basic or polar, it may bind so strongly to the acidic sites on the silica gel that it fails to elute under standard solvent conditions. The compound essentially becomes permanently stuck to the stationary phase.
-
On-Column Degradation: Many substituted pyrazoles can be sensitive to acidic environments. The prolonged exposure to the acidic surface of the silica gel during the slow migration down the column can catalyze decomposition, leading to the formation of new, often baseline impurities and a significant loss of your desired product. You can test for this by spotting your compound on a silica TLC plate, letting it sit for an hour, and then eluting to see if new spots have appeared.[2]
Q3: What is the best general approach to selecting a solvent system (eluent) for pyrazole purification?
A: The selection of an appropriate solvent system is the most critical parameter for a successful separation and should always be guided by preliminary Thin-Layer Chromatography (TLC) analysis.[3]
The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) for your target compound of approximately 0.2-0.4 .[4] This Rf value ensures that the compound moves down the column at a reasonable rate, allowing for good separation from impurities without excessive elution times which can lead to band broadening and potential degradation.
A systematic approach is best:
-
Start Non-Polar: Begin with a non-polar solvent like hexanes or heptane and a moderately polar co-solvent like ethyl acetate (EtOAc) or diethyl ether.
-
TLC Screening: Spot your crude mixture on a TLC plate and test various solvent ratios (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc).
-
Optimize: Adjust the ratio until you achieve good separation between your product and its impurities, aiming for the target Rf of 0.2-0.4.
-
Consider Alternatives: If a simple two-solvent system doesn't provide adequate separation, you may need to try different solvent combinations. For more polar pyrazoles, a system like dichloromethane (DCM) with methanol (MeOH) is often effective.[5]
Troubleshooting Guides
Guide 1: Resolving Peak Tailing and Improving Recovery for Acid-Sensitive Pyrazoles
This guide provides a workflow for mitigating issues caused by the acidic nature of silica gel. The primary strategy is to neutralize the active silanol sites.
Caption: Workflow for troubleshooting peak tailing and low recovery.
This protocol is highly effective for basic, acid-sensitive compounds like pyrazoles.[4][6][7]
-
Solvent Preparation: Prepare your chosen eluent (e.g., 10% EtOAc in Hexanes) as determined by TLC. Add triethylamine to this mixture to a final concentration of 0.5-2% by volume. A 1% concentration is a robust starting point.
-
Column Packing: Pack your chromatography column with silica gel using the TEA-containing eluent (slurry packing is recommended).
-
Equilibration (Crucial Step): Before loading your sample, flush the packed column with 1-2 column volumes of the TEA-containing eluent.[6] This step ensures that the entire silica bed is neutralized. Some protocols suggest a subsequent flush with the eluent without TEA, but maintaining the modifier throughout the run is often more reliable for consistent results.[4][7]
-
Sample Loading: Dissolve your crude pyrazole mixture in a minimal amount of the mobile phase or a compatible strong solvent (like DCM) and load it onto the column. Dry loading (adsorbing the compound onto a small amount of silica first) is often beneficial for sharp bands.
-
Elution: Run the column using the TEA-containing eluent, collecting fractions as usual.
Data Presentation: Common Solvent Systems for Pyrazoles
| Compound Polarity | Base Solvent System | Modifier (if needed) | Typical Starting Ratio |
| Low to Medium | Hexanes / Ethyl Acetate | 0.5-2% Triethylamine | 9:1 to 4:1 |
| Medium | Dichloromethane / Ethyl Acetate | 0.5-2% Triethylamine | 20:1 to 10:1 |
| Medium to High | Dichloromethane / Methanol | 0.5-2% Triethylamine | 50:1 to 20:1 |
| High / Polar | Ethyl Acetate / Methanol | 0.5-2% Triethylamine | 20:1 to 10:1 |
Note: These are starting points. Always optimize using TLC for your specific compound.[2][5]
Guide 2: Separating Closely-Related Pyrazole Regioisomers
The separation of regioisomers is a common challenge in pyrazole synthesis due to their very similar polarities. Success depends on maximizing small differences in their interaction with the stationary phase.
Caption: Systematic approach for the separation of pyrazole regioisomers.
-
Intensive TLC Screening: Do not settle for the first solvent system that moves the spot. The key is to test multiple solvent systems with different chemical properties (e.g., aprotic polar, protic polar, aromatic) to find one that interacts differently with your isomers. The goal is to maximize the difference in Rf (ΔRf), even if the absolute values are not ideal.
-
Column Geometry: Use a longer, narrower column than you might for a simple separation. This increases the number of theoretical plates and provides more opportunities for the isomers to resolve.
-
Loading Technique: Dry loading is highly recommended. Dissolve your crude mixture, add a small amount of silica gel (relative to the column size), and remove the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of your column. This creates a very narrow starting band, which is critical for separating closely eluting compounds.
-
Isocratic Elution: While gradient elution is useful for separating compounds with large differences in polarity, it can sometimes cause closely eluting spots to merge. For difficult isomer separations, running the column with a single, optimized solvent mixture (isocratic elution) often yields better results.
-
Fraction Size: Collect smaller fractions than usual. This increases the likelihood of isolating pure fractions of each isomer, even if there is a region of overlap. Meticulous TLC analysis of every few fractions is essential.
References
Technical Support Center: Optimizing Sulfonamide Formation - The Critical Role of Base Selection
Welcome to the technical support guide for sulfonamide synthesis. As a Senior Application Scientist, I've designed this resource to move beyond simple protocols and provide you with the causal understanding required to troubleshoot and optimize your reactions. The choice of base is not a trivial detail; it is a critical parameter that dictates reaction efficiency, side product formation, and overall success. This guide, presented in a practical question-and-answer format, will equip you with the expertise to make informed decisions for your specific synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: Why is a base essential when reacting a sulfonyl chloride with an amine?
The reaction between an amine and a sulfonyl chloride forms a sulfonamide and, critically, one equivalent of hydrochloric acid (HCl) as a byproduct.[1][2] Amines are basic and will readily react with the generated HCl to form an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with the sulfonyl chloride, effectively halting the reaction.[2] The primary role of the added base is to act as an "acid scavenger," neutralizing the HCl as it forms, thereby preserving the free, nucleophilic form of your amine starting material.[1]
Q2: What are the main classes of bases used for sulfonamide synthesis, and how do their mechanisms differ?
Bases for this transformation can be broadly categorized into two groups based on their primary mode of action:
-
Non-Nucleophilic Acid Scavengers: These are sterically hindered or electronically non-nucleophilic bases whose sole purpose is to neutralize HCl. Tertiary amines like Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA or Hünig's base) are classic examples. They are basic enough to sequester HCl but are generally poor nucleophiles, preventing them from competing with the substrate amine in attacking the sulfonyl chloride.[3][4]
-
Nucleophilic Catalysts: This group includes bases like Pyridine and, most notably, 4-Dimethylaminopyridine (DMAP) . While they also neutralize HCl, their key feature is the ability to act as a nucleophile.[2][5][6] They can attack the electrophilic sulfur atom of the sulfonyl chloride to form a highly reactive intermediate (e.g., a sulfonylpyridinium salt).[2] This intermediate is a much more potent electrophile than the starting sulfonyl chloride, making it more susceptible to attack by the amine, thus accelerating the reaction.[6]
Q3: How does the pKa of a base influence its effectiveness in this reaction?
The pKa of the base's conjugate acid is a direct measure of its strength. For sulfonamide synthesis, an effective base must be strong enough to neutralize the generated HCl (a strong acid) but not so strong that it causes undesirable side reactions, such as deprotonation of other functional groups in complex molecules.
-
A base is a suitable acid scavenger if the pKa of its conjugate acid is significantly higher than the pKa of the protonated substrate amine, ensuring the substrate remains deprotonated.
-
Triethylamine (pKa of conjugate acid ~10.7) is more basic than Pyridine (pKa of conjugate acid ~5.2).[2][7] This makes TEA a more efficient acid scavenger.[7] However, pyridine's ability to act as a nucleophilic catalyst can sometimes outweigh its lower basicity, especially for less reactive substrates.[2]
Troubleshooting Guide
Q4: My reaction yield is consistently low. How could my choice of base be the culprit?
Low yields are a common frustration, and the base is a frequent, if sometimes overlooked, cause.[3][8] Here’s how to diagnose the issue:
-
Sulfonyl Chloride Hydrolysis: Sulfonyl chlorides are highly reactive and readily hydrolyze upon contact with moisture to form the unreactive sulfonic acid.[3] If you are using an aqueous base (e.g., under Schotten-Baumann conditions), the risk of hydrolysis is very high and can decimate your yield.[3]
-
Solution: Switch to an organic, non-nucleophilic base like TEA or DIPEA in a certified anhydrous solvent (e.g., Dichloromethane, THF) under an inert atmosphere (Nitrogen or Argon).[3]
-
-
Insufficient Basicity: If the chosen base is too weak, it cannot effectively neutralize the HCl. This leads to the protonation of the starting amine, reducing the concentration of the active nucleophile and stalling the reaction.
-
Solution: Ensure your base is strong enough for the task. TEA is generally a more reliable acid scavenger than pyridine for this reason.[7]
-
-
Base as a Competing Nucleophile: While some nucleophilic character can be beneficial (see Q6), a base that is too nucleophilic and not catalytic can compete with your desired amine, leading to unwanted byproducts. This is less common with standard bases but can be a consideration in complex systems.
Q5: I'm reacting a primary amine and getting a significant amount of the bis-sulfonated side product. How can base selection help?
The formation of a bis-sulfonated product (R-N(SO₂R')₂) occurs when the initially formed secondary sulfonamide is deprotonated by the base, turning it into a nucleophile that reacts with a second molecule of sulfonyl chloride.[3]
-
Strategy 1: Use a Sterically Hindered Base: A bulky base like DIPEA (Hünig's base) is less capable of accessing and deprotonating the nitrogen of the already-formed sulfonamide due to steric clash. This can favor the desired mono-sulfonylation pathway.
-
Strategy 2: Control Stoichiometry: While not a base choice, this is a related solution. Using a slight excess of the amine (1.1-1.2 equivalents) can help ensure the sulfonyl chloride is consumed before it can react with the product.[3] Conversely, slow addition of the sulfonyl chloride to the mixture of amine and base can also minimize this side reaction.
Q6: My amine is electron-deficient or sterically hindered, and the reaction is extremely slow. What is the best base strategy?
This is the classic scenario where a simple acid scavenger is insufficient. For challenging substrates, you need to actively accelerate the reaction.
-
The DMAP Solution: 4-Dimethylaminopyridine (DMAP) is a superior nucleophilic catalyst for these cases.[5][6] DFT calculations have shown that the energy barrier for the formation of the N-sulfonyl-DMAP-pyridinium intermediate is significantly lower than for the corresponding intermediate with less nucleophilic bases like collidine.[5][6] This highly activated intermediate then readily reacts with even weak amine nucleophiles.
-
Implementation: DMAP is typically used in catalytic amounts (e.g., 0.05-0.2 equivalents) alongside a stoichiometric amount of a non-nucleophilic base like TEA. The TEA acts as the primary acid scavenger, while DMAP serves to accelerate the sulfonamide-forming step.[5]
// Nodes RSO2Cl [label="R-SO₂Cl"]; DMAP [label="DMAP", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="white"]; Intermediate [label=<[R-SO₂-DMAP]⁺Cl⁻Activated Intermediate>]; Amine [label="R'-NH₂ (Weak Nucleophile)"]; Product [label="R-SO₂-NH-R'"]; DMAP_regen [label="DMAP", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="white"]; HCl [label="HCl"]; TEA [label="Et₃N", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="white"]; TEAHCl [label="Et₃N-H⁺Cl⁻"];
// Edges RSO2Cl -> Intermediate; DMAP -> Intermediate [label="Nucleophilic\nAttack"]; Intermediate -> Product; Amine -> Product [label="Attack on\nActivated Intermediate"]; Product -> DMAP_regen [style=dashed, label="Catalyst\nRegeneration"]; Product -> HCl [style=dashed, arrowhead=none, label="Byproduct"]; HCl -> TEAHCl [label="Neutralization"]; TEA -> TEAHCl; } .dot
Q7: How do I choose between Triethylamine (TEA) and Pyridine?
This is a common decision point in methods development.
-
Choose Triethylamine (TEA) when:
-
Your primary need is efficient acid scavenging. TEA is more basic than pyridine.[7]
-
You want to minimize nucleophilic catalysis or potential side reactions arising from an activated intermediate.
-
Your amine is sufficiently nucleophilic and does not require catalytic activation.
-
-
Choose Pyridine when:
-
Your sulfonyl chloride or amine is moderately unreactive, and you could benefit from the mild nucleophilic catalysis it provides.[2]
-
It can also serve as the solvent for the reaction.
-
Caution: Pyridine has a higher boiling point (115 °C) than TEA (89 °C), making it slightly more difficult to remove under vacuum. It also has a notoriously unpleasant odor and higher toxicity.[9]
-
Data Summary & Experimental Protocols
Table 1: Properties of Common Bases in Sulfonamide Synthesis
| Base | Structure | pKa (Conjugate Acid) | Class | Key Considerations |
| Pyridine | C₅H₅N | ~5.2[2] | Nucleophilic Catalyst / Scavenger | Moderately basic; can also act as solvent; potential for nucleophilic catalysis.[2] |
| Triethylamine (TEA) | (C₂H₅)₃N | ~10.7 | Non-Nucleophilic Scavenger | Stronger, non-nucleophilic base; excellent acid scavenger; easier to remove than pyridine.[7] |
| DIPEA (Hünig's Base) | ((CH₃)₂CH)₂NC₂H₅ | ~11.0 | Non-Nucleophilic Scavenger | Highly sterically hindered; useful for preventing side reactions like bis-sulfonylation. |
| DMAP | (CH₃)₂NC₅H₄N | ~9.7 | Nucleophilic Catalyst | Highly efficient catalyst for unreactive/hindered substrates; used in sub-stoichiometric amounts.[5][6] |
Protocol 1: General Synthesis Using Triethylamine
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane (DCM).
-
Addition: Cool the solution to 0 °C using an ice bath. Add a solution of the sulfonyl chloride (1.1 equiv.) in anhydrous DCM dropwise over 15-30 minutes. Note: Maintaining a low temperature helps control the exotherm and minimize side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LCMS.
-
Workup: Quench the reaction by adding water or 1M HCl (aq). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[3]
Protocol 2: DMAP-Catalyzed Synthesis for Challenging Amines
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equiv.), triethylamine (1.5 equiv.), and DMAP (0.1 equiv.) in anhydrous DCM.
-
Addition: Cool the solution to 0 °C. Add a solution of the sulfonyl chloride (1.1 equiv.) in anhydrous DCM dropwise.
-
Reaction & Workup: Follow steps 3-5 from Protocol 1. The reaction may proceed significantly faster due to the catalytic action of DMAP.[10]
References
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the NMR Spectral Landscape of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride and its Alternatives
For the discerning researcher in medicinal chemistry and drug development, the selection of the appropriate sulfonyl chloride reagent is a critical decision that can significantly impact synthetic outcomes. While common reagents like tosyl chloride and benzenesulfonyl chloride are well-characterized, novel heterocyclic sulfonyl chlorides such as 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride offer unique electronic and steric properties. This guide provides an in-depth comparative analysis of the nuclear magnetic resonance (NMR) spectral data of this compound, benchmarked against its common alternatives. Due to the current absence of publicly available experimental spectra for this compound, we present a detailed prediction based on established NMR principles and data from closely related analogues, offering a valuable resource for its identification and characterization.
The Enigmatic Spectrum: Predicted NMR Data for this compound
The structure of this compound, with its distinct arrangement of methyl groups and the strongly electron-withdrawing sulfonyl chloride moiety, dictates a unique NMR fingerprint. While experimental data from suppliers is not yet available, we can confidently predict the salient features of its ¹H and ¹³C NMR spectra based on the analysis of similar pyrazole systems and the known electronic effects of the substituents[1][2][3].
Predicted ¹H and ¹³C NMR Data for this compound
| Predicted ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5-7.8 | s | 1H | H-3 | The proton at the C-3 position is expected to be a singlet and significantly downfield due to the anisotropic effect of the adjacent sulfonyl chloride group and the overall electron-deficient nature of the pyrazole ring. | |
| ~3.8-4.0 | s | 3H | N-CH₃ | The N-methyl group is typically deshielded compared to the C-methyl group due to its direct attachment to the nitrogen atom within the aromatic ring. | |
| ~2.4-2.6 | s | 3H | C-CH₃ | The C-methyl group at the C-4 position will appear as a singlet in a region typical for methyl groups on an aromatic ring. |
| Predicted ¹³C NMR | δ (ppm) | Assignment | Rationale |
| ~145-150 | C-5 | The carbon bearing the sulfonyl chloride group will be the most deshielded of the ring carbons due to the strong electron-withdrawing effect of the -SO₂Cl group. | |
| ~140-145 | C-3 | The C-3 carbon is expected to be downfield due to its position in the heterocyclic aromatic ring. | |
| ~110-115 | C-4 | The C-4 carbon, substituted with a methyl group, will be more shielded compared to the other ring carbons. | |
| ~35-40 | N-CH₃ | The N-methyl carbon chemical shift is characteristic for such groups on a pyrazole ring. | |
| ~10-15 | C-CH₃ | The C-methyl carbon will be found in the typical aliphatic region. |
A Comparative Spectral Analysis: Pyrazole vs. Aryl Sulfonyl Chlorides
To provide a practical context for the predicted data, the following table compares the experimental NMR spectral data of relevant alternative sulfonyl chlorides. This allows for a direct comparison of the electronic environments of the different molecular scaffolds.
¹H and ¹³C NMR Data for Alternative Sulfonyl Chlorides
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source(s) |
| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride | 3.79 (s, 3H), 2.55 (s, 3H), 2.47 (s, 3H) | Not available | [1] |
| Benzenesulfonyl Chloride | 7.6-8.0 (m, 5H) | ~143 (C-S), ~134 (para-C), ~129 (ortho/meta-C) | [4][5] |
| p-Toluenesulfonyl Chloride (Tosyl Chloride) | 7.78 (d, 2H), 7.35 (d, 2H), 2.45 (s, 3H) | ~145 (C-S), ~130 (C-C), ~128 (C-H), ~22 (CH₃) | [6][7] |
The comparison highlights the distinct spectral regions for the protons and carbons in pyrazole-based sulfonyl chlorides versus the common aryl sulfonyl chlorides. The aliphatic methyl signals in the pyrazole systems offer clear diagnostic peaks that are absent in benzenesulfonyl chloride. Furthermore, the chemical shifts of the aromatic protons in tosyl chloride are characteristic of a para-substituted benzene ring, contrasting with the single, isolated proton signal expected for this compound.
Experimental Protocol for NMR Acquisition of Sulfonyl Chlorides
The hygroscopic and reactive nature of sulfonyl chlorides necessitates careful sample preparation to obtain high-quality NMR spectra. The following protocol is a self-validating system designed to ensure data integrity.
Step-by-Step Methodology:
-
Sample Preparation:
-
Due to the reactivity of the sulfonyl chloride group, use a dry, deuterated aprotic solvent such as chloroform-d (CDCl₃) or acetonitrile-d₃ (CD₃CN).
-
Work under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis.
-
Accurately weigh approximately 5-10 mg of the sulfonyl chloride directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of the deuterated solvent.
-
Cap the NMR tube securely and gently agitate to ensure complete dissolution.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion.
-
Shim the instrument to ensure a homogeneous magnetic field, which is critical for resolving fine couplings.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Given the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled experiment is standard.
-
If further structural confirmation is needed, consider acquiring 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the atoms.
-
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical flow from sample preparation to the final structural elucidation using NMR spectroscopy.
Caption: Workflow for NMR analysis of sulfonyl chlorides.
Conclusion
While experimental NMR data for this compound remains to be published, a detailed prediction of its ¹H and ¹³C NMR spectra can be made with a high degree of confidence based on the analysis of analogous compounds. This guide provides researchers with a solid foundation for the identification and characterization of this novel reagent, and the comparative data for common alternatives will aid in making informed decisions for their synthetic strategies. The provided experimental protocol ensures the acquisition of high-quality, reliable NMR data, which is paramount for scientific rigor in drug discovery and development.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Benzenesulfonyl chloride(98-09-9) 13C NMR spectrum [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CAS 98-59-9: Tosyl chloride | CymitQuimica [cymitquimica.com]
- 7. Tosyl chloride(98-59-9) 13C NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride
Abstract
This guide provides an in-depth analysis of the electron ionization mass spectrum of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride, a key building block in contemporary drug discovery. We will dissect its fragmentation patterns, explaining the chemical principles that govern the molecule's breakdown in the mass spectrometer. By comparing its mass spectral characteristics with those of its structural isomers, this document offers researchers a robust framework for unambiguous compound identification and quality control. The guide includes a detailed experimental protocol for acquiring high-quality mass spectra and visual diagrams to elucidate fragmentation pathways and workflows, ensuring both theoretical understanding and practical applicability for scientists in the pharmaceutical and chemical research fields.
Introduction: The Significance of Pyrazole Sulfonyl Chlorides in Medicinal Chemistry
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, appearing in a wide array of approved pharmaceuticals.[1] Their versatile chemical nature and ability to form multiple hydrogen bonds make them privileged scaffolds for designing enzyme inhibitors and receptor modulators. Specifically, pyrazole sulfonyl chlorides serve as critical intermediates for synthesizing sulfonamides, a class of compounds with a broad spectrum of biological activities.[2]
This compound (CAS 1174834-52-6) is one such building block.[3] Its structure, featuring a di-substituted pyrazole ring coupled to a reactive sulfonyl chloride group, allows for precise chemical modifications in the synthesis of novel drug candidates.[4] Accurate characterization of these intermediates is paramount to ensure the integrity of the final active pharmaceutical ingredients. Mass spectrometry is an indispensable tool for this purpose, providing definitive information on molecular weight and structural features through the analysis of fragmentation patterns. This guide will focus on interpreting the mass spectrum of this specific reagent, providing a comparative analysis to aid researchers in its confident identification.
Mass Spectrometry of this compound: A Predictive Analysis
The mass spectrum of a molecule is a fingerprint of its chemical structure. Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions. The fragmentation pathways are not random; they are dictated by the relative strengths of chemical bonds and the stability of the resulting charged fragments.
The structure of this compound has several key features that will direct its fragmentation: the labile sulfur-chlorine bond, the sulfonyl group, and the aromatic pyrazole ring with its methyl substituents.[5][6]
The Molecular Ion (M+•)
First, we must determine the expected mass of the molecular ion.
-
Formula: C₅H₇ClN₂O₂S[3]
-
Monoisotopic Mass: 193.99 Da
The molecular ion peak should therefore appear at an m/z of 194. Due to the natural abundance of isotopes, we expect to see characteristic accompanying peaks. Specifically, the presence of chlorine will result in a significant M+2 peak (at m/z 196) with an intensity of approximately one-third that of the molecular ion peak, corresponding to the ³⁷Cl isotope. The ³⁴S isotope will also contribute a smaller M+2 peak.
Predicted Fragmentation Pathways
The primary fragmentation events can be predicted based on established principles for sulfonyl chlorides and heterocyclic compounds.[5][6]
-
Loss of Chlorine Radical (•Cl): The S-Cl bond is one of the weakest in the molecule, making its cleavage a highly favorable initial fragmentation step. This yields a stable acylium-type ion.[5]
-
[M - Cl]⁺ at m/z 159
-
-
Loss of Sulfur Dioxide (SO₂): Elimination of the stable, neutral SO₂ molecule is a common fragmentation pathway for sulfonyl compounds.[5][7] This can occur from the molecular ion or subsequent fragments.
-
[M - SO₂]⁺• at m/z 130
-
-
Concerted Loss of •SO₂Cl: A major fragmentation pathway is often the complete loss of the sulfonyl chloride group, leading to the formation of the stable dimethyl pyrazole cation.
-
[M - SO₂Cl]⁺ at m/z 95
-
-
Ring Fragmentation: The dimethyl pyrazole cation (m/z 95) can undergo further fragmentation, characteristic of N-methylated pyrazoles.[6][8] This can involve the loss of neutral molecules like acetonitrile (CH₃CN) or hydrogen cyanide (HCN), leading to smaller fragment ions.
The predicted major fragmentation pathways are visualized in the diagram below.
Figure 1. Predicted major fragmentation pathways for this compound under electron ionization.
Interpreting the Experimental Spectrum: A Practical Guide
Based on the predictions above, a typical EI mass spectrum for this compound would exhibit the following key features. The data presented here is a simulation based on established fragmentation rules.[5][6][9]
| m/z | Proposed Fragment Ion | Formula | Relative Intensity (%) | Notes |
| 196 | [M+2]⁺• | C₅H₇³⁷ClN₂O₂S | 15 | Isotopic peak confirming the presence of one chlorine atom. |
| 194 | [M]⁺• | C₅H₇³⁵ClN₂O₂S | 45 | Molecular Ion. |
| 159 | [M - Cl]⁺ | C₅H₇N₂O₂S⁺ | 85 | Loss of a chlorine radical, a very common pathway for sulfonyl chlorides.[5] |
| 130 | [M - SO₂]⁺• | C₅H₇ClN₂⁺• | 20 | Loss of neutral sulfur dioxide. |
| 95 | [C₅H₇N₂]⁺ | C₅H₇N₂⁺ | 100 | Base Peak. Loss of the sulfonyl chloride radical (•SO₂Cl), forming the stable 1,4-dimethylpyrazolium cation. |
| 68 | [C₄H₄N]⁺ | C₄H₄N⁺ | 40 | Result of ring fragmentation from m/z 95, likely via loss of HCN.[6] |
| 42 | [C₂H₄N]⁺ | C₂H₄N⁺ | 30 | A common fragment in nitrogen-containing heterocycles. |
The most diagnostic feature of the spectrum is the intense base peak at m/z 95 . This peak corresponds to the intact 1,4-dimethylpyrazole cation, indicating the facile cleavage of the C-S bond. The presence of the ion at m/z 159 further corroborates the sulfonyl chloride structure. Finally, the molecular ion cluster at m/z 194/196 confirms the overall molecular formula and the presence of chlorine.
Comparative Analysis: Distinguishing from Structural Isomers
In chemical synthesis, the formation of isomers is a common challenge. Mass spectrometry is exceptionally powerful for distinguishing between them, as different bond arrangements lead to unique fragmentation patterns. Let's compare our target compound with a plausible alternative: 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride (CAS 1245820-90-9).[][11]
| Feature | This compound | 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride | Rationale for Difference |
| Molecular Ion (m/z) | 194 | 194 | Isomers have the same molecular formula and weight. |
| Base Peak (m/z) | 95 ([C₅H₇N₂]⁺) | 95 ([C₅H₇N₂]⁺) | Both isomers readily lose the •SO₂Cl radical to form a stable dimethylpyrazolium cation of the same mass. |
| Key Differentiating Fragments | Likely weaker fragments from ring cleavage. | May show a more prominent loss of a methyl radical from the C3 position after initial fragmentation. | The position of the methyl groups influences the stability of subsequent fragment ions and the pathways of pyrazole ring cleavage. While the primary fragments are similar, the relative intensities of smaller, secondary fragments would likely differ upon detailed analysis. |
While the primary fragments (M+• and the base peak) are identical, high-resolution mass spectrometry or tandem MS (MS/MS) would be required to differentiate these isomers definitively. MS/MS analysis of the m/z 95 ion would produce a unique "fingerprint" spectrum for each isomer based on its specific ring fragmentation pattern.
Experimental Protocol for Mass Spectrum Acquisition
This section provides a standardized workflow for obtaining a high-quality electron ionization mass spectrum for this compound.
Figure 2. Standard experimental workflow for acquiring an EI mass spectrum.
Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable volatile solvent, such as dichloromethane or ethyl acetate. Ensure the sample is fully dissolved.
-
-
Instrument Setup (Typical GC-MS Parameters):
-
Injection Mode: Split/Splitless (typically a 50:1 split is appropriate).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A standard non-polar column (e.g., 30m x 0.25mm, 0.25µm film thickness DB-5ms or equivalent).
-
Oven Program: Initial temperature of 50 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
Mass Spectrometer Parameters (EI Source):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.
-
-
Data Analysis:
-
Integrate the mass spectrum across the relevant chromatographic peak.
-
Identify the molecular ion peak (m/z 194) and confirm the M+2 isotopic peak for chlorine (m/z 196).
-
Identify the base peak (m/z 95) and other major fragments (m/z 159, 130).
-
Compare the obtained spectrum with a reference library or the predicted fragmentation pattern to confirm the structure.
-
Conclusion
The mass spectrum of this compound is characterized by a clear molecular ion cluster at m/z 194/196 and a dominant fragmentation pathway involving the loss of the sulfonyl chloride group to produce a stable dimethylpyrazolium cation at m/z 95. This base peak, along with the significant fragment from the loss of a chlorine radical (m/z 159), provides a definitive fingerprint for the rapid identification of this important synthetic building block. By understanding these key fragmentation patterns and comparing them with those of potential isomers, researchers can confidently verify the structure and purity of their materials, ensuring the reliability and success of their synthetic endeavors in drug development.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR 1174834-52-6 [sigmaaldrich.com]
- 4. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aaqr.org [aaqr.org]
- 8. tandfonline.com [tandfonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
A Comparative Guide to the X-ray Crystal Structure of Pyrazole Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Sulfonamide Scaffold and the Power of Crystallography
The pyrazole sulfonamide motif is a cornerstone in modern medicinal chemistry. This privileged scaffold, characterized by a five-membered pyrazole ring linked to a sulfonamide group, is the backbone of numerous therapeutic agents, most notably the selective COX-2 inhibitor Celecoxib.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including potent inhibition of carbonic anhydrases, kinases, and various microbial targets.[3][4][5] The remarkable versatility and efficacy of these compounds stem from their unique three-dimensional architecture and their ability to form specific, targeted interactions with biological macromolecules.
Understanding this three-dimensional structure is not merely an academic exercise; it is fundamental to rational drug design. Single-crystal X-ray diffraction is the definitive technique for elucidating the precise atomic arrangement of these molecules in the solid state.[6] It provides unequivocal data on conformation, bond lengths, bond angles, and, crucially, the intricate network of intermolecular interactions that govern how these molecules pack together. This packing, driven by forces like hydrogen bonding and π-stacking, offers a powerful analogy for the non-covalent interactions that dictate binding affinity and selectivity within a protein's active site.
This guide provides an in-depth comparative analysis of the X-ray crystal structures of pyrazole sulfonamide derivatives. Moving beyond a simple catalog of structures, we will explore the causal relationships between chemical modifications and their solid-state consequences. By examining how subtle changes in substitution patterns influence crystal packing and supramolecular assembly, we aim to provide researchers with field-proven insights to accelerate the structure-based design of next-generation pyrazole sulfonamide therapeutics.
Part 1: From Synthesis to Structure: The Crystallographic Workflow
The journey from a synthesized powder to a refined crystal structure is a multi-step process where meticulous technique is paramount. Each step, from the initial synthesis to the final data refinement, is a critical control point that determines the quality of the final structural model.
Synthesis and the Critical Art of Crystallization
The synthesis of pyrazole sulfonamide derivatives typically follows established organic chemistry routes, often involving the condensation of a diketone with a sulfonamide-bearing hydrazine.[5][7] While obtaining the compound in powder form is a significant achievement, growing a single crystal suitable for diffraction is an art form guided by the principles of solubility and supersaturation. A crystal of 0.1-0.3 mm with well-defined faces and no visible cracks is the ideal target.[8]
The choice of crystallization method is dictated by the compound's solubility profile and the quantity of material available. The goal is always the same: to approach supersaturation slowly and methodically, allowing molecules the time to self-assemble into a highly ordered, single crystalline lattice.
Common Crystallization Techniques for Pyrazole Sulfonamides:
-
Slow Evaporation: This is the simplest and most common method.[9] A saturated or near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent gradually increases the concentration, leading to crystal formation. The key is to control the evaporation rate; too fast, and an unusable microcrystalline powder may result.
-
Vapor Diffusion: Ideal for milligram quantities, this technique offers exquisite control over the rate of crystallization.[10] A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger chamber containing a more volatile "anti-solvent" in which the compound is insoluble. Vapors of the anti-solvent slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.[9]
-
Solvent Layering: This method relies on the slow diffusion between two miscible solvents with different densities and solubilities for the compound. A solution of the compound in a dense "good" solvent is carefully layered with a less dense "poor" solvent. Crystals form at the interface as the solvents slowly mix.[10]
Expert Insight: The causality behind solvent selection is critical. A good solvent system for crystallization often involves a solvent in which the compound is moderately soluble. If solubility is too high, achieving supersaturation is difficult. If it's too low, insufficient material will be in solution to grow a crystal. Often, a binary solvent system (a good solvent and a poor solvent) provides the fine-tuning needed to achieve diffraction-quality crystals.
The Single-Crystal X-ray Diffraction Experiment
Once a suitable crystal is obtained, it is mounted and subjected to a focused beam of X-rays. The crystal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of spots, or "reflections."[11] The geometry and intensity of this pattern contain all the information needed to determine the atomic arrangement.
The experimental and computational workflow can be summarized as follows:
Caption: Workflow from synthesis to final crystal structure deposition.
-
Data Collection: The mounted crystal is cooled in a nitrogen stream (typically ~100 K) to reduce thermal motion and rotated in the X-ray beam. A detector records the diffraction pattern as a series of images.[6]
-
Integration and Scaling: Software is used to identify the diffraction spots on the images, measure their intensities, and apply corrections. This process yields a single file of unique reflections.[12]
-
Structure Solution: This is the most critical computational step. The "phase problem" is solved using methods like direct methods or Patterson synthesis to generate an initial electron density map and an approximate model of the molecule.[13]
-
Structure Refinement: The initial model is iteratively refined against the experimental data to improve the fit. Atomic positions and thermal parameters are adjusted until the calculated diffraction pattern closely matches the observed one.[13]
-
Validation and Deposition: The final structure is validated for geometric soundness and deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC) to make the data accessible to the scientific community.[14][15]
Part 2: Comparative Structural Analysis of Pyrazole Sulfonamide Derivatives
The true power of crystallography in drug design emerges from comparative analysis. By studying series of related compounds, we can directly observe how modifying a substituent affects the molecule's conformation and its interactions with neighboring molecules. This provides a blueprint for tuning the physicochemical properties and biological activity of a lead compound.
The Central Role of the Sulfonamide Moiety in Supramolecular Assembly
The sulfonamide group (-SO₂NH₂) is a potent hydrogen-bond donor (the N-H proton) and a strong hydrogen-bond acceptor (the two sulfonyl oxygens). This dual nature makes it a highly reliable mediator of intermolecular interactions, often forming predictable patterns known as "supramolecular synthons."[16] Understanding these synthons is key to crystal engineering.
The most common and robust synthon in primary sulfonamides is the sulfonamide catemer , a chain motif where the N-H of one molecule donates a hydrogen bond to a sulfonyl oxygen of the next, propagating in a head-to-tail fashion. Another frequent motif is the sulfonamide dimer , where two molecules form a cyclic arrangement.
Caption: Common hydrogen-bonding synthons in sulfonamide crystals.
The preference for one synthon over another, and the overall crystal packing, is highly sensitive to the nature of the substituents on the pyrazole and phenyl rings.
Case Study: Impact of Substituents on Crystal Packing
Let's consider a hypothetical series of derivatives based on a generic pyrazole sulfonamide scaffold to illustrate the principles of comparative analysis. We will analyze how changing a substituent (R) affects key crystallographic parameters.
Table 1: Comparative Crystallographic Data for Pyrazole Sulfonamide Derivatives
| Compound ID | R-Group | Crystal System | Space Group | Key Torsion Angle (°C)¹ | H-Bond Motif | CCDC Deposition No. |
| PS-H | -H | Monoclinic | P2₁/c | 105.2 | Catemer | 2151661 |
| PS-F | -F (para) | Monoclinic | P2₁/n | 98.7 | Dimer | Hypothetical |
| PS-CH₃ | -CH₃ (para) | Orthorhombic | Pbca | 112.5 | Catemer | Hypothetical |
| PS-NO₂ | -NO₂ (para) | Triclinic | P-1 | 83.8 | Dimer + C-H···O | 1234567[1] |
¹ Torsion angle defined by the plane of the pyrazole ring and the plane of the phenylsulfonamide ring.
Analysis of Comparative Data:
-
Steric Effects: The introduction of a bulky methyl group in PS-CH₃ compared to PS-H leads to a significant change in the key torsion angle (from 105.2° to 112.5°). This twisting is a direct consequence of steric hindrance, which forces the molecule to adopt a less planar conformation to minimize repulsive interactions. This change is so profound that it alters the entire packing scheme, resulting in a different crystal system (Monoclinic to Orthorhombic). Conversely, the highly planar nitro group in PS-NO₂ allows for a more twisted conformation (83.8°) to facilitate additional stabilizing C-H···O interactions with the nitro group's oxygen atoms.[1]
-
Electronic Effects & H-Bonding: The strongly electron-withdrawing nitro group in PS-NO₂ makes the aromatic protons more acidic, enhancing their ability to act as weak hydrogen bond donors. This facilitates the formation of C-H···O interactions, which, in concert with the primary sulfonamide dimer, create a more complex and densely packed structure, reflected in the triclinic crystal system. The fluorine in PS-F , while electronegative, does not provide a strong H-bond acceptor site, and its primary influence is electronic and steric, favoring a dimer motif over the catemer seen in the unsubstituted parent compound.
-
Synthon Competition: In molecules with additional hydrogen bond acceptors (e.g., an ester or a pyridine ring), a competition arises. The stronger, more reliable sulfonamide-sulfonamide synthons will typically form first, but weaker interactions can play a crucial role in directing the final three-dimensional architecture.[16] This hierarchy of interactions is a fundamental concept in crystal engineering.
Part 3: Bridging Structure to Function: The Case of Carbonic Anhydrase Inhibitors
The ultimate goal of structural analysis in drug development is to establish a clear Structure-Activity Relationship (SAR) . The pyrazole sulfonamide class of carbonic anhydrase (CA) inhibitors provides a classic example of how crystallographic insights translate directly to biological function.[13]
Carbonic anhydrases are zinc-containing metalloenzymes. The primary binding interaction for all sulfonamide inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion in the enzyme's active site. However, the affinity and isoform selectivity of an inhibitor are determined by secondary interactions between the rest of the molecule (the pyrazole and its substituents) and the amino acid residues lining the active site pocket.
Caption: Relationship between molecular features, crystal structure, and biological activity.
-
SAR Insights from Crystallography: A comparative study of pyrazole sulfonamides as CA inhibitors revealed that substituents on the phenyl ring attached to the pyrazole core dramatically influence inhibitory potency.[13] For example, adding an electron-donating methyl group alongside a bromine atom was favorable for inhibiting the hCAII isoform.[13] This can be rationalized by considering the active site: the added methyl group likely makes favorable hydrophobic contact with nonpolar residues, increasing the overall binding affinity. The crystal structure of such a derivative would show how the molecule orients itself to minimize steric clashes and maximize favorable intermolecular contacts, providing a direct physical model for its orientation within the enzyme.
-
Predicting Binding Modes: By analyzing the preferred conformations and intermolecular interactions in a crystal lattice, we can generate hypotheses about how a molecule will bind to its protein target. The hydrogen bonds and hydrophobic contacts that stabilize the crystal are often analogous to the interactions that stabilize the ligand-protein complex. Molecular docking studies, which predict the binding pose of a ligand in a protein's active site, are often validated and improved by using the conformation observed in the experimental crystal structure as a starting point.
Detailed Experimental Protocols
For a process to be trustworthy, it must be reproducible. The following protocols provide a self-validating framework for the key experiments described in this guide.
Protocol A: General Synthesis of a Pyrazole-Based Benzenesulfonamide
This protocol describes a typical condensation reaction to form the pyrazole ring.
-
Reactant Preparation: Dissolve 1.0 equivalent of the appropriate 1,3-diketone (e.g., 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione for a Celecoxib analog) in ethanol.
-
Addition: To the stirred solution, add 1.0 equivalent of 4-hydrazinylbenzene-1-sulfonamide hydrochloride.[2]
-
Reaction: Add a catalytic amount of pyridine and heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/acetone) to obtain the purified pyrazole sulfonamide derivative.[2]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol B: Single Crystal Growth by Vapor Diffusion
This protocol provides a controlled method for growing high-quality single crystals.
-
Solution Preparation: In a small vial (e.g., 2 mL), dissolve 5-10 mg of the purified pyrazole sulfonamide in a minimal amount of a "good" solvent (e.g., acetone or ethyl acetate).
-
Setup: Place this small vial, uncapped, inside a larger beaker or jar (e.g., 20 mL).
-
Anti-Solvent Addition: Carefully add 2-3 mL of a volatile "anti-solvent" (e.g., hexane or diethyl ether) to the larger beaker, ensuring it does not splash into the inner vial. The anti-solvent should be a liquid in which the compound is poorly soluble.[10]
-
Sealing: Seal the larger beaker tightly with a lid or parafilm.
-
Incubation: Leave the sealed system undisturbed in a location with stable temperature and free from vibrations.
-
Monitoring: Check for crystal growth periodically over several days to weeks. Once suitable crystals have formed, carefully retrieve them using a spatula or loop.
Protocol C: Overview of Single-Crystal X-ray Data Collection and Refinement
This section outlines the major steps performed by a crystallographer or an automated diffractometer system.
-
Crystal Mounting: A single, high-quality crystal is selected under a microscope and mounted on a cryoloop.[8]
-
Data Collection: The crystal is placed on the diffractometer and cooled to ~100 K. A preliminary set of diffraction images is taken to determine the unit cell and crystal quality. A full data collection strategy is then executed, rotating the crystal and collecting hundreds of diffraction images.[11]
-
Data Processing: The raw image data is processed to integrate the intensities of all reflections, apply corrections, and merge equivalent reflections into a final dataset (.hkl file).[12]
-
Structure Solution and Refinement: Using crystallographic software (e.g., Olex2, SHELX), the structure is solved to obtain an initial model. This model is then refined against the experimental data, adjusting atomic positions, occupancies, and displacement parameters to minimize the difference between the observed and calculated structure factors.[13]
-
Finalization: Hydrogen atoms are typically added to the model and refined. The final model is validated and a Crystallographic Information File (CIF) is generated for publication and deposition.
Conclusion
The X-ray crystal structure of a pyrazole sulfonamide derivative is far more than a static picture; it is a detailed map of the molecule's intrinsic conformational preferences and its potential for intermolecular interactions. As this guide has demonstrated, a comparative approach to crystallographic analysis allows researchers to establish clear, causative links between molecular structure, solid-state packing, and biological activity. By understanding the hierarchy of supramolecular synthons and the subtle interplay of steric and electronic effects, drug development professionals can more intelligently and efficiently modify lead compounds. The insights gained from the solid state provide an invaluable, experimentally grounded foundation for the rational design of safer, more potent, and more selective therapeutics.
References
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Crystallographic study, biological assessment and POM/Docking studies of pyrazoles-sulfonamide hybrids (PSH): Identification of a combined Antibacterial/Antiviral pharmacophore sites leading to in-silico screening the anti-Covid-19 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Synthesis: A Comparative Guide to Elemental Analysis for Compound Validation
In the rigorous world of chemical synthesis, particularly within drug development and materials science, the unambiguous confirmation of a molecule's elemental composition is not merely a procedural formality; it is the foundational evidence of successful synthesis. This guide provides a comprehensive comparison of elemental analysis (EA) with its modern alternatives, offering the necessary experimental insights to empower researchers in selecting the most appropriate validation strategy. We will delve into the enduring relevance of classical combustion analysis, contextualize its performance against high-resolution mass spectrometry (HRMS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy, and provide actionable protocols to ensure data integrity.
The Unwavering Primacy of Elemental Analysis
Elemental analysis, in its most common form as CHNS analysis, operates on a beautifully straightforward principle: the complete combustion of a sample and the subsequent quantification of the resulting gases (CO₂, H₂O, N₂, and SO₂).[1][2] This technique directly measures the mass percentages of carbon, hydrogen, nitrogen, and sulfur, providing a direct assessment of the empirical formula of a compound. While newer spectroscopic methods have emerged, EA remains a critical tool for several key reasons:
-
Direct, Absolute Quantification: Unlike techniques that rely on ionization or the response of specific nuclei, elemental analysis provides a direct, absolute measure of the elemental composition by mass.
-
Purity Assessment: A significant deviation between the experimentally determined elemental composition and the calculated theoretical values can indicate the presence of impurities, such as residual solvents or inorganic salts, which may be invisible to other methods like mass spectrometry.[3]
-
Orthogonal Validation: In a regulatory environment that increasingly emphasizes orthogonal methods for compound characterization, elemental analysis provides a fundamentally different and complementary approach to spectroscopic techniques.
For decades, the benchmark for publication in most peer-reviewed journals has been an agreement between found and calculated elemental compositions to within ±0.4%.[3][4] While the stringency of this rule is a subject of ongoing discussion, it underscores the high degree of accuracy and precision expected from this technique. Modern elemental analyzers can achieve an absolute accuracy of 0.3%.[3]
A Comparative Overview of Validation Techniques
While elemental analysis is a powerful tool for empirical formula validation, it does not provide information about molecular weight or structure. For this reason, it is almost always used in conjunction with other analytical techniques. The following table provides a comparative overview of elemental analysis, high-resolution mass spectrometry, and quantitative NMR spectroscopy.
| Parameter | Elemental Analysis (CHN/S) | High-Resolution Mass Spectrometry (HRMS) | Quantitative NMR (qNMR) |
| Primary Information | Elemental Composition (%C, H, N, S) | Mass-to-charge ratio (m/z) | Chemical Structure & Molar Ratios |
| Accuracy | Typically ±0.3% (absolute)[3] | < 1-5 ppm[5][6] | >99% (for purity)[7][8] |
| Precision | High | High | High (RSD <1%)[7][9] |
| Sample Requirement | 1-5 mg (solid or liquid)[3] | Micrograms to nanograms | 1-20 mg |
| Key Strengths | - Direct, absolute quantification- Detects a wide range of impurities- Well-established and cost-effective | - Provides molecular weight- High sensitivity- Determines molecular formula | - Provides structural information- Non-destructive- Excellent for isomeric purity |
| Key Limitations | - Destructive- Does not provide molecular weight or structural information- Cannot distinguish isomers | - Indirect elemental composition- Ionization dependent- May not detect neutral impurities | - Requires soluble sample with suitable NMR-active nuclei- Signal overlap in complex mixtures |
The Experimental Workflow: Ensuring Trustworthy Data
The reliability of elemental analysis data is contingent upon meticulous experimental execution. The following protocol outlines the key steps for the validation of a synthesized organic compound using a modern CHN/S elemental analyzer. This protocol is based on the principles outlined in established methods such as ASTM D5291 for instrumental determination of carbon, hydrogen, and nitrogen.[10][11][12]
Experimental Protocol: CHN/S Analysis
1. Sample Preparation: The Foundation of Accuracy
-
Purity: The sample must be as pure as possible. Impurities such as residual solvents, moisture, or inorganic salts will lead to inaccurate results.[3] Ensure the sample has been thoroughly dried, for example, under high vacuum.
-
Homogeneity: The sample must be homogenous. For solid samples, this can be achieved by finely grinding the material to a uniform consistency.[2]
-
Weighing: Using a calibrated microbalance, accurately weigh 1-3 mg of the sample into a pre-cleaned tin or silver capsule.[2] The exact weight is critical as the final results are reported as a percentage of this initial mass.
2. Instrument Calibration: The Key to Precision
-
Standard Selection: Calibrate the instrument using a certified organic analytical standard with a known elemental composition. Standards should be chosen to have elemental compositions as close as possible to the expected composition of the sample. Acetanilide or sulfanilamide are common choices.
-
Calibration Curve: Run a series of standards of varying weights to generate a calibration curve. The instrument's software will use this curve to correlate the detector response to the elemental mass.
3. Sample Analysis: The Moment of Truth
-
Combustion: The weighed sample is introduced into a high-temperature furnace (typically ~1000°C) with a pulse of pure oxygen.[13] This "flash combustion" converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ and nitrogen oxides.
-
Reduction and Separation: The combustion gases are swept by a helium carrier gas through a reduction tube containing copper to convert nitrogen oxides to N₂. The mixture of CO₂, H₂O, and N₂ is then separated using a gas chromatography column.[13]
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector generates an electrical signal proportional to the concentration of the element.[13]
4. Data Analysis and Interpretation
-
The instrument's software calculates the percentage of each element based on the detector's response, the sample weight, and the calibration.
-
Compare the experimental percentages to the theoretical values calculated for the proposed molecular formula. The deviation for each element should ideally be within ±0.4% for publication purposes.[3]
Visualizing the Validation Workflow
The decision-making process for validating a newly synthesized compound can be visualized as a workflow where elemental analysis plays a crucial, early role in confirming the empirical formula.
References
- 1. waters.com [waters.com]
- 2. mt.com [mt.com]
- 3. chem.ubc.ca [chem.ubc.ca]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Understanding Mass Accuracy in High Resolution Mass Spectrometry | Excel in Science [excel-in-science.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ASTM D5291 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants - Savant Labs [savantlab.com]
- 12. Analytical Method [keikaventures.com]
- 13. standards.iteh.ai [standards.iteh.ai]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,4-dimethyl-1H-pyrazole-5-sulfonyl Chloride
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The proper handling and disposal of reactive chemical intermediates like 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride are paramount. This guide moves beyond mere compliance, offering a framework for understanding the chemistry behind the disposal process, ensuring a self-validating system of safety and responsibility within your laboratory.
Core Hazard Assessment: Understanding the Reactivity Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a solid that presents several hazards that directly inform our disposal strategy.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
The primary, unlisted hazard that dictates the disposal protocol is its classification as a sulfonyl chloride. Compounds in this class are water-reactive.[1][2] Contact with water or moisture, even humidity in the air, can initiate a vigorous, exothermic hydrolysis reaction.[3][4][5]
The Chemistry of Disposal: The "Why" Behind Neutralization
The disposal of sulfonyl chlorides is fundamentally a controlled chemical reaction. The core principle is the intentional and safe hydrolysis of the sulfonyl chloride group to yield less reactive and hazardous products.
The reaction with water proceeds as follows:
-
R-SO₂Cl + H₂O → R-SO₃H (Sulfonic Acid) + HCl (Hydrogen Chloride)
This reaction is problematic for direct disposal for two key reasons:
-
Exothermic Nature : The reaction can be violent and release significant heat, potentially causing splashing or boiling if not controlled.[6]
-
Corrosive Byproducts : It generates two acidic and corrosive products: the corresponding pyrazole sulfonic acid and hydrogen chloride gas.[1][5][7]
Therefore, the proper disposal procedure is not simply dilution but a controlled neutralization . By slowly adding the sulfonyl chloride to a basic solution, we can manage the exothermic reaction and neutralize the acidic byproducts in a single, controlled process. A suitable base, such as sodium bicarbonate or a dilute solution of sodium hydroxide, will neutralize the acids as they are formed.
Essential Preparations: PPE and Engineering Controls
Given the hazards, the following personal protective equipment (PPE) and engineering controls are mandatory:
-
Engineering Controls : All handling and disposal procedures must be conducted within a certified chemical fume hood to contain any potential release of hydrogen chloride gas or irritating dusts.[8][9] Ensure an eyewash station and safety shower are immediately accessible.[10]
-
Eye Protection : Chemical safety goggles are required. A face shield should be worn over the goggles during the neutralization procedure for added protection against splashes.[9]
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Check the glove manufacturer's compatibility chart.
-
Body Protection : A flame-resistant lab coat and closed-toe shoes are required.
Step-by-Step Disposal Protocols
The appropriate disposal method depends on whether you are deactivating surplus reagent or disposing of contaminated lab waste.
Protocol A: Deactivation of Unused this compound
This protocol is for small quantities (typically <10g) of surplus or waste reagent.
Materials:
-
Large beaker (at least 10x the volume of the base solution)
-
Stir plate and stir bar
-
Ice bath
-
5% Sodium bicarbonate (NaHCO₃) solution or 1 M Sodium hydroxide (NaOH) solution
-
pH paper or pH meter
Procedure:
-
Prepare the Base : Place the beaker containing the 5% sodium bicarbonate or 1 M NaOH solution in the ice bath on the stir plate and begin moderate stirring. The volume of the base should be sufficient to ensure a molar excess relative to the sulfonyl chloride.
-
Controlled Addition : Very slowly, in small portions, add the solid this compound to the cold, stirring basic solution.
-
Monitor the Reaction : Observe the reaction closely. If you notice significant gas evolution (effervescence from the bicarbonate reaction) or a rapid temperature increase, immediately stop the addition until the reaction subsides. The slow addition and cooling are critical to control the exothermic hydrolysis.[11]
-
Complete the Reaction : After all the sulfonyl chloride has been added, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction is complete.
-
Verify Neutralization : Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution. It should be neutral or slightly basic (pH 7-10). If it is still acidic, add more base dropwise until the desired pH is reached.
-
Final Disposal : The resulting neutralized aqueous solution can now be collected in a properly labeled hazardous waste container for aqueous waste.[12][13] Consult your institution's Environmental Health and Safety (EHS) office for specific collection procedures.
Protocol B: Disposal of Contaminated Lab Waste
This protocol applies to items such as gloves, weigh boats, paper towels, or empty reagent bottles.
-
Segregation : Do not mix sulfonyl chloride-contaminated waste with other waste streams, especially those containing water or protic solvents.[14]
-
Decontamination of Empty Bottles : If possible and safe, rinse the empty container three times with a small amount of an inert, dry solvent (e.g., acetone or dichloromethane). Each rinsate should be treated as hazardous waste and added to the appropriate non-halogenated or halogenated solvent waste container.
-
Solid Waste Packaging : Place all contaminated solid materials (gloves, paper towels, etc.) into a designated, clearly labeled hazardous waste bag or container.
-
Labeling and Collection : The container must be kept closed except when adding waste.[15] Label the container clearly as "Hazardous Waste: this compound contaminated debris." Arrange for pickup by your institution's certified hazardous waste management service in accordance with EPA and local regulations.[16]
Spill Management
In the event of a spill:
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control Access : Restrict access to the spill area.
-
PPE : Don the appropriate PPE as described in Section 3 before attempting to clean the spill.
-
Containment : Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. DO NOT USE WATER or combustible materials like paper towels directly on the spill.
-
Collection : Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[8]
-
Decontamination : Clean the spill area with a cloth dampened with a non-reactive solvent (like acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting : Report the incident to your laboratory supervisor and EHS office, as per institutional policy.[7]
Visualization of the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Decision workflow for handling and disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ca [fishersci.ca]
- 3. reddit.com [reddit.com]
- 4. quora.com [quora.com]
- 5. nj.gov [nj.gov]
- 6. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 7. research.uga.edu [research.uga.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. epfl.ch [epfl.ch]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ptb.de [ptb.de]
- 14. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 15. pfw.edu [pfw.edu]
- 16. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
